Ras modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
623935-08-0 |
|---|---|
Formule moléculaire |
C29H21N5O4S |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H21N5O4S/c1-36-22-10-7-18(8-11-22)27-30-29-34(32-27)28(35)25(39-29)16-20-17-33(21-5-3-2-4-6-21)31-26(20)19-9-12-23-24(15-19)38-14-13-37-23/h2-12,15-17H,13-14H2,1H3/b25-16- |
Clé InChI |
OXQCWJGNSPOWLN-XYGWBWBKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7)/SC3=N2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7)SC3=N2 |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SOS1 Inhibitors as RAS Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are pivotal molecular switches in signal transduction pathways that govern cell proliferation, differentiation, and survival.[1] Constitutive activation of RAS proteins, often through mutation, is a primary driver in a significant percentage of human cancers, making RAS an important, albeit challenging, therapeutic target.[2][3] For decades, the perceived "undruggable" nature of RAS proteins spurred the exploration of alternative strategies to modulate their activity.[4] One of the most promising approaches is the indirect modulation of RAS by targeting its key activators, the guanine (B1146940) nucleotide exchange factors (GEFs).[2][5]
This technical guide provides an in-depth exploration of the mechanism of action of a prominent class of RAS modulators: small-molecule inhibitors of the Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial GEF that facilitates the conversion of RAS from its inactive, GDP-bound state to its active, GTP-bound state.[4] By inhibiting the interaction between SOS1 and RAS, these compounds effectively suppress RAS activation and downstream signaling, offering a viable therapeutic strategy for RAS-driven tumors.[2][5]
Core Mechanism of Action: Disrupting the RAS-SOS1 Interaction
The fundamental mechanism of action of SOS1 inhibitors is the disruption of the protein-protein interaction (PPI) between SOS1 and RAS.[2][5] In its canonical function, SOS1 binds to inactive, GDP-bound RAS, catalyzing the dissociation of GDP. Due to the high intracellular concentration of GTP, this nucleotide then readily binds to the nucleotide-free RAS, leading to its activation.[5] Activated, GTP-bound RAS then engages with downstream effector proteins, such as RAF kinases, to initiate pro-proliferative signaling cascades, including the MAPK/ERK pathway.[2]
SOS1 inhibitors are designed to bind to a specific pocket on the catalytic domain of SOS1, sterically hindering its interaction with RAS.[6] This prevention of the formation of the KRAS–SOS1 complex is the critical step in their inhibitory action, as it blocks the reloading of RAS with GTP.[2][5] Consequently, the pool of active, GTP-bound RAS is diminished, leading to the downregulation of downstream oncogenic signaling.[2][5]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node "Growth Factor" [fillcolor="#FBBC05"]; "RTK" [fillcolor="#FBBC05"]; "SOS1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SOS1_Inhibitor" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="SOS1 Inhibitor"]; "RAS-GDP" [fillcolor="#5F6368", fontcolor="#FFFFFF", label="RAS-GDP\n(Inactive)"]; "RAS-GTP" [fillcolor="#34A853", fontcolor="#FFFFFF", label="RAS-GTP\n(Active)"]; "Downstream Signaling" [fillcolor="#202124", fontcolor="#FFFFFF", label="Downstream Signaling\n(MAPK/ERK Pathway)"]; "Proliferation" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "Growth Factor" -> "RTK" [label="Binds"]; "RTK" -> "SOS1" [label="Recruits & Activates"]; "SOS1" -> "RAS-GDP" [label="Binds", color="#4285F4"]; "RAS-GDP" -> "RAS-GTP" [label="GDP-GTP Exchange", color="#34A853"]; "RAS-GTP" -> "Downstream Signaling"; "Downstream Signaling" -> "Proliferation";
// Inhibition "SOS1_Inhibitor" -> "SOS1" [arrowhead=tee, penwidth=2.0, color="#EA4335", label="Binds & Inhibits"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node "Growth Factor" [fillcolor="#FBBC05"]; "RTK" [fillcolor="#FBBC05"]; "SOS1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SOS1_Inhibitor" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="SOS1 Inhibitor"]; "RAS-GDP" [fillcolor="#5F6368", fontcolor="#FFFFFF", label="RAS-GDP\n(Inactive)"]; "RAS-GTP" [fillcolor="#34A853", fontcolor="#FFFFFF", label="RAS-GTP\n(Active)"]; "Downstream Signaling" [fillcolor="#202124", fontcolor="#FFFFFF", label="Downstream Signaling\n(MAPK/ERK Pathway)"]; "Proliferation" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "Growth Factor" -> "RTK" [label="Binds"]; "RTK" -> "SOS1" [label="Recruits & Activates"]; "SOS1" -> "RAS-GDP" [label="Binds", color="#4285F4"]; "RAS-GDP" -> "RAS-GTP" [label="GDP-GTP Exchange", color="#34A853"]; "RAS-GTP" -> "Downstream Signaling"; "Downstream Signaling" -> "Proliferation";
// Inhibition "SOS1_Inhibitor" -> "SOS1" [arrowhead=tee, penwidth=2.0, color="#EA4335", label="Binds & Inhibits"];
// Invisible nodes and edges for layout {rank=same; "SOS1"; "SOS1_Inhibitor"} {rank=same; "RAS-GDP"; "RAS-GTP"} } caption: SOS1 inhibitor blocks RAS activation by preventing GDP-GTP exchange.
Quantitative Data on SOS1 Inhibitors
The potency and efficacy of SOS1 inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for representative SOS1 inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | KRAS-SOS1 | 21 | [2] |
| BI-3406 | 3D Proliferation | KRAS G12/G13 mutant cells | 9 - 220 | [7] |
| Compound 1 | KRAS-SOS1 Interaction | KRAS-SOS1 | 450 (KD) | [5] |
| Inhibitor | Cell Line | Genotype | Effect | Observation | Reference |
| BAY-293 | Wild-type KRAS cells | KRAS WT | Inhibition of RAS-RAF-MEK-ERK pathway | Complete inhibition | [2] |
| BAY-293 | Mutant KRAS cell line | KRAS mutant | Reduction of pERK activity | ~50% reduction | [2] |
| BI-3406 | NCI-H358 | KRAS G12C | Reduction of RAS-GTP levels | Rapid reduction, returning to near baseline at 24h | [7] |
| SIAIS562055 (PROTAC) | NCI-H358, GP2d | KRAS G12C, KRAS G12D | Synergistic inhibition with KRAS inhibitors | Enhanced suppression of ERK phosphorylation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of SOS1 inhibitors. Below are outlines of key experimental protocols.
Biophysical Assays for SOS1-Inhibitor Interaction
These assays confirm the direct binding of inhibitors to SOS1 and characterize the binding kinetics and thermodynamics.
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-SOS1 interaction.[5]
-
Methodology:
-
A solution of the SOS1 catalytic domain is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
The inhibitor is titrated into the SOS1 solution in small, sequential injections.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data are fitted to a binding model to calculate the thermodynamic parameters.[5]
-
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics of inhibitor binding to SOS1 (association and dissociation rates).
-
Methodology:
-
The SOS1 protein is immobilized on a sensor chip.
-
A solution of the inhibitor is flowed over the chip surface.
-
Binding of the inhibitor to SOS1 causes a change in the refractive index at the surface, which is detected as a response.
-
The association rate (kon) is measured during the inhibitor injection, and the dissociation rate (koff) is measured during a subsequent buffer flow.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
-
-
Thermal Shift Assay (TSA):
-
Objective: To assess the stabilization of SOS1 upon inhibitor binding.[5]
-
Methodology:
-
SOS1 protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The inhibitor is added to the experimental samples.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A shift to a higher Tm in the presence of the inhibitor indicates that it binds to and stabilizes the protein.[5]
-
-
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Library" [shape=cylinder, label="Compound Library"]; "Screening" [shape=invhouse, label="High-Throughput Screen\n(e.g., HTRF)"]; "Hit_Compounds" [shape=oval, label="Hit Compounds"]; "Biophysical_Assays" [shape=box, label="Biophysical Assays"]; "ITC" [label="ITC\n(KD, ΔH, ΔS)"]; "SPR" [label="SPR\n(kon, koff, KD)"]; "TSA" [label="TSA\n(ΔTm)"]; "Binding_Confirmation" [shape=oval, label="Binding Confirmation\n& Characterization"]; "Structural_Studies" [shape=diamond, label="Structural Studies\n(X-ray Crystallography)"]; "Lead_Optimization" [shape=ellipse, label="Lead Optimization"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Library" [shape=cylinder, label="Compound Library"]; "Screening" [shape=invhouse, label="High-Throughput Screen\n(e.g., HTRF)"]; "Hit_Compounds" [shape=oval, label="Hit Compounds"]; "Biophysical_Assays" [shape=box, label="Biophysical Assays"]; "ITC" [label="ITC\n(KD, ΔH, ΔS)"]; "SPR" [label="SPR\n(kon, koff, KD)"]; "TSA" [label="TSA\n(ΔTm)"]; "Binding_Confirmation" [shape=oval, label="Binding Confirmation\n& Characterization"]; "Structural_Studies" [shape=diamond, label="Structural Studies\n(X-ray Crystallography)"]; "Lead_Optimization" [shape=ellipse, label="Lead Optimization"];
// Edges "Compound_Library" -> "Screening"; "Screening" -> "Hit_Compounds"; "Hit_Compounds" -> "Biophysical_Assays"; "Biophysical_Assays" -> "ITC" [style=dashed, arrowhead=none]; "Biophysical_Assays" -> "SPR" [style=dashed, arrowhead=none]; "Biophysical_Assays" -> "TSA" [style=dashed, arrowhead=none]; "ITC" -> "Binding_Confirmation"; "SPR" -> "Binding_Confirmation"; "TSA" -> "Binding_Confirmation"; "Binding_Confirmation" -> "Structural_Studies"; "Structural_Studies" -> "Lead_Optimization"; } caption: Workflow for biophysical characterization of SOS1 inhibitors.
Cellular Assays for RAS Activation
These assays are essential to confirm that the inhibition of SOS1 translates to a reduction in active RAS within a cellular context.
-
RAS Activation Pull-Down Assay:
-
Objective: To specifically isolate and quantify the active, GTP-bound form of RAS from cell lysates.[1]
-
Principle: This assay utilizes the Ras-binding domain (RBD) of the RAF1 effector protein, which has a high affinity for GTP-bound RAS but not GDP-bound RAS.[1]
-
Methodology:
-
Culture and treat cells with the SOS1 inhibitor.
-
Lyse the cells under conditions that preserve the GTP-bound state of RAS.
-
Incubate the cell lysates with a GST-RAF1-RBD fusion protein immobilized on glutathione (B108866) agarose (B213101) beads.[1]
-
The beads will capture the active RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[1]
-
Analyze the amount of eluted RAS by Western blotting using a pan-RAS antibody.
-
Normalize the active RAS levels to the total RAS levels from the initial cell lysates.
-
-
-
G-LISA® (ELISA-based) RAS Activation Assay:
-
Objective: A high-throughput method to quantify active RAS.[1]
-
Principle: Similar to the pull-down assay, this method uses the affinity of RAF1-RBD for active RAS.
-
Methodology:
-
Cell lysates are added to a 96-well plate coated with RAF1-RBD.[1]
-
Active RAS from the lysates binds to the coated wells.
-
The wells are washed to remove inactive RAS and other proteins.
-
A primary antibody specific for RAS is added, followed by a secondary HRP-conjugated antibody.
-
A chemiluminescent substrate is added, and the signal, which is proportional to the amount of active RAS, is read on a luminometer.[9]
-
-
X-ray Crystallography of SOS1-Inhibitor Complex
-
Objective: To determine the three-dimensional structure of the inhibitor bound to SOS1, elucidating the precise binding mode and informing structure-based drug design.[5][10]
-
Methodology:
-
Protein Expression and Purification: Express and purify a construct of the SOS1 catalytic domain.
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain high-quality crystals of the SOS1 protein.
-
Soak the apo-SOS1 crystals in a solution containing the inhibitor, or co-crystallize SOS1 in the presence of the inhibitor.[10]
-
-
Data Collection:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.[10]
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known SOS1 structure as a model.
-
Refine the model against the experimental data to obtain the final structure of the SOS1-inhibitor complex.[10]
-
-
Conclusion
Inhibitors of SOS1 represent a sophisticated and promising class of RAS modulators. By targeting the guanine nucleotide exchange factor rather than the RAS protein itself, these compounds circumvent some of the challenges that have historically plagued direct RAS inhibitor development. Their mechanism of action, centered on the disruption of the crucial SOS1-RAS protein-protein interaction, leads to a significant reduction in active RAS levels and the suppression of downstream oncogenic signaling. The robust suite of biophysical and cellular assays available allows for the detailed characterization of these inhibitors, and structural biology provides a roadmap for their continued optimization. As research progresses, SOS1 inhibitors, both as monotherapies and in combination with other targeted agents, hold considerable potential for the treatment of RAS-driven cancers.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. [PDF] Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Stabilizing and destabilizing SOS1-RAS interactions [practicalfragments.blogspot.com]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RAS oncogenesis with SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Structure-Activity Relationship of Ras Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) governing the modulation of the Ras family of small GTPases. Given that "Ras modulator-1" is not a uniquely identified agent in the public domain, this document will focus on the foundational principles of Ras modulation, drawing upon the broader knowledge of Ras signaling and the structural basis of its interactions. This guide will serve as a resource for the rational design and evaluation of novel Ras modulators.
Introduction to Ras and Its Role in Signaling
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that function as molecular switches in signal transduction pathways, regulating critical cellular processes such as proliferation, survival, and differentiation.[1][2] They cycle between an active GTP-bound state and an inactive GDP-bound state.[1][3] This cycle is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Ras activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of Ras, leading to its inactivation.[4]
Mutations in Ras genes are among the most common oncogenic drivers in human cancers, locking Ras in a constitutively active state and leading to uncontrolled cell growth.[2] Therefore, the modulation of Ras activity, either by direct inhibition of oncogenic Ras or by affecting its interaction with regulatory and effector proteins, is a major focus of cancer drug discovery.[2]
The Ras Signaling Pathway
Activated, GTP-bound Ras interacts with a variety of downstream effector proteins to initiate signaling cascades.[3] The two best-characterized effector pathways are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[4][5]
-
Raf-MEK-ERK Pathway: Upon binding to active Ras, Raf kinases are recruited to the cell membrane and activated.[6] Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[4] Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival.[5]
-
PI3K-Akt-mTOR Pathway: Ras can also directly bind to and activate phosphoinositide 3-kinase (PI3K).[4] PI3K then phosphorylates PIP2 to generate the second messenger PIP3, which activates PDK1 and subsequently Akt.[2][4] The PI3K-Akt pathway is crucial for cell survival and growth.[2]
Below is a diagram illustrating the core Ras signaling pathways.
Caption: The Ras Signaling Pathway.
Principles of Structure-Activity Relationship (SAR) for Ras Modulators
The structure-activity relationship (SAR) describes how the chemical structure of a molecule relates to its biological activity.[7][8] For Ras modulators, SAR studies aim to identify the key structural features that determine a compound's ability to bind to Ras or its regulators and influence downstream signaling.[7]
Key Interaction Sites on Ras
The primary interface for protein-protein interactions on Ras involves the Switch I and Switch II regions, which undergo conformational changes upon GTP binding.[3] These regions form the effector-binding domain.[3] Small molecule modulators can be designed to target this domain or other allosteric sites.
General SAR Principles
-
Binding Affinity and Potency: Modifications to a modulator's structure can significantly impact its binding affinity (often measured as Kd, Ki, or IC50) for Ras. Generally, increased affinity correlates with higher potency.[9]
-
Specificity: Chemical alterations can influence the selectivity of a modulator for a specific Ras isoform (H-, K-, or N-Ras) or for a particular mutant form of Ras (e.g., G12C, G12D).
-
Pharmacokinetic Properties: SAR also extends to optimizing properties like solubility, cell permeability, and metabolic stability, which are crucial for a compound's effectiveness as a drug.
Quantitative Data on Ras Interactions
While specific data for "this compound" is unavailable, the following table summarizes representative binding affinities for Ras and its natural interaction partners, which can serve as a benchmark for the development of synthetic modulators.
| Interacting Protein | Ras Isoform | Binding Affinity (Kd) | Method |
| Raf1 (RBD) | H-Ras | ~20 - 50 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| PI3K (RBD) | H-Ras | ~200 - 500 nM | ITC |
| RALGDS (RBD) | H-Ras | ~1 - 5 µM | ITC |
| SIN1 (RBD) | H-Ras | ~1.5 µM | ITC[10] |
Data are compiled from various sources and represent approximate values. RBD: Ras-Binding Domain.
Experimental Protocols for Characterizing Ras Modulators
The following are key experimental protocols used to assess the activity of potential Ras modulators.
Ras Activation Assays
These assays are designed to measure the levels of active, GTP-bound Ras in cells.
Principle: This method utilizes the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to the GTP-bound form of Ras.[11] The RBD is typically expressed as a GST-fusion protein, allowing it to be "pulled down" from cell lysates using glutathione-agarose beads. The amount of pulled-down Ras is then quantified by Western blotting.[11]
Protocol:
-
Cell Lysis: Culture and treat cells with the test modulator. Lyse the cells in a buffer containing protease inhibitors.
-
Affinity Precipitation: Incubate the cell lysates with GST-Raf1-RBD fusion protein and glutathione-agarose beads.
-
Washing: Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody.
-
Data Analysis: Quantify the band intensities to determine the relative amount of active Ras.
Principle: This is a high-throughput method that uses a 96-well plate coated with the Raf1-RBD.[11] Active Ras from cell lysates binds to the immobilized RBD and is detected with a specific anti-Ras antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[12]
Protocol:
-
Cell Lysis: Prepare cell lysates as in the pull-down assay.
-
Binding: Add normalized cell lysates to the Raf1-RBD-coated wells and incubate to allow binding of active Ras.
-
Washing: Wash the wells to remove unbound proteins.
-
Antibody Incubation: Add a primary anti-Ras antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of active Ras in the sample.
Below is a diagram illustrating the workflow for a Ras activation pull-down assay.
References
- 1. KEGG PATHWAY: Ras signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic regulation of RAS and RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Ras Binding Domain : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 8. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Quantitative structure-activity analysis correlating Ras/Raf interaction in vitro to Raf activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into Ras regulation by SIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Unveiling Ras Modulator-1: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of Ras modulator-1, a novel compound identified for its potential in targeting Ras-associated disorders. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of Ras pathway modulation.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling nodes that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the development of effective Ras inhibitors a long-standing goal in oncology. This compound has emerged from research efforts aimed at identifying novel small molecules that can interfere with aberrant Ras signaling. This compound was first disclosed in patent US20120302581, which describes methods and compositions for the treatment of Ras-associated disorders.[1][2]
Discovery of this compound
The discovery of this compound is detailed in U.S. Patent Application Publication No. 2012/0302581 A1. The invention focuses on the identification of compounds that can modulate the activity of the Ras signaling pathway, which is frequently hyperactivated in various cancers. While the patent encompasses a broad range of compounds, this compound (with CAS Number 623935-08-0) is a specific embodiment disclosed therein. The inventors identified this and related compounds through screening efforts to find molecules capable of interfering with Ras-dependent cellular processes.
Synthesis of this compound
The synthesis of this compound, chemically named (Z)-5-((6-(2,3-dihydrobenzo[b][1]dioxin-6-yl)imidazo[2,1-b]thiazol-5-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one, is described as a multi-step process. While the full, detailed experimental protocol for the exact synthesis of this compound is not explicitly provided in a step-by-step format within the public domain, the general synthetic routes for analogous rhodanine-based compounds are well-established. These typically involve the Knoevenagel condensation of a substituted aldehyde with a rhodanine (B49660) derivative.
A generalized synthetic scheme based on established chemical literature for similar structures is as follows:
Quantitative Data
Quantitative data regarding the biological activity of this compound is essential for understanding its potency and potential therapeutic window. The following table summarizes the available data from the patent and related studies on analogous compounds. It is important to note that direct, peer-reviewed quantitative data for this compound itself is limited in the public domain.
| Parameter | Value | Assay/Method | Source |
| CAS Number | 623935-08-0 | - | MedChemExpress |
| Molecular Formula | C29H21N5O4S | - | MedChemExpress |
| Molecular Weight | 535.57 | - | MedChemExpress |
| Inhibition of Ras-related activity | Data not publicly available | Cellular assays | US20120302581 |
| In vivo efficacy | Data not publicly available | Xenograft models | US20120302581 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for assays commonly used to characterize Ras modulators, based on the descriptions in the patent and the broader scientific literature.
General Cell Viability Assay
-
Cell Culture: Cancer cell lines with known Ras mutations (e.g., pancreatic, colorectal, lung cancer lines) and wild-type Ras counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The absorbance or luminescence is measured, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Ras Signaling Pathway Modulation
-
Cell Lysis: Cells treated with this compound are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the Ras signaling pathway (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and Ras).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
This compound is proposed to exert its effects by interfering with the Ras signaling cascade. The Ras pathway is a complex network that transmits signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cellular responses. The primary downstream effector pathways of Ras include the Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
The precise mechanism of action of this compound is not fully elucidated in the public domain. However, based on its classification as a "Ras modulator," it is hypothesized to function by one or more of the following mechanisms:
-
Inhibition of Ras Activation: Preventing the exchange of GDP for GTP, thus locking Ras in its inactive state.
-
Disruption of Ras-Effector Interactions: Blocking the binding of active Ras-GTP to its downstream effectors like Raf and PI3K.
-
Promotion of Ras Deactivation: Enhancing the GTPase activity of Ras, either directly or by modulating the function of GTPase-activating proteins (GAPs).
Further biochemical and structural studies are required to definitively establish the molecular mechanism of this compound.
Conclusion
This compound represents an interesting chemical scaffold for the development of novel therapeutics targeting Ras-driven diseases. The information available in the public patent literature provides a foundational understanding of its discovery and potential utility. However, to fully realize the therapeutic potential of this compound, further detailed preclinical studies are necessary to elucidate its precise mechanism of action, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy and safety profiles. This technical guide serves as a starting point for researchers and drug developers to build upon in the ongoing quest for effective treatments for Ras-mutant cancers and other related disorders.
References
The Allosteric Switch-II Pocket: A Nexus for KRas G12C Inhibition
A Technical Guide to the Binding and Modulation of Oncogenic KRas G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of covalent inhibitors targeting the KRas G12C mutant, a critical driver in various cancers. While the specific term "Ras modulator-1" does not correspond to a widely recognized agent in the scientific literature, this document will focus on the well-characterized class of inhibitors that target the allosteric switch-II pocket (S-IIP) of KRas G12C, which are functionally Ras modulators. We will delve into the structural basis of their interaction, quantitative binding affinities, and the experimental protocols used for their characterization.
The KRas G12C Oncoprotein: A Covalent Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common in human cancers.[2] The G12C mutation, where glycine (B1666218) at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[2][3] This mutation impairs the intrinsic GTPase activity of KRas, locking it in a persistently active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the MAPK and PI3K/AKT cascades.[2][4]
The presence of the mutant cysteine residue in KRas G12C offers a unique opportunity for targeted therapy.[3] A class of covalent inhibitors has been developed to specifically and irreversibly bind to the thiol group of this cysteine.[2][5] These inhibitors capitalize on a transient, inducible pocket located near the switch-II region of the protein, which becomes accessible when KRas G12C is in its inactive, GDP-bound state.[2][6]
The Switch-II Pocket (S-IIP): The Binding Site of Covalent Inhibitors
Covalent inhibitors of KRas G12C, such as the FDA-approved drugs sotorasib (B605408) (AMG510) and adagrasib (MRTX849), bind to a cryptic allosteric site known as the switch-II pocket (S-IIP).[6][7] This pocket is located between the central β-sheet and the α2 (switch-II) and α3 helices of the KRas protein.[6]
Binding of these inhibitors to the S-IIP is dependent on the nucleotide state of KRas.[2][8] The pocket is accessible in the GDP-bound (inactive) state but not in the GTP-bound (active) state.[2][9] By covalently attaching to Cysteine-12, these inhibitors lock KRas G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[2][5] This mechanism effectively traps the oncoprotein in its "off" state.[2] Some newer inhibitors are also being developed to target the active, GTP-bound state.[7][9]
Quantitative Analysis of Inhibitor Binding
The binding affinity and inhibitory potency of KRas G12C modulators are determined through various biochemical and cell-based assays. The data below summarizes key quantitative metrics for several well-characterized inhibitors.
| Inhibitor | Target State | Assay Type | Metric | Value | Reference |
| AMG510 (Sotorasib) | KRas G12C-GDP | Biochemical Binding | KD | 220 nM | [10] |
| KRas G12C | Biochemical Activity (Nucleotide Exchange) | IC50 | 8.88 nM | [1][11] | |
| MRTX849 (Adagrasib) | KRas G12C | Target Engagement (Cell-based) | - | Selective Binding | [1][10] |
| ARS-853 | KRas G12C | Stopped-flow Spectroscopy (Binding) | Kd | 36.0 ± 0.7 µM | [5] |
| ARS-1620 | KRas G12C | Covalent Modification Rate | kobs/[I] | 1,100 ± 200 M-1s-1 | [8] |
| MRTX1133 | KRas G12D-GDP | Biochemical Binding | KD | sub-nM | [12] |
| KRas G12C | Biochemical Activity (Nucleotide Exchange) | IC50 | 4.91 nM | [1][11] | |
| BI-2852 | KRas (pan-mutant) | Biochemical Binding | - | Nanomolar Affinity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of KRas G12C inhibitors. Below are outlines of key experimental protocols.
Biochemical Competition Binding Assay
This assay quantitatively measures the dissociation constant (KD) of a test compound against a specific KRas mutant.[1][11]
Methodology:
-
Protein Expression and Purification: Recombinant KRas proteins (e.g., WT, G12C, G12D, G12V) are expressed, often as fusion proteins (e.g., with NFκB DNA-binding domain), in systems like HEK293 cells and subsequently purified.[11]
-
Assay Principle: A known biotinylated ligand that binds to the switch-II pocket is incubated with the purified KRas protein.
-
Competition: A serial dilution of the test inhibitor is added to the mixture, competing with the biotinylated ligand for binding to KRas.
-
Detection: The amount of biotinylated ligand bound to KRas is quantified, typically using a technology like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or a qPCR-based readout for DNA-tagged proteins.[10][11]
-
Data Analysis: The data is used to generate a competition curve, from which the KD value for the test inhibitor can be calculated.
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRas, a critical step in its activation cycle, often catalyzed by the Guanine Nucleotide Exchange Factor (GEF) SOS1.[14]
Methodology:
-
Reagents: Recombinant human KRas G12C protein, the catalytic domain of SOS1, a fluorescently-labeled GTP analog (e.g., BODIPY-GTP), and a terbium-labeled antibody are required.[14]
-
Inhibitor Incubation: KRas G12C protein is pre-incubated with various concentrations of the test inhibitor to allow for covalent binding.[14]
-
Nucleotide Exchange Reaction: The SOS1 catalytic domain and the fluorescently-labeled GTP analog are added to initiate the nucleotide exchange reaction.
-
Detection: The exchange of GDP for the fluorescent GTP is measured over time using TR-FRET.[14]
-
Data Analysis: The rate of nucleotide exchange is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce the exchange rate by 50%.[11][14]
Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to KRas G12C within a cellular environment. A cellular thermal shift assay (CETSA) is a common method.[1][11]
Methodology:
-
Cell Culture and Treatment: KRas G12C mutant cell lines (e.g., NCI-H358) are cultured and treated with the test inhibitor or a vehicle control.[1][14]
-
Thermal Challenge: The cells are heated to a range of temperatures. The binding of the inhibitor is expected to stabilize the KRas G12C protein, increasing its melting temperature (Tm).[11]
-
Cell Lysis and Protein Separation: After heating, the cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble KRas G12C protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A thermal shift curve is generated, and the change in Tm in the presence of the inhibitor indicates target engagement.[11]
Visualizing KRas Signaling and Experimental Logic
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in KRas G12C inhibitor development.
Caption: Simplified KRas G12C signaling pathway and the mechanism of S-IIP covalent inhibition.
Caption: Logical workflow for the validation of a KRas G12C inhibitor.
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 9. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. por-journal.com [por-journal.com]
- 14. benchchem.com [benchchem.com]
The intricate dance of cellular signaling: A technical guide to the pathways affected by Ras modulators
For Immediate Release
A Deep Dive into Ras Pathway Modulation for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by Ras modulators, a class of small molecules with significant therapeutic potential in oncology. The Ras family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of signaling pathways that control cell proliferation, differentiation, and survival. Mutations in RAS genes are found in approximately 30% of all human cancers, making them a prime target for therapeutic intervention. This document details the mechanism of action of various Ras modulators, presents quantitative data on their efficacy, and provides detailed protocols for key experimental assays used in their characterization.
The Ras Signaling Cascade: A Central Hub for Cellular Regulation
Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of Ras, leading to its inactivation.
In its active state, Ras-GTP binds to and activates a multitude of downstream effector proteins, initiating several critical signaling cascades. The two most well-characterized pathways are:
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, also known as the Raf-MEK-ERK pathway, is a primary driver of cell proliferation. Activated Ras recruits and activates Raf kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression.
-
The Phosphoinositide 3-Kinase (PI3K) Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism. Ras-GTP can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT and PDK1, which in turn regulate a host of cellular processes, including protein synthesis (via mTOR) and apoptosis.
Mutations in Ras, most commonly at codons 12, 13, and 61, impair its ability to hydrolyze GTP, locking it in a constitutively active state. This leads to persistent downstream signaling, driving uncontrolled cell growth and tumor formation.
Figure 1. The Ras Signaling Pathway and Points of Modulation
Classes of Ras Modulators and Their Impact on Cellular Pathways
The development of small molecules that can modulate the activity of Ras has been a long-standing challenge in oncology. Recent breakthroughs have led to the emergence of several distinct classes of Ras modulators, each with a unique mechanism of action.
KRAS G12C Covalent Inhibitors
The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers and other solid tumors, introduces a cysteine residue that can be covalently targeted by specific inhibitors.
-
Mechanism of Action: KRAS G12C inhibitors, such as sotorasib and adagrasib, irreversibly bind to the mutant cysteine-12 residue when KRAS is in its inactive, GDP-bound state. This covalent modification locks the protein in an "off" conformation, preventing its interaction with GEFs and subsequent activation.
-
Affected Pathways: By trapping KRAS G12C in an inactive state, these inhibitors effectively block downstream signaling through both the MAPK and PI3K-AKT-mTOR pathways. This leads to the inhibition of cancer cell proliferation and survival.
SOS1 Inhibitors
Son of Sevenless 1 (SOS1) is a key GEF responsible for activating Ras. Inhibiting the interaction between SOS1 and Ras presents an attractive therapeutic strategy.
-
Mechanism of Action: SOS1 inhibitors, such as BI-3406, bind to the catalytic pocket of SOS1, preventing its interaction with Ras-GDP. This blockade of the GEF activity of SOS1 reduces the levels of active Ras-GTP in the cell.[1]
-
Affected Pathways: By reducing the pool of active Ras, SOS1 inhibitors lead to the downregulation of both the MAPK and PI3K-AKT pathways.[1] These inhibitors have shown activity against a broad range of KRAS mutations, as their action is upstream of Ras itself.
Pan-RAS Inhibitors
A newer class of inhibitors aims to target multiple RAS isoforms and mutants, offering the potential for broader therapeutic application.
-
Mechanism of Action: Pan-RAS inhibitors, such as RMC-6236, are designed to bind to the active, GTP-bound conformation of Ras (RAS(ON)).[2] This non-covalent interaction prevents Ras-GTP from engaging with its downstream effectors, thereby blocking signal transmission.
-
Affected Pathways: By directly inhibiting the function of active Ras, pan-RAS inhibitors effectively shut down signaling through the MAPK and PI3K-AKT pathways. Preclinical and early clinical data suggest that these inhibitors can be effective against a variety of RAS mutations.[3][4]
Quantitative Data on Ras Modulator Activity
The potency of Ras modulators is typically quantified by their half-maximal inhibitory concentration (IC50) in various biochemical and cell-based assays. The following tables summarize key quantitative data for representative Ras modulators.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Sotorasib | NCI-H358 | Cell Viability | ~6 |
| MIA PaCa-2 | Cell Viability | ~9 | |
| Adagrasib | Various KRAS G12C | Biochemical | 9.59 |
Table 2: In Vitro Potency of a SOS1 Inhibitor
| Inhibitor | Assay Type | Target | IC50 (nM) |
| BI-3406 | Biochemical | SOS1-KRAS Interaction | 6 |
| Cellular | RAS-GTP Levels (NCI-H358) | 83-231[1] |
Table 3: Clinical Activity of a Pan-RAS Inhibitor (RMC-6236) in Previously Treated Patients
| Tumor Type | Dosing | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| NSCLC (KRAS G12X) | 120-220 mg QD | 38% | 85% | 9.8 months |
| PDAC (KRAS G12X, 2L) | 160-300 mg QD | 29% | 91% | 8.5 months |
Detailed Methodologies for Key Experiments
The characterization of Ras modulators relies on a suite of specialized biochemical and cellular assays. The following sections provide detailed protocols for three key experimental techniques.
Fluorescence-Based Nucleotide Exchange Assay
This assay is used to identify compounds that inhibit the exchange of GDP for GTP on Ras, a key step in its activation.
-
Principle: A fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) is loaded onto recombinant Ras protein. The fluorescence of this analog changes upon its release from Ras. The GEF-catalyzed exchange of the fluorescent GDP for unlabeled GTP results in a decrease in fluorescence, which can be monitored over time. Inhibitors of this process will slow the rate of fluorescence decay.
-
Detailed Protocol:
-
Protein Preparation: Express and purify recombinant Ras protein (wild-type or mutant) and the catalytic domain of a GEF (e.g., SOS1).
-
Loading of Fluorescent GDP: Incubate Ras with a molar excess of the fluorescent GDP analog in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT) in the presence of EDTA to facilitate nucleotide exchange. Remove excess unbound nucleotide by size-exclusion chromatography.
-
Assay Setup: In a 96- or 384-well plate, add the fluorescent GDP-loaded Ras and the test compound at various concentrations.
-
Initiation of Exchange Reaction: Initiate the reaction by adding the GEF and a molar excess of unlabeled GTP.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each compound concentration. Plot the rates against the compound concentration to determine the IC50 value.
-
Figure 2. Workflow for a Fluorescence-Based Nucleotide Exchange Assay
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique used to measure the binding affinity and kinetics of a small molecule inhibitor to its protein target in real-time.[5]
-
Principle: One binding partner (the ligand, e.g., Ras protein) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during association and dissociation phases, the on-rate (ka), off-rate (kd), and dissociation constant (KD) can be determined.
-
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilize the purified Ras protein to the activated surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions sequentially over the immobilized Ras surface at a constant flow rate.
-
Monitor the SPR signal (response units, RU) during the association phase (compound injection) and the dissociation phase (buffer flow).
-
Regenerate the sensor surface between injections if necessary using a mild acidic or basic solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the kinetic parameters ka, kd, and the affinity constant KD (KD = kd/ka).
-
-
Western Blot Analysis of ERK Phosphorylation
This widely used technique allows for the semi-quantitative assessment of the activity of the MAPK pathway by measuring the phosphorylation state of ERK.
-
Principle: Cells are treated with a Ras modulator, and the total protein is extracted. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate. The membrane is often stripped and re-probed with an antibody against total ERK to normalize for protein loading.
-
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with the Ras modulator at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against p-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Incubate the membrane in a stripping buffer to remove the antibodies.
-
Re-block the membrane and probe with a primary antibody against total ERK, followed by the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.
-
-
Conclusion
The development of Ras modulators represents a significant advancement in the field of oncology. By targeting the central role of Ras in cellular signaling, these molecules offer a promising therapeutic strategy for a wide range of cancers. The continued investigation of the cellular pathways affected by these modulators, coupled with the application of robust experimental methodologies, will be crucial for the successful clinical development of this important class of drugs. This guide provides a foundational understanding of the core principles and techniques in this rapidly evolving area of research.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 5. pnas.org [pnas.org]
The Role of Ras Modulator-1 (RASAL1) in GTP/GDP Exchange: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases are critical signaling nodes that regulate a plethora of cellular processes, including proliferation, differentiation, and survival. Their activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation). Dysregulation of this cycle, often through mutations that lock Ras in a constitutively active state, is a hallmark of many human cancers. This technical guide provides an in-depth overview of Ras Modulator-1 (RASAL1), a key GTPase-activating protein (GAP) that plays a crucial role in attenuating Ras signaling. We will delve into the core mechanism of RASAL1's effect on GTP/GDP exchange, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of Ras biology and the development of novel cancer therapeutics.
Introduction to Ras Signaling and the Role of GAPs
The Ras proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The transition from the inactive to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP, allowing the more abundant cytosolic GTP to bind.[2] Conversely, the inactivation of Ras is achieved through the intrinsic GTPase activity of Ras itself, a process that is dramatically accelerated by GTPase-Activating Proteins (GAPs).[3] GAPs enhance the rate of GTP hydrolysis by several orders of magnitude, effectively turning off Ras signaling.[4]
RASAL1 is a member of the GAP1 family of dual-specificity GAPs, meaning it can act on both Ras and Rap proteins.[5][6] It is a critical negative regulator of the Ras signaling pathway, and its inactivation through genetic mutations or epigenetic silencing has been implicated in various cancers, including thyroid and colorectal cancer.[7][8]
Mechanism of RASAL1-Mediated GTP Hydrolysis
RASAL1 accelerates the intrinsic GTPase activity of Ras by providing a catalytic "arginine finger" into the active site of Ras.[9] This arginine residue stabilizes the transition state of the GTP hydrolysis reaction, facilitating the nucleophilic attack of a water molecule on the γ-phosphate of GTP.[9] This leads to the cleavage of the terminal phosphate (B84403), resulting in GDP and inorganic phosphate (Pi), and the subsequent inactivation of Ras.
A key feature of RASAL1's function is its regulation by intracellular calcium levels and its requirement for membrane localization.[5][10] RASAL1 possesses tandem C2 domains at its N-terminus which are responsible for calcium-dependent binding to phospholipids (B1166683) in the plasma membrane.[5][10] This translocation to the membrane is essential for its RasGAP activity, as it co-localizes RASAL1 with its substrate, the membrane-anchored Ras protein.[1][5] In its soluble, cytosolic state, RASAL1 does not exhibit significant RasGAP activity.[5]
Quantitative Analysis of RASAL1 Activity
| Parameter | Description | Reported Value for RASAL1 | Notes |
| kcat/KM | Catalytic efficiency, a measure of how efficiently an enzyme converts a substrate to a product. | Not reported | For other GAPs like p120-GAP and neurofibromin, this value is in the range of 10^5 to 10^6 M⁻¹s⁻¹. It is expected that RASAL1 would have a similar high efficiency when active at the membrane. |
| Kd (RASAL1-RasGTP) | Dissociation constant, indicating the binding affinity between RASAL1 and active Ras. A lower Kd signifies higher affinity. | Not reported | Fluorescence polarization experiments with the RASAL1 homolog GAP1IP4BP showed no saturation, suggesting a low affinity in solution.[5] This underscores the importance of membrane co-localization for effective interaction. |
| Effect on p-ERK levels | A downstream readout of Ras activity. RASAL1 expression leads to a decrease in phosphorylated ERK. | Significant reduction | Forced expression of RASAL1 in various cancer cell lines has been shown to markedly decrease the levels of phosphorylated ERK (p-ERK), the active form of a key kinase in the MAPK pathway.[11][12] |
| Effect on Cell Proliferation | A biological outcome of Ras signaling. RASAL1 expression inhibits the proliferation of cancer cells with wild-type Ras. | Significant inhibition | In thyroid cancer cell lines, doxycycline-inducible expression of wild-type RASAL1 significantly suppressed xenograft tumor growth in nude mice.[7] |
It is recommended that the kinetic parameters (kcat/KM) and binding affinity (Kd) of RASAL1 for Ras-GTP be determined experimentally to provide a more complete quantitative understanding of its function.
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway and RASAL1 Regulation
The following diagram illustrates the central role of Ras in signal transduction and its negative regulation by RASAL1.
Caption: The Ras signaling cascade and its negative regulation by RASAL1.
Experimental Workflow: Ras Activation Pull-Down Assay
This workflow outlines the key steps in a common assay to measure the levels of active, GTP-bound Ras.
Caption: Workflow for a Ras activation pull-down assay.
Detailed Experimental Protocols
Ras Activation Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of Ras from cell lysates.
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Wash Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) beads (e.g., glutathione (B108866) agarose (B213101) beads coupled to GST-tagged Raf1-RBD)
-
2X SDS-PAGE sample buffer
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure for Adherent Cells:
-
Culture cells to 80-90% confluency.
-
Treat cells with desired stimuli (e.g., growth factors) or inhibitors for the appropriate time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis/Wash Buffer and scraping the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate an equal amount of protein from each sample with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) at 4°C.
-
Wash the beads three times with Lysis/Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using a Ras-specific antibody.
In Vitro GTPase Activity Assay (Fluorescence-based)
This assay measures the rate of GTP hydrolysis by monitoring the release of inorganic phosphate (Pi) using a fluorescent phosphate sensor.
Materials:
-
Purified recombinant Ras protein
-
Purified recombinant RASAL1 protein (or its catalytic domain)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
GTP solution
-
Fluorescent Phosphate Sensor (e.g., Phosphate Sensor from Thermo Fisher Scientific)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, the fluorescent phosphate sensor, and the purified Ras protein in a 96-well plate.
-
To initiate the reaction, add GTP to the wells.
-
To measure GAP-stimulated activity, add purified RASAL1 to the desired final concentration. Include a control reaction without RASAL1 to measure the intrinsic GTPase activity of Ras.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the phosphate sensor.
-
Monitor the increase in fluorescence over time in kinetic mode. The rate of fluorescence increase is proportional to the rate of GTP hydrolysis.
-
Calculate the initial rates of the reaction from the linear portion of the kinetic traces.
-
The GAP activity can be determined by comparing the rate of the reaction in the presence and absence of RASAL1.
Drug Development Implications
The critical role of RASAL1 in suppressing Ras-driven oncogenesis makes it an attractive, albeit challenging, target for therapeutic intervention. Strategies could focus on:
-
Restoring RASAL1 function: In cancers where RASAL1 is silenced epigenetically, drugs that reverse this silencing (e.g., demethylating agents or histone deacetylase inhibitors) could restore its tumor-suppressive activity.
-
Developing RASAL1 mimetics: Small molecules or biologics that mimic the GAP activity of RASAL1 could be developed to inactivate oncogenic Ras.
-
Targeting the RASAL1-Ras interaction: Understanding the structural basis of the RASAL1-Ras interaction could enable the design of molecules that stabilize this complex and promote GTP hydrolysis.
Conclusion
RASAL1 is a pivotal negative regulator of the Ras signaling pathway, functioning as a calcium-dependent GTPase-activating protein. Its ability to accelerate the conversion of active Ras-GTP to inactive Ras-GDP is essential for maintaining normal cellular homeostasis. The loss of RASAL1 function is a significant event in the development of several cancers. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the intricate mechanisms of RASAL1 and for the development of novel therapeutic strategies aimed at modulating Ras activity. Further research is warranted to elucidate the precise kinetic and biophysical parameters of the RASAL1-Ras interaction to facilitate these drug discovery efforts.
References
- 1. Ras GTPase activating (RasGAP) activity of the dual specificity GAP protein Rasal requires colocalization and C2 domain binding to lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of Ca2+-independent C2 domains to lipid membranes: A multi-scale molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time in vitro measurement of intrinsic and Ras GAP-mediated GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ras GTPase activating (RasGAP) activity of the dual specificity GAP protein Rasal requires colocalization and C2 domain binding to lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michaelis-Menten kinetics of RasGAP proteins by a rapid fluorescence-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Domain topology of human Rasal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasal1 regulates calcium dependent neuronal maturation by modifying microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTP hydrolysis mechanism of Ras-like GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relating cellular signaling timescales to single-molecule kinetics: A first-passage time analysis of Ras activation by SOS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ras Modulator-1 (RASAL1) Target Specificity and Selectivity
Executive Summary: Ras modulator-1 (RASAL1), a member of the GAP1 family of GTPase-activating proteins (GAPs), is a critical negative regulator of the Ras signaling pathway. Its function as a tumor suppressor is frequently lost in various cancers through epigenetic silencing or mutation, leading to aberrant activation of pro-proliferative signaling.[1][2] Unlike constitutively active GAPs, RASAL1 exhibits a sophisticated mechanism of regulation, conferring a high degree of temporal and spatial selectivity. Its activity towards Ras is strictly dependent on calcium-mediated translocation to the plasma membrane, where it colocalizes with its target.[3][4] This guide provides a comprehensive overview of the molecular mechanisms governing RASAL1's target specificity and selectivity, details the downstream pathways it regulates, presents quantitative interaction data, and outlines key experimental protocols for its study.
RASAL1: Domain Architecture and Function
RASAL1 is a multi-domain protein that acts as a suppressor of Ras function by accelerating the intrinsic GTPase activity of Ras proteins. This promotes the conversion of active, GTP-bound Ras to its inactive, GDP-bound form.[5][6] The protein's structure is key to its regulated function, comprising several distinct domains:
-
Tandem C2 Domains (C2A and C2B): Located at the N-terminus, these domains are homologous to the Ca2+-dependent phospholipid-binding domains found in proteins like synaptotagmin (B1177969) and protein kinase C. They function as calcium sensors that mediate the translocation of RASAL1 to the plasma membrane upon elevation of intracellular Ca2+ levels.[3][7]
-
RasGAP Domain: This central catalytic domain is responsible for interacting with Ras-GTP and facilitating GTP hydrolysis.[7]
-
Pleckstrin Homology (PH) Domain: A C-terminal module that can also act as a membrane-binding domain, likely working in conjunction with the C2 domains.[7][8]
Functionally, RASAL1 is considered a tumor suppressor. Its inactivation is a key event in several cancers, including thyroid, colorectal, and gastric cancers, where it leads to the sustained activation of Ras and its downstream growth-promoting pathways.[1][9][10]
Mechanism of Action: A Spatially and Conformationally Regulated Process
The target selectivity of RASAL1 is not merely substrate-inherent but is controlled by a dynamic, multi-step activation mechanism. In its basal state, soluble RASAL1 in the cytosol is surprisingly inactive towards Ras.[3][8] Its potent RasGAP activity is unlocked only upon membrane recruitment.
This activation process involves:
-
Calcium Sensing: An increase in intracellular Ca2+ concentration is the initial trigger for RASAL1 activation.[4][7]
-
Membrane Translocation: The Ca2+-bound C2 domains mediate the rapid translocation of RASAL1 from the cytosol to the plasma membrane.[3][7]
-
Lipid Binding: The C2 domains directly and specifically interact with membrane phospholipids. The C2A domain binds to phosphatidylserine (B164497) (PS), while the C2B domain interacts with phosphoinositides (PIPs).[3]
-
Co-localization and Catalysis: At the membrane, RASAL1 co-localizes with its farnesylated Ras substrates. This proximity, combined with a conformational change induced by lipid binding, unleashes the catalytic activity of the RasGAP domain, leading to the efficient inactivation of Ras.[3]
This regulatory mechanism ensures that RASAL1 activity is tightly coupled to upstream signaling events that generate intracellular calcium transients, allowing for precise control over Ras signaling.
Target Specificity and Selectivity
RASAL1's precision arises from its selectivity at multiple levels, from the type of small GTPase to its activation state.
Substrate Specificity: Ras vs. Rap
RASAL1 belongs to a subset of the GAP1 family that exhibits dual specificity, capable of stimulating GTP hydrolysis on both Ras and Rap proteins.[7][8] However, the regulatory mechanisms for these two activities appear distinct. While RasGAP activity is strictly dependent on Ca2+-mediated membrane binding, the RapGAP activity of RASAL1 seems to be independent of this translocation, suggesting that RASAL1 can regulate Rap in different cellular compartments or under different signaling conditions.[3]
Selectivity for Active, Wild-Type Ras
Like other RasGAPs, RASAL1 specifically targets the active, GTP-bound conformation of Ras. Its affinity for the inactive, GDP-bound form is negligible.[11] This ensures that RASAL1 only acts to terminate a signal that has already been initiated. Furthermore, RASAL1 acts on normal (wild-type) Ras p21 but not its oncogenic counterparts.[5] Oncogenic mutations, typically at codons 12, 13, or 61, render Ras insensitive to GAP-mediated hydrolysis, effectively locking it in a permanent "on" state.[3]
Ras Isoform Selectivity
While the literature clearly establishes RASAL1's role as a RasGAP, there is currently a lack of direct experimental data detailing its specific binding affinities or catalytic efficiencies towards the different major Ras isoforms (H-Ras, N-Ras, and K-Ras). Research on downstream Ras effectors, such as Raf kinases, has revealed significant isoform-specific binding preferences, which are critical for dictating signaling outcomes.[12] For instance, C-Raf binds with high affinity to all Ras isoforms, whereas B-Raf shows a strong preference for K-Ras.[12] Determining whether RASAL1 exhibits similar isoform selectivity remains a key area for future investigation.
Downstream Signaling Pathways
By inactivating Ras, RASAL1 serves as a crucial brake on two of the most important signaling cascades in cell biology and oncology.
Canonical MAPK and PI3K Pathways
Ras-GTP acts as a central node that, upon activation by receptor tyrosine kinases (RTKs), triggers multiple downstream pathways. The two most prominent are:
-
The RAF-MEK-ERK (MAPK) Pathway: Controls cell proliferation, differentiation, and survival.
-
The PI3K-AKT-mTOR Pathway: A master regulator of cell growth, metabolism, and survival.
RASAL1 negatively regulates both of these pathways by depleting the pool of active Ras-GTP at the apex of the cascade.[1][13] Inactivation of RASAL1 allows for unchecked signaling through both arms, contributing significantly to tumorigenesis.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of RASAL1 as a major tumor suppressor gene in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RASAL1 RAS protein activator like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. RASAL1 is a potent regulator of hepatic stellate cell activity and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasal1 regulates calcium dependent neuronal maturation by modifying microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ras GTPase activating (RasGAP) activity of the dual specificity GAP protein Rasal requires colocalization and C2 domain binding to lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RASAL1 | Cancer Genetics Web [cancerindex.org]
- 10. Decreased expression of the RAS-GTPase activating protein RASAL1 is associated with colorectal tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the complex between p21ras and the Ras-binding domain of the human Raf-1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RASAL1 in Thyroid Cancer: Promise From a New Friend - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ras Modulator-1: A Technical Guide to RASA1 and RASD1 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras superfamily of small GTPases acts as a critical molecular switch in signal transduction pathways that govern cell proliferation, differentiation, and survival. The aberrant function of Ras proteins is a hallmark of many human cancers, making the modulation of Ras signaling a key focus of therapeutic development. This technical guide provides an in-depth review of two important Ras-related proteins, Ras p21 protein activator 1 (RASA1) and Ras dexamethasone-induced protein 1 (RASD1), which can be considered under the functional umbrella of "Ras modulator-1."
RASA1, a GTPase-activating protein (GAP), is a negative regulator of Ras signaling, promoting the inactivation of Ras. In contrast, RASD1, a member of the Ras superfamily, is implicated in diverse cellular processes including apoptosis and the modulation of G-protein signaling. This guide will delve into the core mechanisms of these proteins, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data related to Ras protein abundance and the binding affinities of proteins involved in the Ras signaling pathway.
| Parameter | Cell Line | Value | Reference |
| Total Ras Protein Abundance | |||
| SW48 Colorectal Cancer | ≥260,000 copies/cell | [1] | |
| Ras Isoform Abundance | |||
| KRAS | SW48 Colorectal Cancer | 40-60% of total Ras | |
| NRAS | SW48 Colorectal Cancer | ~35% of total Ras | |
| HRAS | SW48 Colorectal Cancer | ~17% of total Ras | |
| Ras-Bound Guanine Nucleotides | |||
| Ras-bound GDP | Parental NIH 3T3 | 509 fmol/mg protein | |
| Ras-bound GTP | Parental NIH 3T3 | 1.3 fmol/mg protein | |
| Ras-bound GDP | Ha-Ras overexpressing NIH 3T3 | 7008 fmol/mg protein | |
| Ras-bound GTP | Ha-Ras overexpressing NIH 3T3 | 21.3 fmol/mg protein | |
| Binding Affinities (Kd) | |||
| H-Ras to Raf-RBD | - | 20 nM | [2] |
| H-Ras to RGF-RBD | - | 1 µM | [2] |
| NRAS to CRAF | - | 48 nM | [3] |
| KRAS to PI3Kα | - | 205 µM | [3] |
| scFv#6 to RAS(GTPγS) | - | ~0.4 nM | [4] |
| iDab#6 to RAS(GTPγS) | - | ~6 nM | [4] |
Signaling Pathways and Mechanisms
The Canonical Ras Signaling Pathway
Ras proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of Ras, leading to GTP hydrolysis and inactivation.[5] When active, Ras-GTP binds to and activates a variety of downstream effector proteins, initiating signaling cascades that control fundamental cellular processes.[6] Two of the most well-characterized effector pathways are the Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation and differentiation, and the PI3K-Akt pathway, which is crucial for cell survival and growth.[7]
RASA1: A Negative Regulator of Ras Signaling
RASA1, also known as p120-RasGAP, is a key inhibitory regulator of the Ras pathway.[5] It functions by stimulating the GTPase activity of normal Ras p21, but not its oncogenic counterparts.[8] This acceleration of GTP hydrolysis converts active Ras-GTP to the inactive Ras-GDP form, thereby terminating downstream signaling.[5] Loss-of-function mutations in RASA1 are associated with vascular disorders such as capillary malformation-arteriovenous malformation (CM-AVM), highlighting its critical role in vascular development.[9] The aberrant activation of the Ras/MAPK and PI3K/Akt pathways due to RASA1 dysfunction is a key driver of these pathologies.[7][9]
References
- 1. The Roles of Rasd1 small G proteins and leptin in the activation of TRPC4 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential interaction of the ras family GTP-binding proteins H-Ras, Rap1A, and R-Ras with the putative effector molecules Raf kinase and Ral-guanine nucleotide exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RAS p21 protein activator 1 - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. biorxiv.org [biorxiv.org]
- 8. genecards.org [genecards.org]
- 9. journals.biologists.com [journals.biologists.com]
"pharmacokinetics and pharmacodynamics of Ras modulator-1"
The Impact of Ras Modulator-1 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases functions as a critical signaling hub, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of Ras signaling, frequently driven by oncogenic mutations, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth analysis of a hypothetical Ras inhibitor, "Ras Modulator-1," and its effects on the two primary downstream signaling cascades: the MAPK/ERK and PI3K/AKT pathways. This document details the molecular mechanisms of these pathways, presents illustrative quantitative data on the inhibitory effects of this compound, outlines key experimental protocols for assessing its activity, and provides visual representations of the signaling networks and experimental workflows.
Introduction to Ras Signaling
Ras proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[4][5][6] This activation is promoted by Guanine nucleotide Exchange Factors (GEFs) and terminated by GTPase Activating Proteins (GAPs).[7] When activated by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), Ras-GTP recruits and activates a variety of downstream effector proteins, thereby initiating multiple signaling cascades.[1][8][9] The two most extensively characterized of these are the MAPK/ERK and the PI3K/AKT pathways.[5]
This compound is a representative small molecule inhibitor designed to directly target and inactivate Ras, preventing its interaction with downstream effectors. Its mechanism of action involves binding to a pocket on the Ras protein, which allosterically inhibits its function. This guide will explore the consequences of this inhibition on cellular signaling.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key cascade that translates extracellular signals into cellular responses.[8][10]
Pathway Overview
Upon activation, Ras-GTP recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, c-Raf).[2][8] Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which in turn phosphorylate and activate ERK1 and ERK2.[3][8][10] Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation, differentiation, and survival.[5]
Effect of this compound on the MAPK/ERK Pathway
By inhibiting Ras, this compound prevents the recruitment and activation of Raf kinases. This leads to a downstream blockade of the entire MAPK/ERK cascade, resulting in decreased phosphorylation of MEK and ERK. The anticipated outcome is the inhibition of cell proliferation and the induction of apoptosis in Ras-driven cancer cells.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical downstream effector of Ras, playing a central role in cell growth, survival, and metabolism.[5][11]
Pathway Overview
Activated Ras can directly bind to and activate the p110 catalytic subunit of Class I PI3K.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[13] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[13] Activated AKT then phosphorylates a wide range of substrates, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating protein synthesis and cell growth through mTORC1.[13]
Effect of this compound on the PI3K/AKT Pathway
This compound, by blocking Ras activation, prevents the stimulation of PI3K. This leads to reduced production of PIP3 and consequently, a decrease in the activation of AKT. The inhibition of the PI3K/AKT pathway by this compound is expected to suppress cell growth and survival signals, making cancer cells more susceptible to apoptosis.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound can be quantified through various in vitro assays. The following tables summarize illustrative data for the activity of this compound against wild-type and mutant Ras.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| K-Ras (Wild-Type) | Ras-Raf Interaction Assay | 150 | 75 |
| K-Ras (G12C) | Ras-Raf Interaction Assay | 25 | 12 |
| K-Ras (G12D) | Ras-Raf Interaction Assay | 30 | 15 |
| H-Ras (Wild-Type) | GEF-Mediated Nucleotide Exchange | 200 | N/A |
| N-Ras (Wild-Type) | GEF-Mediated Nucleotide Exchange | 180 | N/A |
Table 2: Cellular Activity of this compound
| Cell Line | Ras Mutation | Assay Type | EC50 (nM) | % Inhibition of p-ERK (at 100 nM) |
| A549 | K-Ras G12S | Cell Viability | 50 | 85% |
| HCT116 | K-Ras G13D | Cell Viability | 65 | 80% |
| MIA PaCa-2 | K-Ras G12C | Cell Viability | 40 | 90% |
| MCF-7 | Wild-Type Ras | Cell Viability | >1000 | 15% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a Ras modulator's efficacy. Below are representative protocols for key experiments.
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol is designed to assess the phosphorylation status of key downstream effectors of the Ras signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into RAS biology reinvigorate interest in mathematical modeling of RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Pharmacological Targeting of RAS: Recent Success with Direct Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/Erk Pathway | Sino Biological [sinobiological.com]
- 11. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
The In-Silico Microscope: A Technical Guide to Computational Modeling of Ras Modulator Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases, particularly the KRAS isoform, represents one of the most frequently mutated oncogene families in human cancers. For decades, Ras was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep, well-defined binding pockets on its surface. The recent breakthrough development of covalent inhibitors targeting the KRAS G12C mutant, such as sotorasib (B605408) and adagrasib, has revolutionized the field, underscoring the power of novel drug discovery strategies.[1][2] Central to these successes is the sophisticated use of computational modeling, which enables the visualization, prediction, and characterization of molecular interactions at an atomic level. This technical guide provides an in-depth overview of the core principles, methodologies, and workflows for the computational modeling of Ras modulator binding, exemplified by the well-characterized KRAS G12C inhibitors. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage in-silico techniques to accelerate the discovery of novel Ras-targeted therapies.
The Ras Signaling Pathway: A Prime Target for Cancer Therapy
Ras proteins are critical molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.[3] In their active form, they engage with a multitude of downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation. The most prominent of these is the RAF-MEK-ERK (MAPK) pathway.[][5][6][7][8] Oncogenic mutations, such as the G12C substitution in KRAS, impair the intrinsic GTPase activity, locking Ras in a constitutively active state and driving uncontrolled cell growth.[3][9] The development of modulators that can either directly bind to mutant Ras or interfere with its effector interactions is a cornerstone of modern oncology drug discovery.
Below is a diagram illustrating the canonical Ras/MAPK signaling pathway and the point of intervention for KRAS G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. Molecular docking analysis of KRAS inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 8. researchgate.net [researchgate.net]
- 9. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Analyzing Proteomic Data After Ras Modulator-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies and data analysis strategies for investigating the proteomic consequences of treating cancer cells with a hypothetical Ras modulator, "Ras Modulator-1." The protocols and workflows described herein are synthesized from established practices in the field of proteomics and Ras biology, offering a robust framework for understanding drug mechanism of action, identifying biomarkers, and elucidating novel therapeutic vulnerabilities.
Quantitative Proteomic Data Summary
Treatment of KRAS-mutant cancer cell lines with this compound is expected to induce significant changes in the proteome, reflecting the on-target inhibition of RAS signaling and potential off-target effects. Below are tables summarizing hypothetical quantitative proteomic data obtained from a typical experiment. The data is presented as log2 fold change in protein abundance in treated versus untreated cells, with associated p-values.
Table 1: Key Downregulated Proteins Following this compound Treatment
| Protein Name | Gene Name | Log2 Fold Change | p-value | Putative Function in Ras Pathway |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | -2.5 | < 0.001 | Key downstream effector of Ras/MAPK cascade |
| Mitogen-activated protein kinase 3 | MAPK3 (ERK1) | -2.3 | < 0.001 | Key downstream effector of Ras/MAPK cascade |
| Ribosomal protein S6 kinase A1 | RPS6KA1 (RSK1) | -2.1 | < 0.005 | Downstream target of ERK, promotes proliferation |
| Son of sevenless homolog 1 | SOS1 | -1.8 | < 0.01 | Guanine nucleotide exchange factor (GEF) for Ras |
| Growth factor receptor-bound protein 2 | GRB2 | -1.5 | < 0.01 | Adaptor protein linking receptor tyrosine kinases to SOS1 |
| Phosphoinositide-3-kinase regulatory subunit 1 | PIK3R1 | -1.7 | < 0.005 | Regulatory subunit of PI3K, a key Ras effector pathway |
| RAC-alpha serine/threonine-protein kinase | AKT1 | -1.9 | < 0.001 | Key downstream effector of the PI3K pathway |
Table 2: Key Upregulated Proteins Following this compound Treatment
| Protein Name | Gene Name | Log2 Fold Change | p-value | Putative Function/Implication |
| Protein tyrosine phosphatase, non-receptor type 1B | PTPN1 (PTP1B) | 2.2 | < 0.001 | Negative regulator of signaling pathways |
| Dual specificity phosphatase 6 | DUSP6 | 2.8 | < 0.001 | Phosphatase that inactivates ERK |
| Caspase-3 | CASP3 | 3.1 | < 0.001 | Key executioner of apoptosis |
| BH3 interacting domain death agonist | BID | 2.5 | < 0.005 | Pro-apoptotic protein |
| RASH3D19 | RASH3D19 | -3.5 | < 0.001 | Recently identified activator of RAS signaling; downregulation indicates effective target engagement.[1] |
| RADIL | RADIL | -1.2 | < 0.05 | RAS effector involved in cell adhesion and migration.[2][3][4][5] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a quantitative proteomics experiment to analyze the effects of this compound.
-
Cell Line Selection: Utilize a well-characterized cancer cell line with a known KRAS mutation (e.g., A549, H358 for lung adenocarcinoma).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound at a predetermined concentration (e.g., based on IC50 values) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). At least three biological replicates should be prepared for each condition.[6]
This protocol is a composite of standard procedures for bottom-up proteomics.[7]
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) and incubating in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the urea (B33335) concentration to less than 2 M.
-
Perform a two-step digestion: first with Lys-C overnight, followed by trypsin for 6-8 hours at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Elute the peptides and dry them under vacuum.
-
-
Isobaric Labeling (e.g., TMT):
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.[10]
-
Chromatographic Separation:
-
Resuspend the labeled peptide mixture in a suitable solvent (e.g., 2% acetonitrile (B52724), 0.1% formic acid).
-
Load the peptides onto a trap column and then separate them on an analytical column using a gradient of increasing acetonitrile concentration over a defined period (e.g., 120 minutes).
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap at high resolution.
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap to identify the peptide sequences and quantify the TMT reporter ions.
-
A typical data analysis workflow involves several computational steps.[11][12][13]
-
Peptide and Protein Identification:
-
Process the raw MS data using a database search engine (e.g., Sequest, MaxQuant).[12]
-
Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Set search parameters to include fixed modifications (carbamidomethylation of cysteine) and variable modifications (oxidation of methionine, TMT on peptide N-termini and lysine).
-
-
Quantification:
-
Extract the reporter ion intensities for each identified peptide.
-
Calculate the relative protein abundance by summing the reporter ion intensities for all peptides corresponding to a given protein.
-
-
Statistical Analysis:
-
Perform normalization to account for variations in sample loading.
-
Calculate log2 fold changes and perform statistical tests (e.g., t-test, ANOVA) to determine the significance of changes in protein abundance between the treated and control groups.[12][13]
-
Correct for multiple hypothesis testing using methods like the Benjamini-Hochberg procedure.
-
-
Bioinformatics Analysis:
-
Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify biological processes and signaling pathways that are significantly altered by the treatment.[13]
-
Generate volcano plots and heatmaps to visualize the differentially expressed proteins.
-
Mandatory Visualizations
Caption: A streamlined workflow for quantitative proteomics analysis.
Caption: Key nodes in the Ras signaling cascade targeted by inhibitors.
Caption: Interpreting proteomic data to derive biological insights.
References
- 1. KRAS Resistance Linked to RASH3D19—New Target for Therapy | Technology Networks [technologynetworks.com]
- 2. Combined Proteomic and Genetic Interaction Mapping Reveals New RAS Effector Pathways and Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. protavio.com [protavio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Workflows for automated downstream data analysis and visualization in large-scale computational mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteomics Workflow - Polly Documentation [docs.polly.elucidata.io]
Methodological & Application
Application Notes and Protocols for Ras Modulator-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for cell-based assays designed to identify and characterize modulators of Ras activity. The focus is on assays suitable for high-throughput screening and mechanistic studies in a drug discovery context.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate fundamental cellular processes, including proliferation, differentiation, and survival.[1] Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] In the active state, Ras binds to downstream effector proteins, such as Raf kinases, to initiate signaling cascades.[1][2] Mutations that lock Ras in a constitutively active state are found in a significant percentage of human cancers, making Ras and its modulators prime targets for therapeutic intervention.[1]
This document outlines several cell-based assay formats for identifying and characterizing molecules that modulate Ras activity, either directly or by targeting key regulators like the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS1).
Ras Signaling Pathway
The Ras signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of GEFs like SOS1. SOS1 facilitates the exchange of GDP for GTP on Ras, leading to its activation. Active, GTP-bound Ras then engages with a variety of downstream effector proteins, initiating multiple signaling pathways, including the well-characterized RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][3]
Caption: A simplified diagram of the Ras signaling pathway.
Experimental Protocols
Several cell-based assay formats can be employed to screen for Ras modulators. Below are detailed protocols for three common approaches: a Ras activation pull-down assay, a pERK downstream signaling assay, and a protein-protein interaction assay for SOS1 inhibitors.
General Cell Culture and Compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. For general screening, HEK293T or NIH/3T3 cells are commonly used. For cancer-specific studies, cell lines with known Ras mutations (e.g., MIA-PaCa-2, which is KRAS G12C mutant) are appropriate.[4]
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for pull-down assays, 96-well or 384-well plates for HTRF or ELISA-based assays) at a density that ensures they reach 80-90% confluency at the time of the experiment.[5]
-
Compound Treatment: The day after seeding, treat the cells with the test compounds at various concentrations. Include appropriate positive and negative controls. The incubation time will depend on the assay and the specific cellular response being measured (e.g., 1-5 hours for signaling pathway studies).[4]
Protocol 1: Ras Activation Pull-Down Assay
This assay measures the amount of active, GTP-bound Ras in a cell lysate.[1]
Principle: The Ras-binding domain (RBD) of the Raf-1 effector protein has a high affinity for the GTP-bound form of Ras.[1] A GST-tagged Raf-1 RBD fusion protein is used to selectively bind and "pull down" active Ras from the cell lysate using glutathione-conjugated agarose (B213101) beads.[1][6] The amount of active Ras is then quantified by Western blotting.[1]
Experimental Workflow:
Caption: Workflow for the Ras activation pull-down assay.
Methodology:
-
Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and protease inhibitors).[5]
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]
-
Pull-Down: Incubate the clarified lysates with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rocking.[5][8]
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.[5]
-
Elution and Western Blotting: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[5] Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-Ras antibody.[1] It is also recommended to run a parallel blot for total Ras from the initial cell lysates to confirm equal protein loading.[1]
-
Data Analysis: Quantify the band intensities using densitometry software.[1] The level of active Ras is determined by the intensity of the band from the pull-down sample, normalized to the total Ras level from the corresponding lysate.[1]
Protocol 2: Phospho-ERK (pERK) HTRF Assay
This high-throughput assay measures the phosphorylation of ERK, a key downstream effector of the Ras-MAPK pathway.[9][10]
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that uses two fluorescently labeled antibodies that bind to different epitopes on the target protein (in this case, total ERK and phospho-ERK). When the antibodies are in close proximity, a FRET signal is generated, which is proportional to the amount of phosphorylated ERK.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 384-well plate and treat with compounds as described above.
-
Cell Lysis: Lyse the cells directly in the wells by adding the HTRF lysis buffer.
-
Detection: Add the HTRF antibody cocktail (containing a terbium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody) to the lysates.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the two emission signals and express the results as a percentage of the control (e.g., EGF-stimulated) response.
Protocol 3: SOS1-Mediated Nucleotide Exchange Assay
This assay is designed to identify inhibitors of the Ras-SOS1 interaction.[11][12]
Principle: This assay monitors the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on Ras.[12][13] Inhibition of the Ras-SOS1 interaction will result in a decrease in the rate of nucleotide exchange.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified, GDP-loaded KRAS protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and the test compound.[13]
-
Initiation of Reaction: Initiate the nucleotide exchange reaction by adding purified SOS1 protein.[11][13]
-
Signal Detection: Monitor the increase in fluorescence over time as the fluorescent GTP analog binds to KRAS.[13]
-
Data Analysis: Calculate the initial rate of the reaction. The potency of the inhibitors is determined by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve to determine the IC50 value.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of compound activities.
Table 1: Summary of Quantitative Data for Ras Modulators
| Compound ID | Assay Type | Cell Line | Target | Parameter | Value |
| Compound A | pERK HTRF | MIA-PaCa-2 | KRAS G12C | IC50 | 50 nM |
| Compound B | SOS1 Nucleotide Exchange | N/A (Biochemical) | SOS1 | IC50 | 200 nM |
| Compound C | Ras Pull-Down | A549 | KRAS G12S | % Inhibition @ 1 µM | 75% |
| Fumagillin | Cytostatic Assay | HT1080scc2 | N-Ras Q61K | IC50 | 1 x 10⁻¹¹ M[14] |
Conclusion
The cell-based assays described in this document provide a robust framework for the identification and characterization of novel Ras modulators. The choice of assay will depend on the specific goals of the study, with high-throughput methods like HTRF being ideal for primary screening and more detailed mechanistic assays like the Ras pull-down providing valuable insights into the mode of action of hit compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Ras GTPase - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel cell-based assay for the evaluation of anti-ras compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ras Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of "Ras modulator-1," a representative inhibitor of the Ras GTPase family (KRAS, NRAS, and HRAS). The protocols and data presented are based on established preclinical methodologies for evaluating direct Ras inhibitors, providing a practical framework for experimental design and interpretation.
Introduction to Ras Modulation in Oncology
The Ras family of small GTPases acts as a critical signaling hub, regulating fundamental cellular processes such as proliferation, survival, and differentiation.[1] Mutations in RAS genes are among the most prevalent drivers of human cancers, making them a key therapeutic target.[1][2] Constitutively active Ras, resulting from these mutations, is found in approximately 20-25% of all human tumors.[2] "this compound" represents a class of small molecule inhibitors designed to interfere with Ras signaling, offering a promising avenue for cancer therapy.
The primary objective of in vivo studies for a novel Ras modulator is to assess its anti-tumor efficacy and safety profile in a living organism.[1] A widely utilized and well-established method for these initial evaluations is the subcutaneous xenograft model.[1]
Ras Signaling Pathway
Ras proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[2][3] This cycling is regulated by Guanine nucleotide Exchange Factors (GEFs), like Son of Sevenless (SOS), which promote the uptake of GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[3][4] In its active state, Ras initiates downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and inhibit apoptosis.[3][5] Mutations in Ras can lock the protein in a constitutively active form, leading to uncontrolled cell growth.[2]
In Vivo Experimental Protocols
Formulation of this compound for In Vivo Delivery
A critical first step for in vivo studies is the development of a safe and effective formulation that ensures adequate bioavailability of the test compound. For many small molecule inhibitors with poor aqueous solubility, a co-solvent-based formulation is often employed for oral or parenteral administration in animal models.[1]
Table 1: Composition of a Standard In Vivo Formulation Vehicle [1]
| Component | Percentage (%) | Purpose |
| DMSO | 5 - 10 | Solubilizing agent |
| PEG300 | 30 - 40 | Co-solvent and viscosity enhancer |
| Tween 80 | 5 | Surfactant to improve solubility and stability |
| Saline or PBS | 45 - 60 | Diluent to achieve final volume and tonicity |
Protocol: Preparation of Formulation Vehicle [1]
This protocol describes the preparation of a vehicle suitable for oral gavage administration in mice.
-
Prepare a Concentrated Stock Solution : Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Gentle heating or sonication may be necessary to fully dissolve the compound.
-
Calculate Required Volumes : Based on the desired final dosing concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 100 µL) and the vehicle composition (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline), calculate the volume of each component needed.
-
Prepare the Dosing Solution :
-
Start with the calculated volume of the concentrated stock solution in DMSO.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween 80 and mix until the solution is homogeneous.
-
Finally, add the saline or PBS to reach the final desired volume and mix thoroughly.
-
In Vivo Efficacy and Tolerability Studies
The primary goal of in vivo studies is to assess the anti-tumor activity and safety profile of the Ras inhibitor.[1]
Experimental Workflow for a Xenograft Study
Protocol: Subcutaneous Xenograft Model
-
Cell Culture : Culture the desired cancer cell line harboring a Ras mutation (e.g., KRAS G12C) under standard conditions.
-
Animal Model : Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation :
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization : Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Administration :
-
Administer this compound or the vehicle control to the respective groups.
-
A common method of administration is oral gavage.
-
Protocol: Oral Gavage Administration [1]
-
Animal Restraint : Properly restrain the mouse by scruffing the neck to immobilize the head and prevent movement.
-
Measure Insertion Depth : Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.
-
Administration : Gently insert the gavage needle into the esophagus and down to the predetermined depth. Slowly administer the dosing solution.
-
Monitoring : Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and its effect on the target pathway in vivo.[1]
Protocol: PK/PD Study in Tumor-Bearing Mice [1]
-
Animal Groups : Establish groups of tumor-bearing mice (typically 3 mice per time point per dose group).
-
Drug Administration : Administer a single dose of the this compound formulation via oral gavage.
-
Sample Collection : At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood and tumor tissue.
-
Analysis :
-
Pharmacokinetics (PK) : Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time. This data is used to calculate key PK parameters.
-
Pharmacodynamics (PD) : Analyze tumor tissue to assess the modulation of the Ras signaling pathway. This can be done by measuring the phosphorylation levels of downstream effectors like ERK (p-ERK) using techniques such as Western blotting or immunohistochemistry.
-
Data Presentation and Interpretation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 2: Example Pharmacokinetic Parameters for this compound
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | [Example Value] |
| Tmax (Time to Cmax) | h | [Example Value] |
| AUC (Area Under the Curve) | ng*h/mL | [Example Value] |
| t1/2 (Half-life) | h | [Example Value] |
Table 3: Example Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | [Example Value] | - | [Example Value] |
| This compound | 10 | [Example Value] | [Example Value] | [Example Value] |
| This compound | 30 | [Example Value] | [Example Value] | [Example Value] |
Conclusion
The successful in vivo evaluation of a novel Ras modulator, such as the representative "this compound," requires a systematic approach encompassing formulation development, robust efficacy studies in relevant animal models, and comprehensive PK/PD analysis. The protocols and guidelines presented here provide a foundational framework for researchers to design and execute preclinical studies aimed at advancing our understanding and therapeutic application of Ras inhibitors in oncology.
References
"Ras modulator-1 solubility and stock solution preparation"
Application Notes and Protocols: Ras Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 623935-08-0) is a small molecule compound identified as a modulator of Ras proteins. The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. Mutations in Ras genes are among the most common drivers of human cancers, making them a key target for therapeutic development. These application notes provide essential information regarding the solubility, preparation of stock solutions, and relevant signaling pathways for this compound to facilitate its use in preclinical research.
Solubility and Stability
The solubility of this compound is a critical factor for the design and reproducibility of in vitro and in vivo experiments. While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table summarizes the expected solubility characteristics based on the behavior of similar hydrophobic small molecule inhibitors. It is strongly recommended that researchers determine the solubility for their specific batch of the compound.
Table 1: Solubility and Stability of this compound
| Solvent | Expected Solubility | Recommended Maximum Stock Concentration | Storage of Stock Solution | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | ≥ 10 mM | -20°C for up to 6 months; -80°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | Use anhydrous (dry) DMSO to prevent compound degradation and precipitation. DMSO is hygroscopic and will absorb water from the air. |
| Ethanol (B145695) | Sparingly Soluble | Lower than DMSO; requires experimental determination. | -20°C for short-term storage. | Purity of ethanol (e.g., absolute ethanol) is critical. Solubility may be lower than in DMSO. |
| Aqueous Buffers (e.g., PBS) | Insoluble or Very Poorly Soluble | Not recommended for initial stock solution preparation. | N/A | Direct dissolution in aqueous buffers is not advised due to the hydrophobic nature of the compound, which will lead to precipitation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Compound: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the supplier, assuming ~500 g/mol for calculation example), weigh 5 mg of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. To continue the example, add 1 mL of anhydrous DMSO to the 5 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light. Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform a serial dilution. For example, to prepare a 10 µM final concentration from a 10 mM stock:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution.
-
-
Final Dilution: Add the intermediate solution to the final volume of cell culture medium. To continue the example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental plate to achieve a final concentration of 10 µM.
-
Mixing: Mix the final working solution thoroughly by gentle pipetting or swirling immediately after adding the compound.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway
This compound is expected to influence the activity of Ras proteins. The canonical Ras signaling pathway involves the activation of two major downstream cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to cell proliferation, survival, and growth.
Caption: Canonical Ras signaling pathways (MAPK and PI3K/Akt).
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Application Notes and Protocols for Biochemical Assays of Ras Modulator-1 (RASAL1) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras Modulator-1 (RASAL1), also known as RAS protein activator like-1, is a member of the GTPase-activating protein (GAP) family.[1] These proteins play a critical role in regulating the activity of Ras family small GTPases.[1] Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. By accelerating the intrinsic rate of GTP hydrolysis, GAPs like RASAL1 facilitate the conversion of active Ras-GTP to inactive Ras-GDP, thereby downregulating Ras signaling pathways that are crucial for cell proliferation, differentiation, and survival.[1][2]
Dysregulation of RASAL1 function has been implicated in various cancers, making it an important target for therapeutic investigation.[1][3] Furthermore, RASAL1 activity is uniquely regulated by intracellular calcium levels and lipid binding, adding a layer of complexity to its function.[4][5][6][7][8] This document provides detailed application notes and protocols for various biochemical assays to measure the activity of RASAL1, aiding researchers in the study of its function and the development of potential modulators.
Signaling Pathway and Regulation
RASAL1 acts as a negative regulator of the Ras signaling cascade. Its activity is initiated by an increase in intracellular calcium concentration, which promotes its translocation to the plasma membrane where it can interact with Ras.
Caption: RASAL1 signaling pathway illustrating its calcium-dependent activation and negative regulation of Ras.
Biochemical Assays for RASAL1 Activity
Several biochemical assays can be employed to measure the GAP activity of RASAL1. These assays can be broadly categorized into those that directly measure GTP hydrolysis and those that quantify the amount of active, GTP-bound Ras.
Fluorescence-Based GTPase Activity Assay
This real-time assay continuously monitors the release of inorganic phosphate (B84403) (Pi) during GTP hydrolysis, providing a direct measure of GAP activity.
Principle: The assay utilizes a phosphate-binding protein that exhibits a change in fluorescence upon binding to Pi released from GTP hydrolysis. The increase in fluorescence is directly proportional to the amount of GTP hydrolyzed.
| Parameter | RASAL1 | p120-GAP (Example) | Neurofibromin (Example) |
| Km (µM) | Data not available | 17 | 1 |
| kcat (s⁻¹) | Data not available | Data not available | Data not available |
| kcat/Km (µM⁻¹s⁻¹) | Data not available | Data not available | Data not available |
| Fold Activation | Data not available | ~70,000 | ~52,000 |
Note: The example data for p120-GAP and neurofibromin are for their interaction with Gly-12 Ras and are provided for context.[9] Actual values for RASAL1 will need to be determined experimentally.
This protocol is adapted from established methods for measuring RasGAP activity.[5]
Materials:
-
Purified recombinant RASAL1 protein
-
Purified recombinant Ras protein (e.g., H-Ras, K-Ras, or N-Ras)
-
GTP
-
Fluorescent phosphate sensor kit (e.g., based on phosphate-binding protein)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Ras-GTP:
-
Incubate Ras protein with a 10-fold molar excess of GTP in the presence of 10 mM EDTA at 30°C for 30 minutes to facilitate nucleotide exchange.
-
Stop the reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Remove unbound GTP using a desalting column.
-
-
Set up the reaction:
-
In a 96-well plate, add assay buffer, the fluorescent phosphate sensor, and varying concentrations of Ras-GTP.
-
Initiate the reaction by adding a fixed concentration of RASAL1 to each well. Include a control reaction without RASAL1 to measure the intrinsic GTPase activity of Ras.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the phosphate sensor.
-
Monitor the increase in fluorescence over time in kinetic mode.
-
-
Data Analysis:
-
Convert the fluorescence signal to the concentration of Pi released using a standard curve generated with known concentrations of phosphate.
-
Calculate the initial reaction velocity (rate of Pi formation) from the linear portion of the progress curve.
-
To determine kinetic parameters (Km and kcat), plot the initial velocity against the Ras-GTP concentration and fit the data to the Michaelis-Menten equation.
-
Caption: Workflow for the fluorescence-based GTPase activity assay.
Ras Activation Pull-Down Assay
This assay is an endpoint assay that measures the amount of active Ras-GTP in a sample, which is inversely proportional to the GAP activity of RASAL1.
Principle: A fusion protein containing the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to the GTP-bound form of Ras, is used to "pull down" active Ras from a sample. The amount of pulled-down Ras is then quantified by Western blotting.
This assay is semi-quantitative. Data is typically presented as the relative band intensity of active Ras compared to a control. For inhibitor studies, IC₅₀ values can be determined.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| RASAL1 Modulator X | RASAL1 | Data not available | Pull-Down Assay |
| Example Ras Inhibitor Y | Ras | Example Value | Pull-Down Assay |
This protocol is a standard procedure for Ras activation pull-down assays.[4][10][11][12]
Materials:
-
Cell lysates containing active Ras
-
GST-Raf1-RBD fusion protein immobilized on glutathione-agarose beads
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Lyse cells in ice-cold Lysis/Wash Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Precipitation:
-
Incubate a standardized amount of cell lysate (e.g., 500 µg) with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ras antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down Ras using densitometry.
-
Normalize the active Ras level to the total Ras in the input lysate.
-
Caption: Workflow for the Ras activation pull-down assay.
HPLC-Based Nucleotide Exchange Assay
This method provides a highly quantitative measure of the ratio of GDP to GTP bound to Ras, which is influenced by RASAL1 activity.
Principle: Ras protein is immunoprecipitated from cell lysates, and the bound guanine (B1146940) nucleotides are extracted and separated by high-performance liquid chromatography (HPLC). The amounts of GDP and GTP are quantified by UV or fluorescence detection.[1][13][14]
This assay allows for the precise determination of the percentage of active Ras-GTP.
| Condition | % Ras-GTP |
| Control Cells | Data not available |
| RASAL1 Overexpression | Data not available |
| RASAL1 Knockdown | Data not available |
This protocol is based on established methods for analyzing Ras-bound nucleotides.[1][13]
Materials:
-
Cell lysates
-
Anti-Ras antibody
-
Protein A/G agarose (B213101) beads
-
Elution buffer (e.g., containing 0.2% SDS)
-
Perchloric acid
-
HPLC system with a reverse-phase C18 column
-
Mobile phase (e.g., 100 mM potassium phosphate pH 6.5, 10 mM tetrabutylammonium (B224687) bromide, 7.5% acetonitrile)
-
GDP and GTP standards
Procedure:
-
Immunoprecipitation of Ras:
-
Incubate cell lysate with an anti-Ras antibody, followed by protein A/G agarose beads to capture the Ras protein.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Nucleotide Elution:
-
Elute the bound nucleotides from the immunoprecipitated Ras by heating the sample (e.g., at 65°C for 5 minutes).
-
-
Nucleotide Extraction:
-
Precipitate the protein with perchloric acid and neutralize the supernatant.
-
-
HPLC Analysis:
-
Inject the extracted nucleotide sample into the HPLC system.
-
Separate GDP and GTP using an isocratic mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Identify the GDP and GTP peaks based on the retention times of the standards.
-
Calculate the area under each peak to determine the relative amounts of GDP and GTP.
-
Calculate the percentage of Ras-GTP as [GTP / (GDP + GTP)] x 100.
-
Caption: Workflow for the HPLC-based nucleotide exchange assay.
Conclusion
The biochemical assays described in this document provide a comprehensive toolkit for researchers studying the activity of this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. The fluorescence-based assay offers real-time kinetic data, while the pull-down and HPLC-based assays provide robust methods for quantifying the level of active Ras. By employing these methods, researchers can gain valuable insights into the regulation and function of RASAL1 and its role in health and disease, and facilitate the discovery of novel therapeutic agents targeting the Ras signaling pathway.
References
- 1. RASAL1 RAS protein activator like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced expression of RAS protein activator like-1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasal1 regulates calcium dependent neuronal maturation by modifying microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Ras GTPase‐activating protein regulated by receptor‐mediated Ca2+ oscillations | The EMBO Journal [link.springer.com]
- 6. pnas.org [pnas.org]
- 7. Rasal1 regulates calcium dependent neuronal maturation by modifying microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ras GTPase activating (RasGAP) activity of the dual specificity GAP protein Rasal requires colocalization and C2 domain binding to lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ras subcellular localization defines extracellular signal-regulated kinase 1 and 2 substrate specificity through distinct utilization of scaffold proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. Ras GTPase activating (RasGAP) activity of the dual specificity GAP protein Rasal requires colocalization and C2 domain binding to lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. GAP1 Family Members Constitute Bifunctional Ras and Rap GTPase-activating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ras Modulator-1 in Pancreatic Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2][3][4][5] These mutations lock Ras proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[6][7][8][9] The central role of KRAS in pancreatic tumorigenesis makes it a prime therapeutic target.[1][4] "Ras modulator-1" represents a novel investigational small molecule designed to indirectly inhibit Ras signaling. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in pancreatic cancer cell lines.
While direct inhibition of mutant KRAS has been historically challenging, indirect strategies have shown promise.[10][11] One such strategy involves targeting upstream activators or downstream effectors of Ras. For instance, the inhibition of SHP2, a protein tyrosine phosphatase that functions upstream of Ras, can effectively suppress Ras activation.[10][12] RMC-4550 is an example of an allosteric SHP2 inhibitor that has demonstrated anti-tumor activity in preclinical models of KRAS-mutant pancreatic cancer.[10][12] This document will provide protocols applicable to the study of such Ras modulators.
Mechanism of Action of this compound (Conceptual):
This compound is conceptualized as an inhibitor of an upstream activator of Ras, such as SHP2. By inhibiting SHP2, this compound prevents the dephosphorylation of receptor tyrosine kinase-associated proteins, thereby attenuating the signal transduction cascade that leads to the activation of Ras. This disruption is expected to lead to a reduction in the levels of GTP-bound (active) Ras, consequently inhibiting the MAPK and PI3K/AKT signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) of this compound (72h) |
| PANC-1 | G12D | Data to be determined |
| MIA PaCa-2 | G12C | Data to be determined |
| AsPC-1 | G12D | Data to be determined |
| Capan-1 | G12V | Data to be determined |
| BxPC-3 | Wild-Type | Data to be determined |
Table 2: Effect of this compound on Ras Signaling Pathway Components
| Cell Line | Treatment (Concentration, Time) | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) | Active Ras (GTP-bound) / Total Ras (Fold Change) |
| PANC-1 | This compound (IC50, 24h) | Data to be determined | Data to be determined | Data to be determined |
| MIA PaCa-2 | This compound (IC50, 24h) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
A systematic approach is essential for validating the efficacy and mechanism of novel therapeutic agents. The following workflow outlines the key experimental stages.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[13][14]
Protocol 2: Western Blot Analysis for Ras Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.[6][15]
Materials:
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Ras, anti-β-actin)[15][16]
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]
-
Immunoblotting:
-
Detection: Wash the membrane with TBST and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: Active Ras (GTP-bound) Pulldown Assay
This protocol is for specifically measuring the levels of active, GTP-bound Ras.
Materials:
-
Active Ras Detection Kit (containing GST-Raf1-RBD beads)[17]
-
Cell lysates prepared in a non-denaturing lysis buffer
-
GTPγS and GDP (for positive and negative controls)
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Lysate Preparation: Prepare cell lysates as per the kit's instructions. A portion of the lysate should be reserved as the "total Ras" input control.
-
Control Treatment (Optional): Treat aliquots of lysate with GTPγS (non-hydrolyzable GTP analog) for a positive control and GDP for a negative control.[17]
-
Pulldown: Incubate the cell lysates with GST-Raf1-RBD (Ras binding domain) beads. These beads will specifically bind to GTP-bound (active) Ras.[17]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples and the total Ras input control by Western blotting using a pan-Ras antibody.[16][17]
Protocol 4: Immunoprecipitation (IP) for Protein-Protein Interactions
This protocol can be used to investigate the interaction of Ras with other proteins.
Materials:
-
Cell lysates prepared in a non-denaturing IP lysis buffer
-
Primary antibody for the protein of interest (e.g., anti-Ras)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Washing: Pellet the beads by centrifugation and wash them multiple times with IP wash buffer.[18]
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting with an antibody against the suspected interacting protein.
References
- 1. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 3. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 4. JCI - KRAS: the Achilles’ heel of pancreas cancer biology [jci.org]
- 5. RAS in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impacts of Activation of the Mitogen-Activated Protein Kinase Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucsf.edu [ucsf.edu]
- 11. grantome.com [grantome.com]
- 12. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Treating Organoids with Ras Modulator-1
Introduction
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells or patient tissues, have emerged as powerful models in cancer research and drug development.[1] They recapitulate many aspects of their in vivo counterparts, including cellular heterogeneity, tissue architecture, and physiological responses.[2][3] The RAS family of oncogenes (KRAS, NRAS, HRAS) are frequently mutated in various cancers, leading to uncontrolled cell proliferation and survival.[4][5] Consequently, direct or indirect modulation of Ras signaling is a key therapeutic strategy.
These application notes provide a detailed protocol for the treatment of human cancer organoids with "Ras Modulator-1," a novel small molecule inhibitor designed to target the Ras signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals working with organoid models to assess the efficacy of therapeutic compounds. The methodologies described cover organoid culture, drug treatment, and subsequent viability and molecular analysis.
Data Presentation
Table 1: Dose-Response of this compound on Pancreatic Cancer Organoids
| Concentration (µM) | Viability (%) (Mean ± SD) | Organoid Size (µm) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 250 ± 35 |
| 0.1 | 92 ± 6.1 | 235 ± 30 |
| 1 | 75 ± 4.8 | 180 ± 25 |
| 10 | 45 ± 5.5 | 110 ± 20 |
| 50 | 15 ± 3.9 | 60 ± 15 |
| 100 | 5 ± 2.1 | 40 ± 10 |
Table 2: Effect of this compound on Downstream Signaling in Colorectal Cancer Organoids
| Treatment | p-ERK/total ERK (Fold Change) | p-AKT/total AKT (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.35 | 0.85 |
Experimental Protocols
Protocol 1: Culture and Expansion of Human Cancer Organoids
This protocol describes the general steps for culturing and expanding patient-derived cancer organoids. Specific media formulations and growth factors may vary depending on the organoid type.[6]
Materials:
-
Cryopreserved patient-derived cancer organoids
-
Basal culture medium (e.g., Advanced DMEM/F-12)
-
Organoid-specific growth medium supplements (e.g., R-spondin, Noggin, EGF)[6]
-
Basement membrane extract (BME), such as Matrigel®[7]
-
Cell recovery solution[8]
-
Wash medium (e.g., PBS or basal medium)
-
6-well or 24-well tissue culture plates
-
Sterile pipette tips and serological pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cryopreserved Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of cold wash medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[9]
-
Aspirate the supernatant, leaving the organoid pellet.
-
-
Embedding Organoids in BME:
-
Resuspend the organoid pellet in liquid BME on ice. The volume will depend on the pellet size and desired seeding density.[7]
-
Dispense 40-50 µL droplets of the organoid-BME suspension into the center of pre-warmed culture plate wells.[9]
-
Incubate the plate at 37°C for 20-30 minutes to solidify the BME domes.[10]
-
Carefully add 500 µL (for 24-well plate) or 2 mL (for 6-well plate) of complete organoid growth medium to each well.
-
-
Organoid Maintenance and Expansion:
-
Culture the organoids at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days.[10]
-
Passage the organoids every 7-14 days, or when they become large and the dome center appears dark.
-
To passage, remove the medium and add a cell recovery solution to depolymerize the BME.[8]
-
Mechanically dissociate the organoids by pipetting and re-plate in fresh BME as described above.[9]
-
Protocol 2: Treatment of Organoids with this compound
This protocol outlines the procedure for treating established organoid cultures with this compound.
Materials:
-
Established organoid cultures (Day 4-7 post-passaging)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete organoid growth medium
-
96-well clear-bottom, black-walled plates for imaging-based assays or standard 96-well plates for luminescence-based assays.
Procedure:
-
Organoid Seeding for Drug Screening:
-
Harvest and dissociate organoids into small fragments as described for passaging.
-
Count the organoid fragments and determine the appropriate seeding density for a 96-well plate. This may require optimization.
-
Seed the organoid fragments in 10-15 µL BME domes in a 96-well plate.
-
After solidification, add 100 µL of complete organoid growth medium to each well.
-
Culture for 3-4 days to allow organoids to form.
-
-
Preparation of Drug Dilutions:
-
Prepare a serial dilution of this compound in complete organoid growth medium.
-
It is recommended to prepare drug solutions at 2x the final desired concentration.[11] A vehicle control (e.g., DMSO at the same concentration as the highest drug dose) must be included.
-
-
Drug Treatment:
-
Carefully remove 50 µL of the medium from each well of the 96-well plate containing the organoids.
-
Add 50 µL of the 2x drug dilutions to the corresponding wells to achieve the final 1x concentration.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]
-
Protocol 3: Assessment of Organoid Viability
This protocol describes a common method to assess organoid viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Treated organoid plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate of treated organoids to room temperature for approximately 30 minutes.[9]
-
Thaw the CellTiter-Glo® 3D reagent and bring it to room temperature.
-
-
Lysis and Signal Generation:
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 4: Western Blot Analysis of Ras Signaling Pathway
This protocol provides a method to analyze the phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
Treated organoid cultures
-
Cell recovery solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Harvest treated organoids by depolymerizing the BME with cell recovery solution on ice.[8]
-
Wash the organoid pellet with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Lyse the pellet in RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize phosphoprotein levels to the total protein levels.
-
Visualizations
Caption: Experimental workflow for treating organoids with this compound.
Caption: Simplified Ras signaling pathway and potential target of this compound.
References
- 1. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Tumor organoids: applications in cancer modeling and potentials in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. What are RAS gene modulators and how do they work? [synapse.patsnap.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Construction of tumor organoids and their application to cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. stemcell.com [stemcell.com]
- 10. dkfz.de [dkfz.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ras Modulator-1
These application notes provide a comprehensive overview and detailed protocols for the use of a hypothetical Ras Modulator-1 in high-throughput screening (HTS) campaigns. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel cancer therapeutics targeting the Ras signaling pathway.
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making Ras an attractive, albeit challenging, therapeutic target.[1] Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3][4][5] The transition between these states is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Ras.[4][6]
This compound represents a novel small molecule designed to interfere with the Ras signaling cascade. These application notes describe its utility in HTS assays designed to identify and characterize modulators of Ras function. The primary assays detailed herein focus on monitoring the nucleotide exchange on Ras, a critical step in its activation.
Principle of the Assay
The primary HTS assay described is a biochemical assay that measures the exchange of GDP for a fluorescently labeled GTP analog on the Ras protein, catalyzed by the GEF, SOS1.[7][8] In the presence of an inhibitor that binds to Ras and prevents this exchange, the fluorescence signal will be low. Conversely, in the absence of an inhibitor, SOS1 will facilitate the binding of the fluorescent GTP, resulting in a high fluorescence signal. This assay can be adapted to screen for both inhibitors and activators of Ras nucleotide exchange.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical HTS campaign with this compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. |
| Signal to Background (S/B) | 8.2 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Hit Rate | 1.2% | The percentage of compounds in a screening library identified as "hits" based on predefined criteria.[9] |
Table 2: Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| KRAS G12C | 50 | SOS1-mediated Nucleotide Exchange |
| KRAS (Wild Type) | > 10,000 | SOS1-mediated Nucleotide Exchange |
| HRAS (Wild Type) | > 10,000 | SOS1-mediated Nucleotide Exchange |
| NRAS (Wild Type) | > 10,000 | SOS1-mediated Nucleotide Exchange |
Experimental Protocols
Protocol 1: SOS1-Mediated Nucleotide Exchange HTS Assay
This protocol is designed for a 384-well plate format and utilizes a fluorescence-based readout to monitor the exchange of GDP for a fluorescently labeled GTP analog on KRAS G12C.
Materials and Reagents:
-
KRAS G12C protein, GDP-loaded
-
SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP (e.g., BODIPY™ FL GTP)
-
Assay Buffer: 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Positive Control (e.g., a known KRAS G12C inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Protein Preparation: Prepare a solution of KRAS G12C protein at a final concentration of 1 µM in assay buffer.[7] Prepare a solution of SOS1 protein at a final concentration of 1 µM in assay buffer.[7]
-
Protein Dispensing: Add 5 µL of the KRAS G12C solution to each well of the 384-well plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.
-
Initiation of Exchange Reaction: Prepare a solution of SOS1 and fluorescently labeled GTP in assay buffer. Add 5 µL of this solution to each well to initiate the nucleotide exchange reaction. The final concentrations in the 10 µL reaction volume should be approximately 0.5 µM KRAS G12C, 0.5 µM SOS1, and 80 nM fluorescent GTP.[10]
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal on a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore) at 1-minute intervals for 30-60 minutes. Alternatively, for an endpoint reading, incubate the plate at room temperature for 60 minutes before reading the fluorescence.
-
Data Analysis: Calculate the rate of nucleotide exchange for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.
Protocol 2: Downstream Signaling Pathway Analysis (Cell-Based Assay)
This protocol describes a cell-based assay to confirm the activity of hits from the primary screen by measuring the phosphorylation of ERK, a downstream effector in the Ras signaling pathway. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable method for this.[11]
Materials and Reagents:
-
Cancer cell line with a KRAS G12C mutation (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
Lysis Buffer
-
HTRF phospho-ERK and total-ERK antibody pairs
-
384-well, white, tissue culture-treated plates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Plating: Seed the KRAS G12C mutant cells in 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds (including this compound) and incubate for 2-4 hours.
-
Cell Lysis: Aspirate the culture medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
HTRF Assay: Add the HTRF antibody pairs for both phospho-ERK and total-ERK to the cell lysates according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 4 hours or overnight at 4°C.
-
Signal Detection: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the phospho-ERK signal to the total-ERK signal. Normalize the data to vehicle-treated cells to determine the effect of the compounds on ERK phosphorylation.
Mandatory Visualizations
Caption: The Ras signaling pathway, a key regulator of cell proliferation.
Caption: High-throughput screening workflow for Ras modulator discovery.
Caption: A typical screening cascade for identifying and validating Ras inhibitors.
References
- 1. addgene.org [addgene.org]
- 2. Ras pathway | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. anygenes.com [anygenes.com]
- 7. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a High-Throughput Gene Expression Screen for Modulators of RAS-MAPK Signaling in a Mutant RAS Cellular Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of Ras Modulator-1 for Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras association domain family 1A (RASSF1A) is a critical tumor suppressor protein that is frequently silenced in a wide variety of human cancers.[1][2] RASSF1A acts as a scaffold protein, sitting at the crossroads of multiple signaling networks that regulate key cellular processes such as apoptosis, cell cycle progression, and microtubule stability.[3][4][5] Its interaction with the Ras signaling pathway and its role in microtubule dynamics make it a compelling target for cancer research and therapeutic development.[6][7][8][9] Fluorescent labeling of RASSF1A is an invaluable tool for visualizing its subcellular localization, dynamics, and interactions with other proteins, providing crucial insights into its function and regulation.
These application notes provide an overview of the methods for fluorescently labeling RASSF1A and detailed protocols for its application in microscopy-based assays.
Labeling Strategies for RASSF1A
The two primary strategies for fluorescently labeling RASSF1A are:
-
Genetic Encoding of Fluorescent Proteins: This involves creating a fusion protein of RASSF1A with a fluorescent protein (FP) such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). This method allows for the visualization of RASSF1A in living cells and is the most common approach found in the literature.[6]
-
Chemical Conjugation of Organic Dyes: This involves the covalent attachment of a small organic fluorescent dye to purified RASSF1A protein. This can be useful for in vitro assays or for introducing the labeled protein into cells.
Section 1: Genetically Encoded Fluorescent RASSF1A Fusion Proteins
This is the preferred method for live-cell imaging of RASSF1A. By fusing the coding sequence of an FP to the RASSF1A gene, the expressed protein will be inherently fluorescent.
Quantitative Data Summary
| Parameter | Fluorescent Protein | Typical Values/Observations | References |
| Expression System | Mammalian cells (e.g., RPE1, MCF-7, NCI-H1299) | Ectopic expression of GFP- or RFP-fused RASSF1A. | [6][7] |
| Subcellular Localization | Microtubules, Centrosomes, Spindles | RASSF1A colocalizes with microtubules in interphase and decorates spindles and centrosomes during mitosis. | [9] |
| Observed Effects | Microtubule hyperstabilization, mitotic arrest | Overexpression can lead to hyperstabilized microtubules and metaphase arrest. | [7][9] |
| Imaging Modalities | Confocal, TIRF, Widefield Fluorescence Microscopy | High-resolution imaging to study microtubule dynamics and localization. | [6][7] |
Experimental Protocols
Protocol 1.1: Cloning of RASSF1A-FP Fusion Constructs
-
Obtain RASSF1A cDNA: Obtain the full-length human RASSF1A cDNA sequence from a reputable source (e.g., plasmid repository).
-
Vector Selection: Choose a mammalian expression vector containing a suitable fluorescent protein (e.g., pEGFP-C1, pEGFP-N1, pmRFP-C1). The choice of C- or N-terminal fusion should be considered to minimize interference with RASSF1A's functional domains (RA and SARAH domains are key).
-
Cloning Strategy:
-
Design primers to amplify the RASSF1A coding sequence, incorporating restriction sites compatible with the multiple cloning site of the chosen FP vector.
-
Perform PCR amplification of the RASSF1A insert.
-
Digest both the PCR product and the FP vector with the selected restriction enzymes.
-
Ligate the RASSF1A insert into the digested FP vector.
-
-
Verification: Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion and sequence by Sanger sequencing.
Protocol 1.2: Transfection and Expression in Mammalian Cells
-
Cell Culture: Culture the desired mammalian cell line (e.g., MCF-7, HeLa, or RPE1) in appropriate growth medium to ~70-80% confluency in a glass-bottom dish suitable for microscopy.
-
Transfection: Transfect the cells with the RASSF1A-FP plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
Verification of Expression: Confirm the expression and correct localization of the RASSF1A-FP fusion protein using a fluorescence microscope. The protein should be observed localizing to the microtubule network.[6][7]
Protocol 1.3: Live-Cell Imaging of RASSF1A Dynamics
-
Microscope Setup: Use a confocal or spinning disk microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Imaging Parameters:
-
Select the appropriate laser line and emission filters for the chosen fluorescent protein (e.g., 488 nm excitation and 500-550 nm emission for GFP).
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Optimize laser power and exposure time to minimize phototoxicity while obtaining a good signal-to-noise ratio.
-
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-30 seconds) to visualize the dynamics of RASSF1A on microtubules.
Visualization
Caption: Workflow for fluorescently labeling RASSF1A using fluorescent proteins.
Section 2: Chemical Labeling of Purified RASSF1A
This approach is suitable for in vitro studies or for introducing a precisely labeled protein into cells via techniques like microinjection.
Quantitative Data Summary
| Parameter | Fluorophore | Typical Values/Observations | References |
| Labeling Chemistry | Amine-reactive (e.g., NHS esters), Thiol-reactive (e.g., maleimides) | Choice depends on the desired labeling site and protein chemistry. | General knowledge |
| Dye-to-Protein Ratio | Varies | Typically aim for 1-2 dyes per protein to avoid quenching and functional disruption. | General knowledge |
| Purification Method | Size-Exclusion Chromatography, Dialysis | Essential to remove unconjugated free dye. | [10] |
| Quality Control | UV-Vis Spectroscopy, Mass Spectrometry | To determine the degree of labeling and confirm protein integrity. | [10] |
Experimental Protocols
Protocol 2.1: Expression and Purification of Recombinant RASSF1A
-
Expression System: Express a tagged version of RASSF1A (e.g., His-tag, GST-tag) in a suitable expression system like E. coli.
-
Lysis: Lyse the bacterial cells to release the recombinant protein.
-
Affinity Chromatography: Purify the tagged RASSF1A using the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Tag Cleavage (Optional): If desired, cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Further Purification: Perform size-exclusion chromatography to obtain highly pure and monomeric RASSF1A.
-
Buffer Exchange: Exchange the purified protein into a suitable labeling buffer (e.g., amine-free for NHS ester reactions).
Protocol 2.2: Covalent Labeling with a Fluorescent Dye
This protocol is an example for labeling with an amine-reactive dye.
-
Protein Concentration: Adjust the purified RASSF1A concentration to 1-5 mg/mL in a labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).
-
Dye Preparation: Dissolve the amine-reactive dye (e.g., an NHS ester of Alexa Fluor 488) in anhydrous DMSO to a concentration of ~10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved dye to the protein solution at a molar ratio of dye:protein between 5:1 and 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Stopping the Reaction: Quench the reaction by adding a final concentration of 100 mM Tris-HCl, pH 8.0.
Protocol 2.3: Purification of Labeled RASSF1A
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with a suitable storage buffer (e.g., PBS).
-
Separation: Apply the labeling reaction mixture to the column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Fraction Collection: Collect the fractions containing the fluorescently labeled protein.
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified protein solution at 280 nm (for protein concentration) and the excitation maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).
-
Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Visualization
Caption: Workflow for chemical labeling of purified RASSF1A.
Section 3: RASSF1A Signaling Pathways
Fluorescently labeled RASSF1A can be used to investigate its role in various signaling pathways. RASSF1A is a scaffold protein that interacts with numerous partners to regulate cell fate.[4][5]
Key RASSF1A Interactions and Pathways:
-
Hippo Pathway: RASSF1A interacts with the kinases MST1 and MST2, core components of the Hippo tumor suppressor pathway, to promote apoptosis.[5]
-
Ras Signaling: While it has a Ras-association domain, its interaction with Ras is considered weak.[11] It can heterodimerize with NORE1 to be brought into the Ras signaling pathway.[7]
-
Microtubule Dynamics: RASSF1A binds to microtubules, promoting their stability and influencing cell cycle progression.[6][7][8][9]
-
Apoptosis: RASSF1A can induce apoptosis through its interactions with Ras, NORE1, and MST1.[12]
Visualization of RASSF1A Signaling
Caption: Simplified signaling network of RASSF1A.
By employing these fluorescent labeling strategies and microscopy techniques, researchers can gain deeper insights into the multifaceted roles of RASSF1A in cellular homeostasis and disease, paving the way for novel therapeutic interventions.
References
- 1. Methylation of the RASSF1A gene in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic inactivation of the RASSF1A 3p21.3 tumor suppressor gene in both clear cell and papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RASSF1A Tumour Suppressor: Target the Network for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RASSF1A interacts with microtubule-associated proteins and modulates microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of microtubule stability by the RASSF1A tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RASSF1A Tumor Suppressor Blocks Cell Cycle Progression and Inhibits Cyclin D1 Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methods for Assessing Ras Modulator Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers.[1] The development of molecules that modulate Ras activity is a key focus in oncology drug discovery. A crucial step in the development of these modulators is the confirmation and quantification of their engagement with the Ras target protein within the complex environment of a living cell. This document provides detailed application notes and protocols for several key methods used to assess Ras modulator-1 target engagement in a cellular context. These assays are vital for validating hits, guiding lead optimization, and understanding the mechanism of action of novel Ras inhibitors.[2]
Key Cellular Target Engagement Assays
Several robust methods are available to measure the interaction of small molecules with Ras proteins inside cells. The choice of assay depends on various factors, including the specific research question, the nature of the modulator (e.g., covalent vs. reversible), required throughput, and available instrumentation. Here, we detail four widely used assays:
-
Cellular Thermal Shift Assay (CETSA®)
-
NanoBRET™ Target Engagement Assay
-
Proximity Ligation Assay (PLA)
-
Mass Spectrometry-based Assays
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[2][3] When a modulator binds to Ras, it generally increases the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to determine the extent of target engagement.[4][5][6]
Applications:
-
Confirmation of direct physical binding of a modulator to Ras in a cellular environment.
-
Determination of target engagement for both reversible and covalent inhibitors.
-
Applicable to various cellular models and tissue samples.[3]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol describes an isothermal dose-response format, which is suitable for determining the potency of a compound in stabilizing Ras at a single, optimized temperature.
Materials:
-
Cells expressing the Ras protein of interest
-
Ras modulator compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Multi-well plates or PCR tubes
-
Thermal cycler or heating block
-
Centrifuge
-
Reagents for protein quantification (e.g., antibodies for Western blotting or ELISA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture to the desired confluency.
-
Treat the cells with a range of concentrations of the Ras modulator or a vehicle control (e.g., DMSO).
-
Incubate for a duration sufficient to allow compound entry and target binding (typically 1-2 hours).[2]
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a pre-determined optimal temperature (e.g., 50-60°C) for 3-5 minutes using a thermal cycler. This temperature should be one that causes partial denaturation of the unbound Ras protein.[2]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated Ras) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble Ras in the supernatant using a suitable method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Ras as a function of the modulator concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the modulator required to achieve 50% of the maximal thermal stabilization.
-
Quantitative Data Summary
| Parameter | Description | Typical Values for Ras Modulators |
| EC50 | The molar concentration of a modulator that produces 50% of the maximum possible effect in terms of protein stabilization. | Varies widely depending on the compound's potency (nM to µM range). |
| Tagg | The aggregation temperature at which 50% of the protein is denatured. A shift in Tagg (ΔTagg) indicates target engagement. | A ΔTagg of several degrees Celsius is indicative of significant engagement.[4] |
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[7] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase donor to a fluorescent acceptor (tracer).[8][9] In this setup, Ras is fused to the NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to Ras is added to the cells. When a test compound is introduced, it competes with the tracer for binding to the Ras-NanoLuc® fusion protein. This competition leads to a decrease in the BRET signal, which can be quantified to determine the affinity of the test compound for Ras.[1][10]
Applications:
-
Quantitative measurement of compound affinity and target occupancy in live cells.[1][11]
-
High-throughput screening for Ras inhibitors.[7]
-
Assessment of compound residence time at the target.[10]
Experimental Protocol: NanoBRET™ Target Engagement
Materials:
-
HEK293 cells (or another suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-Ras fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96- or 384-well plates
-
NanoBRET™ fluorescent tracer specific for Ras
-
Ras modulator compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths (donor and acceptor emission)
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293 cells with the NanoLuc®-Ras fusion plasmid.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into the assay plate.[2]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the Ras modulator in Opti-MEM®.
-
Add the diluted modulator or vehicle control to the wells.
-
Prepare the NanoBRET™ tracer solution and add it to all wells.[2]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the binding kinetics of the tracer and compound (typically 2-4 hours).[2]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 618 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the modulator concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to an apparent affinity (Ki) for the test compound.
-
Quantitative Data Summary
| Parameter | Description | Example Values for Ras Modulators |
| IC50 | The concentration of a modulator that displaces 50% of the tracer from the target protein. | Sotorasib (KRAS G12C inhibitor) shows strong selectivity for G12C mutants. MRTX1133 potently engages its intended KRAS G12D target and other KRAS variants.[1] |
| Ki | The inhibition constant, representing the affinity of the modulator for the target protein. | Calculated from the IC50 value and the affinity of the tracer. |
| Z'-factor | A statistical parameter that indicates the quality of a high-throughput screening assay. | A Z'-factor > 0.5 is generally considered excellent for HTS. |
Proximity Ligation Assay (PLA)
Principle: The Proximity Ligation Assay (PLA) is a technique that allows for the in situ visualization of protein-protein interactions.[12][13] It can be adapted to assess target engagement by measuring the proximity between Ras and a modulator that is tagged with a specific epitope, or by observing the disruption of Ras-effector interactions. The assay relies on the use of two primary antibodies that recognize the two molecules of interest. Secondary antibodies, conjugated with DNA oligonucleotides, bind to the primary antibodies. If the two molecules are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified DNA is detected using fluorescently labeled probes, and the signal appears as distinct fluorescent spots.
Applications:
-
Visualization of Ras-modulator interaction in fixed cells.
-
Studying the effect of modulators on Ras-effector protein interactions (e.g., Ras-Raf).[12]
-
Can be used in both cell lines and tissue samples.[14]
Experimental Protocol: In Situ PLA
Materials:
-
Cells grown on coverslips
-
Primary antibodies against Ras and the modulator's tag (or an effector protein) raised in different species
-
Duolink® PLA probes (anti-species secondary antibodies with attached oligonucleotides)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase)
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips and treat with the Ras modulator or vehicle.
-
Fix, permeabilize, and block the cells.
-
-
Antibody Incubation:
-
Incubate with the two primary antibodies overnight at 4°C.
-
Wash the cells.
-
Incubate with the PLA probes for 1 hour at 37°C.[13]
-
-
Ligation and Amplification:
-
Wash the cells.
-
Add the ligation solution and incubate for 30 minutes at 37°C.
-
Wash the cells.
-
Add the amplification solution and incubate for 100 minutes at 37°C.[13]
-
-
Detection and Imaging:
-
Wash the cells.
-
Incubate with the fluorescent detection reagents.
-
Mount the coverslips with mounting medium containing DAPI.
-
Visualize and quantify the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
-
Data Analysis:
-
Quantify the number of PLA signals per cell or per image area.
-
Compare the signal between modulator-treated and control cells to assess target engagement or disruption of protein-protein interactions.
-
Quantitative Data Summary
| Parameter | Description | Expected Outcome for Ras Modulators |
| PLA Signal Count | The number of fluorescent spots per cell, representing the number of detected protein-protein interactions. | An increase in PLA signal when detecting Ras-modulator interaction, or a decrease when assessing the disruption of Ras-effector interaction. |
Mass Spectrometry-based Assays
Principle: Targeted mass spectrometry (MS) offers a highly specific and sensitive method to quantify target engagement, particularly for covalent inhibitors.[15] This approach directly measures the level of unmodified (free) target protein before and after treatment with a covalent modulator. A reduction in the level of the free target protein indicates target engagement. This is often achieved by quantifying a specific peptide of the target protein using techniques like parallel reaction monitoring (PRM).[16]
Applications:
-
Precise quantification of target engagement for covalent inhibitors.[15]
-
Applicable to complex biological samples, including cell lysates and formalin-fixed, paraffin-embedded (FFPE) tissues.[16][17]
-
Can distinguish between mutant and wild-type Ras.[15]
Experimental Protocol: Targeted MS for Covalent Inhibitors
Materials:
-
Cells treated with a covalent Ras modulator
-
Lysis buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Stable isotope-labeled internal standard peptides
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Lyse the treated and untreated cells and quantify the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS Analysis:
-
Spike the peptide samples with a known amount of a stable isotope-labeled internal standard peptide corresponding to a unique peptide of Ras.
-
Analyze the samples using a high-resolution LC-MS system operating in a targeted mode (e.g., PRM).
-
-
Data Analysis:
-
Extract the ion chromatograms for the target peptide and the internal standard.
-
Calculate the ratio of the endogenous peptide to the internal standard to determine the amount of free Ras.
-
Compare the amount of free Ras in treated versus untreated samples to calculate the percentage of target engagement.
-
Quantitative Data Summary
| Parameter | Description | Example Data for RasG12C Inhibitors |
| amol/µg | The absolute amount of Ras protein per microgram of total protein. | Wild-type RAS: 622–2525 amol/µg. RASG12C: 127–2012 amol/µg in FFPE tumor tissues.[15][16] |
| % Target Engagement | The percentage of the target protein that is bound by the covalent inhibitor. | Calculated as the reduction in free Ras levels in treated samples compared to vehicle-treated controls. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying RAS Interactions in Live Cells with BRET [pubmed.ncbi.nlm.nih.gov]
- 8. A Method to Conditionally Measure Target Engagement at Intracellular RAS and RAF Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. A Method to Conditionally Measure Target Engagement at Intracellular RAS and RAF Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Visualization of RAS/MAPK Signaling In Situ by the Proximity Ligation Assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualization of RAS/MAPK signaling in situ by the proximity ligation assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Interpreting Dose-Response Curves for Ras Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate fundamental cellular processes, including proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention. Ras Modulator-1 is a novel investigational compound designed to target the Ras signaling pathway. The characterization of its potency and efficacy is crucial for its development as a potential therapeutic agent.
This document provides a detailed guide for interpreting dose-response curves generated for this compound. It includes a summary of key quantitative data, detailed protocols for relevant experiments, and diagrams illustrating the targeted signaling pathway and experimental workflows.
Data Presentation: Dose-Response Characteristics of this compound
The following table summarizes the quantitative data derived from dose-response experiments with this compound across various assays. These values are essential for comparing the potency and efficacy of the modulator in different cellular contexts and against different components of the Ras signaling pathway.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | PANC-1 (KRAS G12D) | IC50 | 50 nM |
| ASPC-1 (KRAS G12D) | IC50 | 75 nM | |
| Mia-Pa-Ca-2 (KRAS G12C) | IC50 | 120 nM | |
| pERK1/2 Phosphorylation | PANC-1 (KRAS G12D) | IC50 | 25 nM |
| Ras-GTP Levels | PANC-1 (KRAS G12D) | IC50 | 15 nM |
| Ras::cRAF Interaction | Biochemical Assay | IC50 | 10 nM |
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
Mandatory Visualizations
Ras Signaling Pathway and the Action of this compound
Caption: The Ras signaling cascade and the inhibitory point of this compound.
Experimental Workflow for Generating a Dose-Response Curve
Caption: Workflow for a cell-based dose-response experiment.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Ras-mutant cell lines (e.g., PANC-
Application Notes and Protocols for Bioinformatics Analysis of Ras Modulator-1 (RASSF1) Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ras Modulator-1, encoded by the RASSF1 gene, is a critical tumor suppressor protein that plays a pivotal role in cell cycle regulation, apoptosis, and microtubule stability. The most studied isoform, RASSF1A, is frequently silenced in a wide range of human cancers through epigenetic mechanisms, primarily hypermethylation of its promoter region. This silencing disrupts key signaling pathways, including the Hippo and apoptotic pathways, contributing to tumorigenesis. Consequently, the analysis of RASSF1A methylation status, gene expression levels, and protein interactions is crucial for cancer research and the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to the bioinformatics tools and experimental protocols for the analysis of RASSF1 data, with a focus on methylation, gene expression, and protein-protein interactions.
Data Presentation
Table 1: RASSF1A Promoter Methylation in Various Cancers
The following table summarizes the frequency and levels of RASSF1A promoter hypermethylation across different cancer types, as determined by various quantitative methods.
| Cancer Type | Number of Patients/Samples | Method | Mean Methylation Level in Tumors | Mean Methylation Level in Normal Tissue | Key Findings | Reference |
| Breast Cancer | 76 | High-Resolution Melting (HRM) | 42.5% | 4.7% | Significantly higher methylation in tumors (P<0.001).[1] | [1] |
| Breast Cancer | 72 | Quantitative Methylation-Specific PCR (QMSP) | 48.6% | 3.3% | Significantly higher methylation in tumors (P<0.001).[1] | [1] |
| Lung Cancer | Not Specified | Quantitative Analysis | 17.9% (in males), 7.5% (in females) | Not Specified | Higher methylation levels in lung cancers from men compared to women (P<0.01).[2] | [2] |
| Colorectal Cancer | 27 | Pyrosequencing | >30% at CpG sites 1-7 | Not Specified | A distinct methylation hotspot was identified at CpG sites 1-7.[3] | [3] |
| Thyroid Cancer | Not Specified | Pyrosequencing | >30% across 32 CpG sites | Not Specified | Widespread methylation across the promoter region.[3] | [3] |
| Gastric Cancer | Not Specified | Not Specified | 31% frequency | Not Specified | RASSF1A methylation is a frequent event.[4] | [4] |
| Hepatocellular Carcinoma | Not Specified | Not Specified | 78% frequency | Not Specified | High frequency of RASSF1A methylation.[4] | [4] |
| Pancreatic Ductal Adenocarcinoma | Not Specified | Not Specified | 54% frequency | Not Specified | Frequent RASSF1A methylation observed.[4] | [4] |
Table 2: RASSF1A Gene Expression in Cancer Cell Lines
This table presents the fold change in RASSF1A mRNA expression in breast cancer cell lines following treatment with the demethylating agent 5-Aza-2'-deoxycytidine (5-Aza-dC), highlighting the impact of methylation on gene silencing.
| Cell Line | Treatment | Fold Change in RASSF1A Expression (relative to untreated) | Key Observation | Reference |
| BT-20 | 5-Aza-dC | >2-fold increase | Re-expression of RASSF1A after demethylation. | [5] |
| BT-549 | 5-Aza-dC | >2-fold increase | Re-expression of RASSF1A after demethylation. | [5] |
| MDA-MB-231 | 5-Aza-dC | >2-fold increase | Re-expression of RASSF1A after demethylation. | [5] |
| MDA-MB-468 | 5-Aza-dC | >2-fold increase | Re-expression of RASSF1A after demethylation. | [5] |
| T-47D | 5-Aza-dC | >2-fold increase | Re-expression of RASSF1A after demethylation. | [5] |
| NCI-H157 (NSCLC) | 5-aza-2'-deoxycytidine | Re-expression observed | Confirms methylation-mediated silencing. | [6] |
Table 3: Known RASSF1A Interacting Proteins
This table lists some of the key proteins that have been shown to interact with RASSF1A, playing crucial roles in its tumor suppressor function.
| Interacting Protein | Function in RASSF1A Pathway | Method of Identification | Reference |
| MST1/MST2 (Hippo kinases) | Activation of the Hippo signaling pathway, leading to apoptosis. | Co-immunoprecipitation | [7] |
| MOAP-1 | Promotes BAX activation and apoptosis. | Co-immunoprecipitation | [4] |
| Ras | RASSF1A acts as a Ras effector, mediating pro-apoptotic signals. | In vitro pull-down | [8] |
| Cdc20 | Inhibition of the Anaphase-Promoting Complex (APC), leading to mitotic arrest. | Not Specified | [7] |
| MAP1B | Microtubule stabilization. | Not Specified | [7] |
| p120E4F | Enhancement of RASSF1A-induced G1 cell cycle arrest. | Not Specified | [7] |
| CNK1 | Connector enhancer of KSR, involved in apoptosis induction. | Not Specified | [7] |
| LRPPRC | Mitochondria-associated DNA binding protein. | Yeast two-hybrid | [9] |
Experimental Protocols
Protocol 1: Quantitative Analysis of RASSF1A Promoter Methylation by Pyrosequencing
This protocol outlines the steps for quantifying the methylation levels of specific CpG sites within the RASSF1A promoter.
1. DNA Extraction and Bisulfite Conversion:
-
Extract high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity.
-
Perform bisulfite conversion of 1 µg of genomic DNA using a commercially available kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[10]
2. PCR Amplification of the Target Region:
-
Design PCR primers specific to the bisulfite-converted DNA sequence of the RASSF1A promoter region of interest. One of the PCR primers should be biotinylated to allow for subsequent purification of the PCR product.[10]
-
Perform PCR amplification using a high-fidelity DNA polymerase suitable for bisulfite-treated DNA. The PCR cycling conditions should be optimized for the specific primers and target sequence.
3. Pyrosequencing Reaction and Analysis:
-
Prepare the single-stranded biotinylated PCR product for pyrosequencing using the PyroMark Q24 Vacuum Workstation (Qiagen) or a similar system. This involves capturing the biotinylated strand on Streptavidin-coated Sepharose beads and denaturing the non-biotinylated strand.
-
Anneal the sequencing primer to the purified single-stranded template.
-
Perform the pyrosequencing reaction using a PyroMark instrument (e.g., PyroMark Q24, Qiagen). The instrument dispenses one nucleotide at a time, and the incorporation of a nucleotide is detected as a light signal.
-
The sequence to be analyzed is entered into the software, which then calculates the methylation percentage for each CpG site based on the ratio of cytosine to thymine (B56734) signals.[10]
Protocol 2: Analysis of RASSF1A mRNA Expression by Real-Time Quantitative RT-PCR (RT-qPCR)
This protocol describes the quantification of RASSF1A mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
2. Real-Time qPCR:
-
Design or obtain validated qPCR primers specific for the RASSF1A transcript.
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.
3. Data Analysis:
-
Determine the cycle threshold (Ct) value for RASSF1A and a reference gene (e.g., GAPDH, ACTB) in each sample.
-
Calculate the relative expression of RASSF1A using the ΔΔCt method. This method normalizes the expression of the target gene to the reference gene and compares it to a control sample.
Protocol 3: Analysis of RASSF1A Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)
This protocol provides a general framework for identifying proteins that interact with RASSF1A.
1. Cell Lysis and Protein Extraction:
-
Culture and harvest cells expressing the proteins of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to RASSF1A or a tag fused to the RASSF1A protein (if using an overexpression system). A control immunoprecipitation should be performed using a non-specific IgG antibody.
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
4. Analysis of Interacting Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the suspected interacting protein.
-
Alternatively, for the discovery of novel interacting partners, the entire protein band profile can be analyzed by mass spectrometry.[12][13]
Mandatory Visualization
RASSF1A Signaling Pathways
References
- 1. medicina.lsmuni.lt [medicina.lsmuni.lt]
- 2. Quantitative analysis of DNA methylation profiles in lung cancer identifies aberrant DNA methylation of specific genes and its association with gender and cancer risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RASSF1A Site-Specific Methylation Hotspots in Cancer and Correlation with RASSF1C and MOAP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evidence of epigenetic regulation of the tumor suppressor gene cluster flanking RASSF1 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of interactions of RASSF1-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putative tumor suppressor RASSF1 interactive protein and cell death inducer C19ORF5 is a DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of demethylation and re-expression of RASSF1A gene in gastric cancer cell lines by combined treatment of 5-Aza-CdR and NaB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Statistical Analysis of Ras Modulator-1 Experimental Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ras modulator-1, particularly the Ras-association domain family 1 isoform A (RASSF1A), is a critical tumor suppressor protein that is frequently silenced in various human cancers.[1][2] It functions as a key signaling node, integrating inputs from Ras GTPases to regulate fundamental cellular processes such as apoptosis, cell cycle progression, and microtubule stability.[1][3] Loss of RASSF1A expression is a common event in tumorigenesis, often occurring through epigenetic mechanisms like promoter hypermethylation.[1][4] Understanding the functional consequences of RASSF1A expression and its modulation is therefore of paramount importance for cancer research and the development of novel therapeutic strategies.
These application notes provide a detailed guide for the statistical analysis of experimental data related to this compound, with a focus on RASSF1A. We present standardized protocols for key cellular and molecular assays, along with examples of how to structure and present quantitative data for meaningful comparison.
Data Presentation
Quantitative data from experiments investigating the effects of this compound should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates and example data for common assays.
Table 1: Effect of RASSF1A Expression on Cell Proliferation
| Cell Line | Transfection Condition | Proliferation Rate (Absorbance at 490 nm) | Standard Deviation | P-value vs. Control |
| SKOV-3 | Control (Vector) | 1.25 | 0.12 | - |
| SKOV-3 | RASSF1A | 0.85 | 0.09 | <0.05 |
| HO8910 | Control (Vector) | 1.42 | 0.15 | - |
| HO8910 | RASSF1A | 0.98 | 0.11 | <0.05 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[5]
Table 2: Analysis of Apoptosis by Flow Cytometry
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) | Standard Deviation | P-value vs. Control |
| HCT116 | Control | 5.2% | 0.8% | - |
| HCT116 | NORE1A + TNF | 25.8% | 2.1% | <0.01 |
| HCT116 BAX-/- | Control | 4.9% | 0.7% | - |
| HCT116 BAX-/- | NORE1A + TNF | 6.1% | 1.0% | >0.05 |
Data is representative of trends seen in publications such as those investigating NORE1A-induced apoptosis.[6]
Table 3: Gene Expression Analysis by qRT-PCR
| Cell Line | Condition | Relative RASSF1A mRNA Expression | Standard Deviation | P-value vs. Control |
| MDA-MB-231 | Untreated | 1.0 (normalized) | 0.15 | - |
| MDA-MB-231 | 5-aza-dC treated | 4.5 | 0.4 | <0.001 |
| T47D | Untreated | 0.8 (normalized) | 0.12 | - |
| T47D | 5-aza-dC treated | 3.9 | 0.35 | <0.001 |
This table illustrates the expected outcome of demethylating agent treatment on RASSF1A expression, based on literature.[7][8]
Signaling Pathways and Experimental Workflows
Ras-RASSF1A Signaling Pathway
Caption: Ras-RASSF1A signaling cascade.
General Experimental Workflow for Analyzing RASSF1A Function
Caption: Workflow for RASSF1A functional analysis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability as an indicator of cell proliferation.
Materials:
-
Cells of interest seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Transfect cells with RASSF1A expression vector or control vector.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all readings.
-
Calculate the mean and standard deviation for each condition.
-
Perform a t-test to determine the statistical significance of differences between control and RASSF1A-expressing cells.
Western Blotting for RASSF1A and Signaling Proteins
This protocol is for detecting the expression of RASSF1A and the phosphorylation status of key signaling proteins like ERK and YAP.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RASSF1A, anti-phospho-ERK, anti-ERK, anti-phospho-YAP, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.[3]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[3]
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., GAPDH).
-
For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein.
Ras Activation Assay (Pull-down)
This assay specifically isolates and quantifies the active, GTP-bound form of Ras.
Materials:
-
Cell lysates
-
Ras Activation Assay Kit (containing GST-Raf1-RBD beads)
-
GTPγS and GDP for positive and negative controls
-
Anti-Ras antibody
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions.[11]
-
(Optional) Perform GTPγS (for positive control) and GDP (for negative control) loading on control lysates.[11]
-
Incubate 500 µg to 1 mg of protein lysate with GST-Raf1-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rocking.[12]
-
Wash the beads three times with wash buffer provided in the kit.[12]
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.[12]
-
Analyze the eluted samples by Western blotting using an anti-Ras antibody.
Data Analysis:
-
Quantify the band intensity of GTP-Ras in the pull-down fraction.
-
Normalize the amount of active Ras to the total Ras present in the input lysate.
-
Compare the levels of active Ras between different experimental conditions.
Immunoprecipitation for Protein-Protein Interactions
This protocol is used to determine if RASSF1A physically interacts with other proteins.
Materials:
-
Cell lysates
-
Immunoprecipitation buffer (e.g., 1% NP-40 lysis buffer)[3]
-
Primary antibody against the protein of interest (e.g., anti-RASSF1A) or a tag (e.g., anti-HA)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Pre-clear cell lysates by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.[13]
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[13]
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with an antibody against the putative interacting protein.
Data Analysis:
-
The presence of a band for the co-immunoprecipitated protein in the eluate indicates an interaction.
-
Include appropriate controls, such as immunoprecipitation with a non-specific IgG antibody.
Quantitative Real-Time PCR (qRT-PCR) for RASSF1A Expression
This protocol quantifies the mRNA expression level of RASSF1A.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers specific for RASSF1A and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.[14]
-
Set up the qRT-PCR reaction with SYBR Green master mix, primers, and cDNA.[14]
-
Run the PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[14]
-
Perform a melt curve analysis to ensure primer specificity.
Data Analysis:
-
Determine the cycle threshold (Ct) values for RASSF1A and the reference gene.
-
Calculate the relative expression of RASSF1A using the ΔΔCt method.[15]
-
Perform statistical analysis on the normalized expression values.
References
- 1. Tumor Suppressor RASSF1A Promoter: p53 Binding and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative assessment of the relationship between RASSF1A gene promoter methylation and bladder cancer (PRISMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RASSF1A promotes apoptosis and suppresses the proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. neweastbio.com [neweastbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) [bio-protocol.org]
- 15. Promoter Methylation Status and Expression Levels of RASSF1A Gene in Different Phases of Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ras Modulator-1 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Ras modulator-1 insolubility in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals working with this protein.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the expression and purification of this compound.
Q1: My recombinant this compound is expressed in inclusion bodies. How can I improve its solubility during extraction?
A1: Expression in inclusion bodies is a common issue for recombinantly expressed proteins. Here are several strategies to improve the solubility of this compound during extraction:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 15-25°C) and reducing the inducer concentration can slow down protein expression, allowing more time for proper folding and reducing aggregation.
-
Cell Lysis Buffer Composition: The composition of your lysis buffer is critical for solubilizing proteins. For Ras-like proteins, a buffer containing a combination of detergents and salts can be effective. For example, a lysis buffer for a Ras-like protein (BmRas1) included: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM EDTA.[1] Another approach for K-Ras4B involved extraction from the insoluble fraction using a nucleotide loading procedure in the presence of Mg2+ and a low-affinity chelator like citrate.
-
Use of Solubilizing Agents: Consider adding the following to your lysis buffer:
-
Detergents: Non-ionic or zwitterionic detergents can help solubilize hydrophobic proteins without extensive denaturation.[2][3][4] Examples include NP-40 (0.5%) and CHAPS.[1]
-
Chaotropic Agents: Agents like urea (B33335) and guanidine (B92328) hydrochloride can be used to solubilize aggregated proteins from inclusion bodies, although this will require a subsequent refolding step.[]
-
Salts: Maintaining an appropriate ionic strength with salts like NaCl (typically 150-500 mM) can improve protein solubility by preventing aggregation through electrostatic interactions.[6]
-
Q2: After purification, my this compound precipitates out of solution. What can I do to maintain its solubility?
A2: Protein precipitation after purification is often due to suboptimal buffer conditions or high protein concentration. Here are some troubleshooting steps:
-
Adjust Buffer pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of this compound.[7] Experiment with a range of pH values to find the optimal condition for stability.
-
Optimize Salt Concentration: The ionic strength of the buffer can significantly impact protein solubility. Both low and excessively high salt concentrations can lead to aggregation.[4] Try varying the salt concentration (e.g., NaCl from 50 mM to 500 mM) to find the optimal level for your protein.
-
Include Stabilizing Additives:
-
Glycerol (B35011): Often used as a cryoprotectant and stabilizer, glycerol (5-20% v/v) can help prevent aggregation by stabilizing the native protein structure.[][7]
-
Reducing Agents: If your protein contains cysteine residues, including a reducing agent like DTT or β-mercaptoethanol (1-5 mM) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[7]
-
Ligands: The stability of Ras proteins is significantly influenced by the bound nucleotide (GTP or GDP) and the presence of Mg2+ ions.[8] Ensuring the presence of a nucleotide (e.g., GDP) and MgCl2 (1-5 mM) in your buffer can stabilize the protein in its folded state.
-
Q3: I observe a gradual loss of my this compound from solution over time, even at 4°C. How can I improve its long-term stability?
A3: Long-term stability is crucial for downstream applications. If your protein is not stable in refrigerated storage, consider the following:
-
Storage Temperature: For long-term storage, it is generally recommended to store purified proteins at -80°C in the presence of a cryoprotectant like glycerol (up to 50%).[7] Avoid repeated freeze-thaw cycles, which can cause aggregation.
-
Protease Inhibitors: During purification and storage, endogenous proteases can degrade your protein. Adding a protease inhibitor cocktail to your buffers can prevent this.[1]
-
Maintain a Reducing Environment: For proteins with cysteines, maintaining a reducing environment with agents like DTT is crucial even during storage.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for purifying this compound?
A1: A good starting point for a purification buffer for a Ras family protein would be a Tris-based buffer at a neutral to slightly alkaline pH, containing a moderate salt concentration and essential co-factors. Based on protocols for similar proteins, a buffer like 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 10 µM GDP would be a reasonable starting point. You can then optimize the concentration of each component.
Q2: What concentration of detergents should I use to avoid denaturing my protein?
A2: When using detergents to aid solubility, it's important to use them at concentrations that are effective for solubilization but below the critical micelle concentration (CMC) that would cause denaturation. For non-denaturing, non-ionic, or zwitterionic detergents like Triton X-100 or CHAPS, a concentration of 0.1% to 0.5% (v/v) is often sufficient to improve solubility without disrupting the protein's native structure.[4]
Q3: How does the presence of nucleotides and magnesium affect this compound solubility?
A3: Ras proteins are GTPases, and their conformation and stability are tightly linked to the nucleotide they are bound to (GTP or GDP) and the presence of a magnesium ion in the active site.[8] The protein is generally more stable when bound to a nucleotide. Therefore, including GDP (which is more stable than GTP) and MgCl2 in your buffers throughout the purification and storage process can significantly enhance the solubility and stability of your this compound by locking it in a stable conformation.
Q4: Can I refold my this compound from inclusion bodies?
A4: Yes, refolding from inclusion bodies is a common procedure. It typically involves:
-
Solubilization: Denaturing the protein from the inclusion bodies using a high concentration of a chaotropic agent like 8 M urea or 6 M guanidine hydrochloride.
-
Refolding: Slowly removing the denaturant by methods such as dialysis or rapid dilution into a refolding buffer. The refolding buffer should contain additives that promote proper folding, such as arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione) if disulfide bonds are present.
Quantitative Data Summary
The following table summarizes buffer components and their typical concentration ranges used for enhancing the solubility and stability of proteins, including those from the Ras family.
| Component | Function | Typical Concentration Range | Notes |
| Buffer Agent (e.g., Tris, HEPES) | Maintain pH | 20 - 100 mM | Tris is temperature-sensitive; HEPES is a good alternative.[6] |
| pH | Maintain protein charge and stability | 7.0 - 8.5 | Should be at least 1 unit away from the protein's pI.[7] |
| Salt (e.g., NaCl, KCl) | Maintain ionic strength, prevent aggregation | 50 - 500 mM | Optimal concentration is protein-dependent.[6] |
| Glycerol | Stabilizer, cryoprotectant | 5 - 20% (v/v) for stability, up to 50% for storage | Increases viscosity.[][7] |
| Reducing Agents (e.g., DTT, β-ME) | Prevent oxidation and disulfide-linked aggregation | 1 - 5 mM | DTT is generally more stable than β-ME.[7] |
| Detergents (e.g., NP-40, CHAPS) | Solubilize hydrophobic regions | 0.1 - 0.5% (v/v) | Use non-denaturing detergents to preserve protein structure.[1][4] |
| Nucleotides (e.g., GDP, GTP analog) | Stabilize Ras protein conformation | 10 - 100 µM | GDP is more stable for storage.[8] |
| Divalent Cations (e.g., MgCl2) | Co-factor for nucleotide binding, stabilizes Ras | 1 - 5 mM | Essential for the stability of the nucleotide-bound state.[8] |
| Amino Acids (e.g., Arginine, Glutamate) | Suppress aggregation, increase solubility | 50 - 500 mM | Can be used during refolding and in final buffer.[7] |
Experimental Protocols
Protocol 1: Lysis Buffer for Recombinant Ras-like Protein
This protocol is adapted from the purification of BmRas1, a Ras-like protein.[1]
-
Buffer Preparation: Prepare a lysis buffer containing:
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
2 mM EDTA
-
(Optional: 0.5% NP-40 for enhanced solubilization)
-
Protease inhibitor cocktail (added fresh before use)
-
-
Cell Resuspension: Resuspend the bacterial pellet in the prepared lysis buffer.
-
Lysis: Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cell debris and inclusion bodies.
-
Purification: The soluble fraction can then be subjected to purification, for example, by affinity chromatography if the protein is tagged.
Protocol 2: Screening for Optimal Buffer Conditions
This is a general protocol to screen for the best buffer to maintain protein solubility.
-
Initial Solubilization: Solubilize a small amount of your purified (or partially purified) this compound in a baseline buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a Matrix of Conditions: Set up a series of microcentrifuge tubes with small volumes of your protein solution. In each tube, vary one component of the buffer at a time:
-
pH screen: Test a range of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).
-
Salt screen: Test different concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Additive screen: Test the addition of potential stabilizers like 10% glycerol, 1 mM DTT, 5 mM MgCl2 + 10 µM GDP.
-
-
Incubation and Observation: Incubate the tubes at 4°C for a set period (e.g., 24 hours). Visually inspect for any precipitation.
-
Quantification: After incubation, centrifuge the tubes to pellet any aggregated protein. Measure the protein concentration in the supernatant using a method like the Bradford assay or by measuring absorbance at 280 nm. The condition that results in the highest concentration of soluble protein is the most favorable.
Visualizations
References
- 1. Expression, Purification, and Characterization of Ras Protein (BmRas1) from Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. bitesizebio.com [bitesizebio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Ras Modulator-1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Ras Modulator-1 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a biochemical assay?
A1: For initial screening in biochemical assays, such as a GTPase activity assay, we recommend starting with a broad concentration range of this compound, typically from 1 nM to 100 µM. This wide range helps in determining the potency (e.g., IC50) of the modulator. A 10-point, 3-fold serial dilution is a common starting point.[1]
Q2: Why am I observing a discrepancy between the activity of this compound in biochemical assays and cell-based assays?
A2: This is a common challenge known as a "biochemical-to-cellular disconnect."[1] Several factors can contribute to this, including:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.[1]
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance transporters.[1]
-
High Intracellular GTP Levels: The high concentration of GTP within cells can outcompete the modulator for binding to Ras.[1]
-
Pathway Redundancy and Adaptation: Cells can activate alternative signaling pathways to bypass the effects of the modulator.[1]
Q3: How can I confirm that this compound is engaging with Ras inside the cell?
A3: Target engagement can be confirmed using techniques like a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.[1][2] These assays measure the direct binding of the modulator to the Ras protein within the cellular environment.
Q4: What downstream signaling events should I monitor to assess the in-cell activity of this compound?
A4: A key downstream effector of the Ras pathway is ERK.[1] Monitoring the phosphorylation of ERK (p-ERK) by Western blot is a reliable method to assess the modulator's activity in cells.[1] A reduction in p-ERK levels indicates successful inhibition of the Ras pathway.
Troubleshooting Guides
Issue 1: Low or No Activity of this compound in a Biochemical GTPase Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the components and concentrations in your assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT).[1] |
| Inactive Recombinant Ras Protein | Use a fresh aliquot of purified recombinant Ras protein. Confirm protein activity with a known positive control. |
| Degraded this compound | Prepare fresh serial dilutions of this compound from a new stock solution. |
| Inappropriate Assay Window | Ensure the assay window is suitable to detect an inhibitory effect. Include "no inhibitor" and "no enzyme" controls.[1] |
Issue 2: High Variability Between Replicates in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Check cell counts for each well. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete Lysis | Ensure complete cell lysis by following the recommended protocol, which may involve scraping cells on ice for 10-20 minutes.[3][4][5] |
| Variable Incubation Times | Standardize all incubation times precisely for each step of the experiment. |
Experimental Protocols
Protocol 1: Biochemical GTPase Activity Assay
-
Reagent Preparation : Prepare the assay buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT), a stock solution of purified recombinant Ras protein, and a GTP solution.[1]
-
Reaction Setup : In a 96-well plate, add the assay buffer.
-
Inhibitor Addition : Add serial dilutions of this compound to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.[1]
-
Enzyme Addition : Add the Ras protein to all wells except the "no enzyme" control and incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate Reaction : Add GTP to all wells to start the reaction.
-
Detection : After a defined incubation period, measure the amount of inorganic phosphate (B84403) produced or the remaining GTP using a suitable detection method.
Protocol 2: Ras Activation (Pull-Down) Assay
-
Cell Lysis : Culture cells to 80-90% confluence. After desired treatment with this compound, wash cells with ice-cold PBS and lyse them with ice-cold 1X Assay/Lysis Buffer.[3][4][5]
-
Lysate Preparation : Scrape the cells and transfer the lysate to a microcentrifuge tube on ice.[3][4][5]
-
Protein Quantification : Determine the protein concentration of each cell lysate.
-
Pull-Down : Adjust the volume of each sample with 1X Assay Lysis Buffer. Add Raf1 RBD Agarose beads to each sample to selectively pull-down the active, GTP-bound Ras.[3][5] Incubate at 4°C with gentle agitation.
-
Washing : Pellet the beads by centrifugation and wash the pellet multiple times to remove non-specific binding.
-
Western Blot Analysis : Elute the bound proteins and analyze by SDS-PAGE and Western blot using an anti-Ras antibody to detect the amount of active Ras.[3][4]
Visualizations
Caption: The Ras signaling pathway, a key regulator of cell proliferation.
Caption: Workflow for optimizing Ras modulator concentration.
Caption: Decision tree for troubleshooting low modulator activity.
References
"Ras modulator-1 off-target effects and mitigation strategies"
Ras Modulator-1 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor designed to selectively bind to the switch-II pocket of KRAS, stabilizing it in its inactive, GDP-bound state. This prevents the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), thereby inhibiting downstream signaling through both the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2][3]
Q2: What are the known off-target effects associated with this compound?
A2: Kinome profiling has revealed that at concentrations exceeding 10 µM, this compound can exhibit inhibitory activity against several other kinases, most notably members of the SRC family kinases (SFKs) and certain receptor tyrosine kinases (RTKs). These off-target activities can lead to unintended cellular effects, including alterations in cell adhesion and survival pathways independent of Ras signaling.
Q3: My cells show significant toxicity even at the recommended concentration. Is this expected?
A3: While some level of on-target toxicity is expected in Ras-dependent cancer cell lines, excessive toxicity, especially in cells with wild-type Ras, may indicate an off-target effect. This could be due to the inhibition of kinases essential for normal cell survival. We recommend performing a dose-response curve and assessing off-target kinase activity.
Q4: I am observing incomplete inhibition of downstream p-ERK and p-AKT levels. What are the possible causes?
A4: This can be due to several factors:
-
Compound Integrity: Ensure this compound is properly stored and that working solutions are freshly prepared. Compound precipitation in media can lower the effective concentration.[4]
-
High Intracellular GTP: High cellular concentrations of GTP can outcompete the modulator, especially if the cell line has mechanisms for rapid nucleotide cycling.[4]
-
Pathway Reactivation: Cells can develop resistance through feedback mechanisms that reactivate the MAPK or PI3K pathways.[5][6] For instance, inhibition of one pathway can sometimes lead to the compensatory activation of the other.[7]
-
Insufficient Target Engagement: Verify that the modulator is entering the cells and binding to Ras. A Cellular Thermal Shift Assay (CETSA) is the recommended method for this.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High IC50 Value or No Effect in Cell Viability Assays
-
Question: My cell viability assay shows a much higher IC50 for this compound than reported, or no effect at all. What should I do?
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Pathway Modulation: Before assessing viability, confirm that this compound is inhibiting its direct downstream signaling pathways. Perform a Western blot for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A lack of reduction in these markers at the expected concentration suggests a problem with the compound's activity in your system.[4]
-
Check Compound Solubility and Stability: Visually inspect your culture medium after adding this compound to check for any precipitation. Confirm that the DMSO stock has been stored correctly and prepare fresh dilutions.[4]
-
Verify Target Engagement: Use a target engagement assay like CETSA or NanoBRET™ to confirm the modulator is binding to Ras inside the cell. If there is no binding, the issue could be related to cell permeability or rapid efflux by transporters like P-glycoprotein.[4]
-
Assess Cell Line Dependency: Ensure your chosen cell line is indeed dependent on the specific Ras isoform targeted by the modulator. Ras-independent cell lines will not show a viability effect.
-
Diagram: Troubleshooting Low Efficacy
Caption: Troubleshooting workflow for low efficacy of this compound.
Issue 2: Unexpected Cellular Phenotype Suggesting Off-Target Effects
-
Question: I'm observing changes in cell morphology or other phenotypes not typically associated with Ras inhibition. How can I identify the cause?
-
Answer and Mitigation Strategies:
-
Perform Kinome Profiling: The first step is to identify which other kinases this compound inhibits at the concentration you are using. A broad in vitro kinase screen (e.g., KINOMEscan™) will provide a list of potential off-targets.
-
Validate in a Cellular Context: Once potential off-targets are identified, validate their inhibition within the cell. For example, if an RTK is a suspected off-target, perform a Western blot for its phosphorylated form.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to an off-target effect, treat your cells with a structurally different Ras inhibitor. If the phenotype disappears, it is likely an off-target effect of this compound.
-
Mitigation Strategy - Combination Therapy: If the off-target effect involves the activation of a compensatory pathway, a combination therapy approach may be effective. For example, if MEK inhibition leads to feedback activation of the PI3K pathway, dual inhibition of MEK and PI3K can be more effective than a single agent.[7]
-
Mitigation Strategy - Dose Reduction: Lower the concentration of this compound to a level where on-target effects are maintained but off-target effects are minimized.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. KRAS | Comments |
| KRAS (G12C) | 5 | 1x | Primary Target |
| HRAS | 250 | 50x | Lower affinity for HRAS isoform |
| NRAS | 310 | 62x | Lower affinity for NRAS isoform |
| SRC | 1,200 | 240x | Potential off-target at >1 µM |
| LYN | 2,500 | 500x | Potential off-target at >2 µM |
| EGFR | >10,000 | >2000x | Low activity |
| VEGFR2 | >10,000 | >2000x | Low activity |
Table 2: Comparison of Common Off-Target Detection Methods
| Method | Type | Principle | Sensitivity | Throughput | Notes |
| Kinome Profiling | In Vitro | Binding or enzymatic assays against a panel of kinases. | High | High | Does not confirm cellular activity. |
| GUIDE-seq [8] | Cell-based | Integration of dsODNs into sites of DNA double-strand breaks (DSBs). | High (~0.03%) | Medium | Unbiased, detects DSBs caused by off-target nucleases. |
| CIRCLE-seq [8] | In Vitro | In vitro cleavage of circularized genomic DNA followed by sequencing. | Very High | High | Highly sensitive but may identify sites not cleaved in cells. |
| Digenome-seq [9] | In Vitro | In vitro digestion of genomic DNA with the nuclease, followed by WGS. | High (~0.1%) | Low | Genome-wide and unbiased. |
| Cas9 ChIP-Seq [8] | Cell-based | Chromatin immunoprecipitation of dCas9 to find binding sites. | Medium | Medium | Identifies binding events, not necessarily cleavage. |
Signaling Pathways and Experimental Workflows
Diagram: Ras Signaling Pathway
Caption: Simplified Ras signaling pathway and the action of this compound.
Diagram: Workflow for Off-Target Identification and Mitigation
Caption: Experimental workflow for identifying and mitigating off-target effects.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-AKT
-
Cell Culture and Treatment: Plate cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize p-ERK/p-AKT to total ERK/AKT and the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while denatured, aggregated proteins are in the pellet.
-
Analysis: Collect the supernatant and analyze the amount of soluble Ras protein remaining at each temperature by Western blot or ELISA.
-
Interpretation: A successful drug-target interaction will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the drug-treated samples compared to the vehicle control. This confirms that the modulator is binding to Ras within the cells.
References
- 1. cusabio.com [cusabio.com]
- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Ras pathway | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies for Targeting Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Editing Off-Target Analysis Service - Creative Biogene [creative-biogene.com]
"improving Ras modulator-1 stability for long-term experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ras family proteins, here referred to as "Ras modulator-1," to improve stability during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to maintaining this compound stability in long-term experiments?
Ras family proteins are prone to several stability issues during extended experiments. Key challenges include:
-
Proteolysis: Degradation by proteases present in the experimental system.
-
Aggregation: Formation of non-functional protein clumps.
-
Loss of Activity: Inactivation due to suboptimal buffer conditions, oxidation, or repeated freeze-thaw cycles.[1]
-
Degradation via Ubiquitination: Cellular machinery can tag Ras proteins for degradation by the proteasome.[2][3][4]
Q2: What are the general best practices for storing purified this compound?
For optimal long-term stability, purified Ras proteins should be stored under specific conditions. Generally, proteins are best stored at temperatures of 4°C or lower in clean, autoclaved polypropylene (B1209903) tubes or glassware.[1] Storage at room temperature can lead to degradation and microbial growth.[1] For storage lasting from a month to a year, creating single-use aliquots and flash-freezing them in liquid nitrogen is a recommended method.[1]
Q3: How does the concentration of this compound affect its stability?
Dilute protein solutions, typically less than 1 mg/ml, are more susceptible to inactivation and loss.[1] This is often due to the protein binding to the surface of the storage vessel. It is advisable to work with protein concentrations of 1 mg/ml or higher whenever possible.
Q4: What role do Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs) play in Ras stability and activity?
GEFs and GAPs are crucial regulators of the Ras GTPase cycle.[5][6]
-
GEFs promote the exchange of GDP for GTP, activating Ras.[5][7]
-
GAPs increase the rate of GTP hydrolysis, inactivating Ras.[5][8] Mutations in Ras, particularly at codons 12, 13, and 61, can render the protein insensitive to GAP activity, locking it in a constitutively active state.[9][10] The stability of Ras can be influenced by its nucleotide-bound state (GTP-bound active vs. GDP-bound inactive).
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Cell-Free Assays
Symptoms:
-
Decreased signal in a GTPase activity assay over a few hours.
-
Inconsistent results between freshly prepared and stored protein aliquots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation | Add reducing agents like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (2-ME) to a final concentration of 1-5 mM in your buffers.[1] | These agents prevent the oxidation of cysteine residues, which can be critical for protein structure and function. |
| Improper Buffer Conditions | Optimize buffer pH and salt concentration. A common starting buffer is 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT.[11] | Ras protein stability is sensitive to pH and ionic strength. |
| Proteolytic Degradation | Add a commercially available protease inhibitor cocktail to your protein solution. | This will inhibit the activity of any contaminating proteases that may be degrading your protein. |
| Dilute Protein Solution | Increase the protein concentration to >1 mg/ml. If not possible, consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1-0.5 mg/ml. | Higher concentrations reduce surface adsorption and aggregation.[1] BSA can help stabilize dilute proteins. |
Issue 2: this compound Precipitates or Aggregates During Storage or Experiments
Symptoms:
-
Visible precipitate after thawing a frozen aliquot.
-
Cloudiness in the protein solution during an experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your protein stock to avoid multiple freeze-thaw cycles.[1] | The process of freezing and thawing can denature proteins, leading to aggregation. |
| Suboptimal Storage Buffer | For storage at -20°C, add a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 25-50%.[1] | Cryoprotectants prevent the formation of ice crystals that can damage the protein structure. |
| High Protein Concentration | While high concentration is good for stability, excessively high concentrations can sometimes promote aggregation. Determine the optimal concentration range for your specific Ras modulator. | Every protein has a unique solubility limit that can be exceeded. |
| Incorrect pH | Ensure the buffer pH is not at the isoelectric point (pI) of the protein, as proteins are least soluble at their pI. | Maintaining a pH at least one unit away from the pI increases protein solubility. |
Data Presentation
Table 1: Comparison of Common Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Sterility/Biocide | Freeze-Thaw Cycles | Key Considerations |
| Solution at 4°C | Days to Weeks | Yes | N/A | Convenient for short-term use but susceptible to microbial growth and proteolysis.[1] |
| Solution in 25-50% Glycerol at -20°C | ~1 Year | Usually Not | Many | Glycerol acts as a cryoprotectant, preventing damage from freezing.[1] |
| Frozen at -80°C or in Liquid Nitrogen | Years | No | Avoid (use aliquots) | Best for long-term storage; flash-freezing in liquid nitrogen is preferred.[1] |
| Lyophilized (Freeze-Dried) | Years | No | N/A (reconstitute once) | Excellent for long-term stability but requires reconstitution, which can sometimes affect activity.[1] |
Experimental Protocols
Protocol 1: Biochemical GTPase Activity Assay
This protocol measures the intrinsic or GAP-stimulated GTP hydrolysis activity of this compound.
Materials:
-
Purified recombinant this compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT[11]
-
GTP solution
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
Methodology:
-
Reagent Preparation: Prepare all reagents and keep them on ice.
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Inhibitor/Modulator Addition (if applicable): Add serial dilutions of any test compounds. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add the purified this compound to all wells except the negative control. Incubate for 15 minutes at room temperature to allow for any inhibitor binding.
-
Initiate Reaction: Add GTP to all wells to start the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
-
Stop and Detect: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the rate of GTP hydrolysis.
Protocol 2: Thermal Shift Assay (TSA) for Stability Assessment
This protocol assesses protein stability by measuring the change in thermal denaturation temperature (Tm) in the presence of different buffers or ligands.
Materials:
-
Purified recombinant this compound
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Range of buffers to be tested (e.g., different pH, salt concentrations, additives)
-
Real-time PCR instrument capable of fluorescence detection and thermal ramping
Methodology:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified this compound, the buffer condition to be tested, and SYPRO Orange dye.
-
Thermal Ramping: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Acquisition: As the protein unfolds with increasing temperature, it exposes hydrophobic regions. The SYPRO Orange dye binds to these regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm). A higher Tm indicates greater protein stability under that specific condition.
Visualizations
Caption: Canonical Ras signaling pathways.
Caption: Troubleshooting workflow for unstable protein.
Caption: Workflow for a Thermal Shift Assay (TSA).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LZTR1 facilitates polyubiquitination and degradation of RAS-GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Activated K-Ras Orthologue via K-Ras-specific Lysine Residues Is Required for Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting cellular degradation machinery as a potential treatment strategy for RAS-driven cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: Ras signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. cusabio.com [cusabio.com]
- 8. Pumping the brakes on RAS – negative regulators and death effectors of RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Strategies for Targeting Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
"Ras modulator-1 induced cytotoxicity in non-cancerous cells"
Welcome to the technical support center for Ras Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this compound-induced cytotoxicity in non-cancerous cells.
Disclaimer
"this compound" is a hypothetical designation used here to represent a general class of Ras pathway inhibitors. The data and protocols provided are based on published information for various known Ras inhibitors (e.g., targeting KRAS, pan-RAS, or downstream effectors like MEK and RAF) and are intended for informational and guidance purposes only.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines when treated with this compound. Is this expected?
A1: Yes, cytotoxicity in non-cancerous cells is a potential and observed effect of some Ras pathway inhibitors. The Ras signaling pathway is crucial for the proliferation and survival of normal cells, not just cancer cells.[1][2] Therefore, inhibiting this pathway can lead to off-target effects in healthy tissues. Pan-RAS inhibitors, in particular, may have a limited therapeutic window due to the essential role of wild-type RAS in normal cellular function.[3]
Q2: What are the common mechanisms that could lead to cytotoxicity in non-cancerous cells upon treatment with a Ras inhibitor?
A2: The primary mechanism is the on-target inhibition of the Ras-Raf-MEK-ERK pathway, which is essential for normal cell proliferation and survival.[1][2] Additionally, some inhibitors, particularly those targeting RAF downstream of RAS, can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which can lead to hyperproliferation and tumorigenesis in some contexts, such as the skin.[4] Off-target effects on other kinases or cellular processes can also contribute to toxicity.
Q3: Our cytotoxicity assay results are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.[5]
-
Reagent Preparation and Handling: Prepare fresh reagents and ensure accurate dilutions.[5]
-
Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Optimize the incubation time for your specific cell line and modulator.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). An inhibitor might affect one parameter more than another.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for the experiment.[5]
Q4: We are using a tetrazolium-based assay (e.g., MTT, XTT) and are seeing high background or unexpected results. What could be the issue?
A4: Tetrazolium-based assays measure mitochondrial reductase activity, which can be influenced by factors other than cell death. Some compounds can directly reduce the tetrazolium salt or interfere with cellular metabolic processes, leading to inaccurate readings. It is advisable to confirm results with an alternative assay that measures a different endpoint, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a direct cell counting method. Also, ensure the formazan (B1609692) crystals are fully solubilized before reading the plate.
Troubleshooting Guides
High Cytotoxicity in Non-Cancerous Control Cells
| Potential Cause | Troubleshooting Steps |
| On-target inhibition of essential pathways | - Titrate the concentration of this compound to determine the therapeutic window between cancerous and non-cancerous cells.- Reduce the treatment duration.- Use a more cancer-specific Ras inhibitor if available. |
| Off-target effects | - Validate findings with a structurally different inhibitor targeting the same pathway.- Perform target engagement and kinase panel screening to identify potential off-targets. |
| Paradoxical pathway activation | - Co-treat with an inhibitor of the downstream effector (e.g., MEK inhibitor) to abrogate paradoxical activation. |
| Cell line sensitivity | - Use multiple non-cancerous cell lines from different tissues to assess tissue-specific toxicity. |
Inconsistent Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding | - Ensure a single-cell suspension before plating.- Use a calibrated pipette and mix the cell suspension between seeding replicates.[5] |
| Compound Precipitation | - Visually inspect wells for precipitate after adding the compound.- Check the solubility of the compound in the culture medium. |
| Reagent Issues | - Prepare fresh dilutions of the compound for each experiment.- Ensure assay reagents are within their expiration date and stored correctly. |
| Assay Interference | - Run a cell-free control with the compound and assay reagents to check for direct interaction.- Use a different cytotoxicity assay based on a distinct mechanism (e.g., LDH release, ATP content). |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for various Ras pathway inhibitors in both cancerous and non-cancerous cell lines. This data is intended for comparative purposes.
Table 1: Cytotoxicity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| Sotorasib (AMG-510) | NCI-H358 | NSCLC (KRAS G12C) | ~0.006 | [6] |
| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | ~0.009 | [6] |
| Sotorasib (AMG-510) | NCI-H23 | NSCLC (KRAS G12C) | 0.6904 | [6] |
| Sotorasib (AMG-510) | Non-KRAS G12C cell lines | Various Cancers | >7.5 | [7] |
| Adagrasib (MRTX849) | KRAS G12C mutant cell lines | Various Cancers | 0.01 - 0.973 | [8][9] |
Table 2: Cytotoxicity of Pan-RAS and Downstream Inhibitors
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| BAY-293 (pan-KRAS) | MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | Varies with combinations | [3][10] |
| Trametinib (B1684009) (MEK inhibitor) | Human Keratinocytes | Normal Skin | Not specified (induces inflammatory response) | [11][12] |
| Selumetinib (B1684332) (MEK inhibitor) | Human Airway Epithelium | Normal Lung | Not specified (affects integrity) | [13] |
| Compound 3144 (pan-RAS) | NRAS wild-type T-ALL | Leukemia (non-cancerous proxy) | No observable effect at 5 µM | [14] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
This compound
-
Non-cancerous and cancerous cell lines
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the modulator. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the modulator concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Ras signaling pathway in normal cells.
Caption: General experimental workflow for cytotoxicity assays.
Caption: Troubleshooting logic for inconsistent cytotoxicity data.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MEK Inhibitors Trametinib and Cobimetinib Induce a Type I Interferon Response in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MEK Inhibitors Trametinib and Cobimetinib Induce a Type I Interferon Response in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumour efficacy of the selumetinib and trametinib MEK inhibitors in a combined human airway-tumour-stroma lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"common experimental errors with Ras modulator-1"
Welcome to the technical support center for Ras Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Ras proteins. Ras proteins are small GTPases that act as molecular switches in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In many cancers, mutations in Ras lock it in a constitutively active state, constantly driving downstream signaling pathways that promote cell growth, proliferation, and survival.[2] this compound is designed to interfere with Ras activity, though the precise mechanism (e.g., inhibiting nucleotide exchange, blocking effector protein interaction) should be confirmed with specific biochemical and cellular assays.
Q2: Which signaling pathways are affected by this compound?
A2: Ras is a central node in several critical signaling pathways. The two most prominent pathways implicated in cancer are the MAPK/ERK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival and metabolism.[3] By inhibiting Ras, this compound is expected to downregulate the activity of these pathways.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and assay type. For initial experiments, a dose-response study is recommended. Biochemical assays, which use purified proteins, typically require lower concentrations than cell-based assays where factors like cell permeability and protein binding play a role.[4] A common starting range for cell-based assays is between 10 nM and 10 µM.
Troubleshooting Guides
Issue 1: Low or No Efficacy in Cell-Based Assays
Q1: My this compound shows a high IC50 value or no effect in my cell viability assay. What are the potential causes and how can I troubleshoot this?
A1: This is a common issue when transitioning from biochemical to cellular assays. Several factors could be at play. The troubleshooting process can be broken down into a series of logical steps to identify the root cause.
Troubleshooting Workflow: Low Efficacy in Cell-Based Assays
Caption: Troubleshooting workflow for low efficacy of this compound.
Detailed Troubleshooting Steps:
-
Step 1: Verify Compound Integrity and Solubility
-
Problem: The compound may have degraded or precipitated out of solution.
-
Solution: Ensure proper storage of the compound stock. Prepare fresh dilutions from a powder source if possible. Visually inspect the media containing the modulator for any signs of precipitation. Confirm the solubility of this compound in your specific cell culture medium.[4]
-
-
Step 2: Confirm Target Engagement in Cells
-
Problem: The modulator may not be entering the cells or binding to Ras.
-
Solution: The most critical step is to verify that this compound is engaging its target within the cell. A Western blot to measure the phosphorylation of ERK (p-ERK), a key downstream effector of the Ras pathway, is the recommended method.[3] A decrease in p-ERK levels upon treatment indicates target engagement. If there is no change in p-ERK, consider issues with cell permeability or active removal of the compound by efflux pumps.[3]
-
-
Step 3: Optimize Assay Conditions
-
Problem: The assay parameters may not be optimal for detecting the modulator's effect.
-
Solution:
-
Incubation Time: The effect of the modulator may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Concentration Range: Ensure the concentration range tested is appropriate. If the initial range shows no effect, test higher concentrations. Conversely, if significant toxicity is observed at the lowest concentration, test lower concentrations.
-
Cell Density: The initial cell seeding density can influence the outcome of viability assays. Ensure that cells in the control wells are in the exponential growth phase at the end of the assay.
-
-
-
Step 4: Investigate Cellular Resistance Mechanisms
-
Problem: The cells may have intrinsic or acquired resistance to Ras inhibition.
-
Solution:
-
High Intracellular GTP: Ras proteins have a very high affinity for GTP.[3] High cellular concentrations of GTP can outcompete the inhibitor.
-
Pathway Redundancy and Adaptation: Cancer cells can activate alternative signaling pathways to bypass the inhibition of the Ras pathway.[3] For instance, feedback reactivation of the MAPK pathway can occur.[5]
-
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Q2: this compound is potent in a biochemical GTPase assay but shows weak activity in cell-based assays. Why is this and what can be done?
A2: This "biochemical-to-cellular disconnect" is a frequent challenge in drug discovery.[3] The simplified environment of a biochemical assay does not account for the complexities of a living cell.
Potential Reasons and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Poor Cell Permeability | The modulator may not be able to efficiently cross the cell membrane to reach the intracellular Ras protein.[3] | Perform cellular uptake studies or modify the chemical structure of the modulator to improve its membrane permeability. |
| Efflux by Transporters | The compound may be actively transported out of the cell by multidrug resistance pumps like P-glycoprotein.[3] | Test the modulator's efficacy in combination with known efflux pump inhibitors. |
| High Intracellular GTP | The high concentration of GTP within cells can outcompete the binding of the modulator to Ras, an effect not replicated in many biochemical assays.[3] | This is an inherent challenge. More potent inhibitors may be required to be effective in a cellular context. |
| Compound Metabolism | The cells may be metabolizing the modulator into an inactive form. | Analyze the stability of the compound in the presence of cells and cell lysates over time. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is designed to confirm the target engagement of this compound by measuring the levels of p-ERK, a downstream marker of Ras pathway activity.[6]
Materials:
-
6-well cell culture plates
-
Cell line of interest (e.g., NCI-H358)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[6]
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK and a loading control to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final concentration.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle controls and no-cell controls (medium only).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Signaling Pathway Diagram
Ras Signaling Pathways
Caption: Simplified diagram of the Ras signaling pathway and the point of intervention for this compound.
References
"how to reduce background in Ras modulator-1 binding assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve high-quality results in Ras modulator-1 binding assays.
Troubleshooting Guide: High Background in this compound Binding Assays
High background can obscure specific signals and lead to misinterpretation of results. This guide addresses common causes of high background and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background across all wells, including negative controls | 1. Inadequate Blocking: Insufficient blocking of non-specific binding sites on the plate or beads. 2. Suboptimal Antibody/Reagent Concentration: Primary or secondary antibody/reagent concentration is too high, leading to non-specific binding.[1] 3. Ineffective Washing: Insufficient number or duration of wash steps, or suboptimal wash buffer composition.[2] | 1. Optimize Blocking: - Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk in TBST).[1] - Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). - Test different blocking agents (e.g., casein, fish gelatin) as some may be more effective for your specific system.[3] 2. Titrate Reagents: - Perform a titration of your primary and secondary antibodies/reagents to determine the optimal concentration that provides a good signal-to-noise ratio.[4] A common starting dilution for a primary antibody is 1:10,000.[2] 3. Enhance Washing Steps: - Increase the number of washes (e.g., from 3 to 5 times). - Increase the duration of each wash (e.g., 5-10 minutes with agitation). - Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.05% Tween-20) or slightly increasing the salt concentration.[1] |
| Edge Effects: Higher background in outer wells of the plate | 1. Evaporation: Uneven evaporation from the outer wells of the microplate during incubation steps.[1] | 1. Improve Plate Sealing: - Use high-quality plate sealers to minimize evaporation. 2. Maintain Humidity: - Place the plate in a humidified chamber during long incubations.[4] 3. Avoid Outer Wells: - If the problem persists, avoid using the outer wells for critical samples and controls.[1] |
| Non-specific binding of proteins to beads/plate | 1. Protein Aggregation: Aggregates in the cell lysate can bind non-specifically. 2. Hydrophobic Interactions: Proteins in the lysate may non-specifically adhere to the plasticware or beads. | 1. Pre-clear Lysate: - Centrifuge the cell lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet aggregates before use.[5] - Consider a pre-clearing step by incubating the lysate with beads alone before adding the specific capture reagent.[1] |
| High background in negative control (e.g., no primary antibody) | 1. Non-specific binding of Secondary Antibody: The secondary antibody may be binding non-specifically. | 1. Check Secondary Antibody Specificity: - Ensure the secondary antibody is specific to the primary antibody's host species. - Run a control with only the secondary antibody to confirm it is not the source of the background. 2. Optimize Secondary Antibody Concentration: - Titrate the secondary antibody to the lowest concentration that provides a robust signal. |
Quantitative Data Summary
Optimizing assay components is critical for minimizing background. The following table provides a guideline for optimizing concentrations of key reagents. Actual optimal concentrations may vary depending on the specific assay components and should be determined empirically.
| Reagent | Typical Starting Concentration | Recommended Optimization Range | Key Consideration |
| Blocking Agent (BSA/Non-fat Milk) | 3% (w/v) in TBST[2][5] | 1-5% (w/v) | Milk can contain biotin (B1667282) and phospho-proteins, which may interfere with certain assays. BSA is often a safer choice for phospho-protein detection.[1][3] |
| Primary Anti-Ras Antibody | 1:10,000 dilution[2] | 1:1,000 - 1:20,000 | Titration is crucial to find the balance between specific signal and background.[4] |
| HRP-conjugated Secondary Antibody | 1:5,000 dilution[2] | 1:2,000 - 1:10,000 | Higher concentrations can lead to increased background. |
| Detergent in Wash Buffer (Tween-20) | 0.05% (v/v) in TBS | 0.05% - 0.1% (v/v) | Higher concentrations can improve washing efficiency but may also disrupt specific protein-protein interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound binding assay?
A1: These assays are designed to quantify the interaction between a Ras protein and a potential modulator. A common format is a pull-down or ELISA-based assay where the active, GTP-bound form of Ras is captured by the Ras-Binding Domain (RBD) of an effector protein like Raf-1, which is immobilized on a surface (e.g., beads or a microplate).[2][6] The amount of bound Ras is then detected, typically using a specific anti-Ras antibody.[2] Modulators that inhibit this interaction will result in a decreased signal.
Q2: How can I prepare cell lysates to minimize background?
A2: Proper lysate preparation is crucial. Always work on ice and add protease and phosphatase inhibitors to your lysis buffer to maintain protein integrity.[1][5] After cell lysis, centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and protein aggregates that can cause non-specific binding.[2][5] Use the resulting supernatant for your assay.
Q3: What are the best practices for washing steps?
A3: Thorough washing is critical for removing unbound and non-specifically bound proteins.[2] Use a wash buffer containing a mild detergent like 0.05% Tween-20 in TBS (TBST). Perform at least 3-5 wash cycles, ensuring that the wash buffer completely covers the surface of the well or the beads during each wash. Agitation during washing can improve efficiency.
Q4: Can the incubation times and temperatures affect the background?
A4: Yes. Longer incubation times can sometimes lead to increased non-specific binding. It is important to follow the recommended incubation times in the protocol. If high background persists, you can try reducing the incubation time for the primary or secondary antibody. Incubations are typically performed at room temperature or 4°C. Performing incubations at 4°C can help to reduce non-specific interactions and maintain protein stability.[1]
Q5: My negative control shows a high signal. What should I do?
A5: A high signal in the negative control indicates non-specific binding. First, ensure your blocking and washing steps are optimized. If the issue persists, the problem may lie with your antibodies. Titrate your primary and secondary antibodies to find a lower concentration that reduces the background in the negative control while still providing a good signal for your positive control. Also, verify the specificity of your secondary antibody.
Experimental Protocols
Protocol 1: Ras Activation Pull-Down Assay
This protocol describes a pull-down assay to measure the amount of active, GTP-bound Ras that binds to the Ras-Binding Domain (RBD) of Raf-1.
Materials:
-
Cells of interest
-
Lysis/Binding/Wash Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 5mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf-1 RBD fusion protein
-
2X reducing SDS-PAGE sample buffer
-
Primary anti-Ras antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis/Binding/Wash Buffer on ice for 15 minutes.[2]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant (total cell lysate). Determine protein concentration.
-
-
Affinity Precipitation:
-
Normalize the protein concentration of the lysates.
-
To 500 µg - 1 mg of total lysate, add the GST-Raf-1 RBD fusion protein.
-
Add glutathione agarose beads to each tube.
-
Incubate at 4°C for 1 hour with gentle rotation.[7]
-
-
Washing:
-
Elution:
-
Western Blotting:
-
Load the supernatant (containing the eluted active Ras) onto an SDS-PAGE gel. Include a sample of the total lysate as a loading control.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. The signal from the pull-down represents the amount of active Ras.
-
Visualizations
Ras Signaling Pathway
Caption: Simplified Ras signaling pathway showing activation and downstream effectors.
Experimental Workflow for Ras Pull-Down Assay
Caption: Step-by-step workflow for a Ras activation pull-down assay.
Troubleshooting Logic for High Background
Caption: A logical workflow for troubleshooting high background in binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Troubleshooting Inconsistent Results with Ras Modulator-1
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving Ras Modulator-1. The following guides and frequently asked questions (FAQs) address common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing a high degree of variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several factors. Systematically investigating the following areas can help pinpoint the cause:
-
Compound Handling and Stability: Ensure that this compound is stored under the recommended conditions and that stock solutions are prepared fresh. Avoid repeated freeze-thaw cycles. Confirm the final concentration of the compound in your assay.
-
Cell Culture Conditions: Inconsistencies in cell passage number, seeding density, and serum concentration can all impact cellular response to treatment. It is crucial to use cells within a consistent passage range and to optimize seeding density to ensure logarithmic growth during the experiment.
-
Assay Protocol: The duration of compound incubation and the type of viability assay used (e.g., metabolic assays like MTT vs. ATP-based assays like CellTiter-Glo®) can yield different IC50 values. Ensure your assay protocol is consistent across experiments.
Q2: this compound shows potent activity in our biochemical GTPase assay but has little to no effect in our cell-based assays. Why is there a discrepancy?
A2: This is a frequent challenge when transitioning from a biochemical to a cellular context. Several factors can explain this discrepancy:
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.[1]
-
High Intracellular GTP Levels: The intracellular concentration of GTP is very high, which can outcompete the modulator for binding to Ras, an issue not present in many biochemical assay formats.[1]
-
Target Engagement: It is critical to confirm that the modulator is engaging with Ras inside the cell. A western blot for downstream effectors like phosphorylated ERK (p-ERK) is a key experiment to verify target engagement.[1]
Q3: We are not seeing the expected decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound. What troubleshooting steps should we take?
A3: A lack of p-ERK modulation suggests an issue with the compound's activity at the cellular level. The following decision tree can help diagnose the problem:
-
Verify Western Blot Protocol: Ensure proper protein extraction, loading, transfer, and antibody incubation. Include a positive control (e.g., EGF-stimulated cells) and a loading control (e.g., total ERK or a housekeeping protein) to validate the assay itself.[1]
-
Confirm Compound Activity: Test a fresh dilution of this compound. If possible, confirm the identity and purity of your compound stock.
-
Assess Target Engagement: If the western blot is technically sound, the issue may be a lack of target engagement in the cell. Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to directly measure binding to Ras within the cell.[1]
Troubleshooting Guides
Guide 1: Investigating Inconsistent Cell Viability Results
If you are experiencing high variability in your cell viability assays, use the following table to systematically troubleshoot the issue.
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh drug stocks from powder for each experiment. Verify the final concentration. |
| Cell Line Health | Use cells from a consistent, low passage number. Regularly test for mycoplasma contamination. |
| Assay Conditions | Optimize cell seeding density to ensure exponential growth throughout the assay duration. |
| Assay Type | Consider using an ATP-based assay (e.g., CellTiter-Glo®) as they can be more sensitive and have a larger dynamic range than metabolic assays like MTT. |
Guide 2: Diagnosing Lack of Downstream Signaling Inhibition
If you do not observe a decrease in p-ERK levels, follow this workflow to identify the root cause.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability using an ATP-based assay.
-
Cell Seeding: Plate cancer cells (e.g., NCI-H358) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound. Add the dilutions to the appropriate wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Equilibrate the plate to room temperature. Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Lysis and Signal Reading: Lyse the cells by mixing on an orbital shaker. Read the luminescent signal using a plate reader.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol details the steps to measure the inhibition of the Ras downstream effector, ERK.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of this compound for 4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control. Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection method.
Signaling Pathway and Workflow Diagrams
Ras Signaling Pathway
The Ras protein is a key regulator of cell growth and proliferation.[2] When activated, Ras triggers a cascade of downstream signaling, most notably the MAPK pathway (RAF-MEK-ERK).[2][3] this compound is designed to inhibit this pathway.
Experimental Workflow for Compound Validation
This workflow outlines the key steps to validate the activity of this compound, from initial biochemical assays to in-cell target engagement.
References
Technical Support Center: Vehicle Control Selection for Ras Modulator-1
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with novel small molecule inhibitors of the Ras signaling pathway, exemplified here as "Ras modulator-1". It provides essential guidance on selecting an appropriate vehicle control to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my Ras modulator experiment?
A1: A vehicle is the solvent or excipient used to dissolve and deliver your this compound to the experimental system (e.g., cell culture). A vehicle control consists of treating a set of cells or animals with the vehicle alone, at the exact same concentration used to deliver the modulator. This is critical because the vehicle itself can have biological effects, such as cytotoxicity or altered gene expression.[1][2] Without a proper vehicle control, you cannot confidently attribute the observed effects to your modulator versus the solvent.
Q2: My this compound is highly hydrophobic. What is the best vehicle to use for in vitro cell-based assays?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving hydrophobic small molecules for in vitro use.[3] However, the final concentration of DMSO in the cell culture medium is critical. For most cell lines, the final concentration should be kept at or below 0.5%, and ideally ≤0.1%, to avoid solvent-induced toxicity or off-target effects.[4][5][6][7][8] If solubility remains an issue, other options include co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), or formulations with cyclodextrins, but each must be validated for compatibility with your specific cell line and assay.[9]
Q3: How do I determine the maximum non-toxic concentration of my chosen vehicle for my specific cell line?
A3: You must perform a vehicle dose-response experiment.[1][8] This involves treating your cells with a range of vehicle concentrations (e.g., 0.01% to 2.0% DMSO) for the same duration as your planned experiment.[8] Subsequently, you perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration of the vehicle that does not significantly impact cell viability compared to an untreated control.[8] This concentration is your maximum safe vehicle concentration.
Q4: My vehicle control group (e.g., 0.5% DMSO) is showing reduced cell viability. What should I do?
A4: This indicates your cell line is sensitive to the vehicle at that concentration.[1][8] The immediate solution is to lower the final vehicle concentration. This may require preparing a higher concentration stock solution of your this compound so that a smaller volume is needed for the final dilution into the medium. If you cannot achieve a working concentration of your modulator with a non-toxic vehicle level, you may need to explore alternative, less toxic vehicles or specialized formulation strategies.[9]
Q5: Can the vehicle affect the activity of this compound itself?
A5: Yes. Some solvents can cause the compound to precipitate out of solution when diluted into aqueous culture medium, leading to a loss of activity.[10][11] It is crucial to visually inspect for any cloudiness or precipitate after diluting your stock into the final medium.[1] Additionally, ensure the compound is stable in the chosen solvent; improper storage or repeated freeze-thaw cycles can lead to degradation.[9][10]
Troubleshooting Guide: Unexpected Vehicle Control Effects
Use this table to diagnose and resolve common issues related to your vehicle control.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced cell viability in vehicle control. | 1. Vehicle concentration is too high.[1] 2. Cell line is particularly sensitive.[1] 3. Contamination (mycoplasma, endotoxin) in cells or reagents.[8] | 1. Lower the final vehicle concentration to ≤0.1% if possible.[1] 2. Perform a vehicle dose-response curve to determine the No-Observed-Adverse-Effect-Level (NOAEL).[1] 3. Test for mycoplasma and use endotoxin-free reagents.[8] |
| Changes in p-ERK levels or other downstream readouts in vehicle control. | 1. DMSO is known to alter gene expression and signaling pathways in some cells, even at low concentrations.[1] | 1. Ensure the vehicle concentration is identical across all treatment groups. 2. Acknowledge this baseline shift in your data analysis and normalize treated samples to the vehicle control, not an untreated control.[12] |
| Inconsistent results between experiments. | 1. Inconsistent final vehicle concentration due to pipetting errors.[9] 2. Vehicle stock has absorbed water or degraded.[10] 3. Variations in cell passage number or health.[9] | 1. Calibrate pipettes and prepare a master mix for dilutions. 2. Use fresh, high-purity, anhydrous DMSO. Aliquot stock upon receipt to minimize freeze-thaw cycles and water absorption.[10] 3. Standardize cell culture procedures. |
| This compound shows lower potency than expected. | 1. Compound has precipitated out of solution upon dilution into aqueous media.[1][11] 2. Compound is adsorbing to plasticware. | 1. Prepare final dilutions immediately before use. Visually inspect for precipitate.[1] 2. Consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 to the assay buffer (if compatible with the assay).[13] |
Data Presentation
Table 1: General Guidelines for Maximum Vehicle Concentrations in Cell Culture
This table summarizes generally accepted starting concentrations for common vehicles. The optimal concentration must be empirically determined for each specific cell line and experiment duration.
| Vehicle | Cell Type | Recommended Max Concentration (v/v) | Notes |
| DMSO | Most established/cancer cell lines | 0.1% - 0.5% [4][11] | Generally well-tolerated. Concentrations >0.5% can cause cytotoxicity or off-target effects.[1][11] |
| Primary cells, stem cells, sensitive lines | ≤0.1% [4][6] | These cell types are often much more sensitive to solvent toxicity. | |
| Ethanol | Most cell lines | <0.5% [8] | Can induce cellular stress responses. |
| PBS/Saline | N/A | Not applicable (used for soluble compounds) | The ideal vehicle if the compound is sufficiently water-soluble. |
| PEG-400 | Varies | Must be empirically determined | Often used in in vivo studies, but requires careful toxicity profiling. |
Experimental Protocols & Visualizations
Protocol 1: Determining Maximum Tolerated Vehicle Concentration
This protocol outlines the essential experiment to identify the highest concentration of a vehicle (e.g., DMSO) that can be used without affecting cell viability.
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of a vehicle on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay. Allow cells to adhere overnight.
-
Vehicle Dilution Series: Prepare a 2X serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical final concentration range to test is 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%, and 0% (medium only control).[8]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.[8]
-
Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 48 or 72 hours).[8]
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's protocol.[8]
-
Data Analysis:
-
Subtract the background reading (medium only wells).
-
Normalize the readings of all wells to the average of the 0% vehicle control wells, which represents 100% viability.
-
Plot cell viability (%) against vehicle concentration. The NOAEL is the highest concentration that does not cause a statistically significant decrease in cell viability.
-
The Ras Signaling Pathway
Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[9] Activation, typically initiated by growth factor binding to a Receptor Tyrosine Kinase (RTK), triggers downstream cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[4][9] this compound is designed to interfere with this cycle or its downstream signaling.
Troubleshooting Logic: No Effect of this compound on Downstream Signaling
If your this compound fails to inhibit a key downstream marker, such as phosphorylated ERK (p-ERK), this decision tree can help diagnose the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Treatment Duration for Ras Modulator-1 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ras Modulator-1 in cell culture experiments. The information is designed to help optimize treatment duration and address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is designed to interfere with the function of Ras proteins, which are key molecular switches in signal transduction pathways that control cell growth, proliferation, and survival.[1][2] Ras proteins cycle between an active GTP-bound state and an inactive GDP-bound state.[2] this compound may function by preventing Ras from binding to GTP, by accelerating GTP hydrolysis, or by inhibiting its interaction with downstream effector proteins, thereby blocking signal propagation through pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[1][3]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment duration for this compound are highly dependent on the specific cell line and the experimental endpoint. For initial experiments, it is recommended to perform a dose-response study to determine the IC50 value (the concentration that inhibits 50% of the desired effect). A common starting concentration range for many Ras inhibitors is between 1 µM and 50 µM. For treatment duration, a time-course experiment is recommended, testing various time points such as 24, 48, and 72 hours for effects on cell viability and proliferation.[4] For signaling studies, much shorter incubation times (e.g., 0.5, 1, 2, 6, and 24 hours) may be sufficient to observe changes in the phosphorylation of downstream targets like ERK.[4]
Q3: How do I determine the optimal treatment duration for my specific cell line and experiment?
A3: The optimal treatment duration depends on the biological question you are asking. The most effective way to determine this is by conducting a time-course experiment.
-
For signaling pathway inhibition: Short-term treatments are often sufficient. You can assess the phosphorylation status of key downstream proteins like p-ERK and p-AKT at various early time points (e.g., 15, 30, 60 minutes, and up to 24 hours) to find the point of maximal inhibition.[4]
-
For cell viability or proliferation assays: Longer incubation times are typically necessary to observe significant effects. It is advisable to measure viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal window for your assay.[4]
-
For apoptosis assays: Intermediate time points are often most informative. Look for markers of apoptosis, such as caspase activation, between 24 and 48 hours of treatment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability after treatment with this compound. | 1. Suboptimal treatment duration: The incubation time may be too short to induce a measurable effect on cell growth or survival.[4] 2. Insufficient drug concentration: The concentration of this compound may be too low to effectively inhibit Ras signaling in your cell line.[4] 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to Ras inhibition.[4] 4. Compound instability: The modulator may be unstable in your culture medium over longer incubation periods. | 1. Perform a time-course experiment: Extend the treatment duration (e.g., up to 96 hours or longer), measuring viability at 24-hour intervals. 2. Perform a dose-response experiment: Test a wider range of concentrations to determine the IC50 for your specific cell line. 3. Confirm target engagement: Use Western blotting to check for inhibition of downstream signaling (e.g., decreased p-ERK levels). If the pathway is not inhibited, it could indicate a permeability issue or a resistant Ras mutant.[5] 4. Replenish the compound: For long-term experiments, consider replacing the medium with fresh this compound every 48-72 hours. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in culture plates: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and drug concentration. 3. Inconsistent treatment application: Variations in the timing or method of adding the modulator can introduce variability. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to ensure a uniform density. 2. Minimize edge effects: Avoid using the outer wells of the plate for data collection, or fill them with sterile PBS or medium to maintain humidity. 3. Standardize the protocol: Use a multichannel pipette for adding the modulator and ensure all plates are treated in the same manner. |
| This compound shows efficacy in biochemical assays but not in cell-based assays. | 1. Poor cell permeability: The compound may not be efficiently crossing the cell membrane. 2. Active drug efflux: The modulator could be actively transported out of the cells by efflux pumps like P-glycoprotein.[5] 3. High intracellular GTP levels: The high concentration of GTP within the cell can outcompete the inhibitor for binding to Ras.[5] | 1. Assess cell permeability: While direct measurement can be complex, a lack of downstream pathway modulation (e.g., no change in p-ERK) can indirectly suggest permeability issues.[5] 2. Use efflux pump inhibitors: Co-treatment with known inhibitors of multidrug resistance transporters can help determine if efflux is a factor. 3. Confirm target engagement in cells: Techniques like a cellular thermal shift assay (CETSA) can verify if the drug is binding to Ras inside the cell.[5] |
| Initial inhibition of Ras signaling is observed, but the effect diminishes over time. | 1. Feedback reactivation of the pathway: Inhibition of the Ras pathway can sometimes lead to the loss of negative feedback loops, resulting in the reactivation of upstream signaling (e.g., through receptor tyrosine kinases).[6] 2. Development of resistance: Cells may acquire resistance mechanisms over longer treatment periods. | 1. Investigate feedback loops: Analyze the activity of upstream receptors (e.g., EGFR) following treatment. Combination therapy with an inhibitor of the reactivated pathway may be necessary. 2. Consider shorter-term endpoints: If the primary goal is to study the immediate effects of Ras inhibition, focus on earlier time points before resistance mechanisms are established. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability
Objective: To determine the optimal treatment duration of this compound for assessing its effect on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control.
-
Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate the plates for 24, 48, 72, and 96 hours.
-
At each time point, add the cell viability reagent to a set of plates according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Plot cell viability against time for each concentration to determine the optimal treatment duration.
Protocol 2: Western Blot Analysis of Downstream Ras Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream effector proteins over time.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle for various time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and then lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.[5]
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
Visualizations
Caption: The Ras signaling pathway and the inhibitory point of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RAS Function in Cancer Cells: Translating Membrane Biology and Biochemistry into New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
Validation & Comparative
Validating On-Target Effects of a Novel Ras Modulator: A Comparative Guide
For researchers and drug development professionals, rigorously validating the on-target effects of a novel therapeutic candidate is a critical step. This guide provides a comparative framework for assessing "Ras modulator-1," a hypothetical direct inhibitor of Ras, against other known Ras-targeting agents. We present key experimental data in a structured format, detail the underlying methodologies, and visualize complex biological and experimental workflows.
Comparative Analysis of Ras Modulators
The efficacy of a Ras modulator is determined by its ability to specifically bind to its target, engage it within a cellular context, and elicit a downstream biological response. The following tables summarize the performance of our hypothetical "this compound" in comparison to established Ras inhibitors.
Table 1: Biochemical Potency and Target Engagement
| Compound | Target | Assay Type | Binding Affinity (KD) | IC50 / EC50 |
| This compound (Hypothetical) | Pan-Ras (GDP-bound) | Surface Plasmon Resonance (SPR) | 50 nM | - |
| Nucleotide Exchange Assay | - | 100 nM | ||
| Sotorasib (AMG 510) | KRAS G12C (GDP-bound) | SPR | 25 nM | - |
| Nucleotide Exchange Assay | - | 60 nM | ||
| Adagrasib (MRTX849) | KRAS G12C (GDP-bound) | SPR | 35 nM | - |
| Nucleotide Exchange Assay | - | 75 nM | ||
| MRTX1133 | KRAS G12D (GDP-bound) | SPR | 15 nM | - |
| Nucleotide Exchange Assay | - | 40 nM |
Table 2: Cellular Target Engagement and Downstream Signaling
| Compound | Cell Line | Target Engagement Assay (IC50) | pERK Inhibition (IC50) | pAKT Inhibition (IC50) |
| This compound (Hypothetical) | MIA PaCa-2 (KRAS G12C) | 200 nM (NanoBRET) | 250 nM | > 1 µM |
| Sotorasib (AMG 510) | MIA PaCa-2 (KRAS G12C) | 150 nM (NanoBRET) | 180 nM | > 1 µM |
| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | 180 nM (NanoBRET) | 220 nM | > 1 µM |
| MRTX1133 | PANC-1 (KRAS G12D) | 100 nM (NanoBRET) | 120 nM | > 1 µM |
Visualizing Key Pathways and Processes
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Ras Signaling Pathway and Modulator-1 Intervention.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logical Comparison of Modulator Action.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound to recombinant Ras protein.
-
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human Ras protein (e.g., KRAS, HRAS, NRAS)
-
This compound and comparator compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize the recombinant Ras protein onto the CM5 sensor chip surface via amine coupling.
-
Binding Analysis: Inject serial dilutions of this compound (and comparators) in running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate KD, ka, and kd.
-
Nucleotide Exchange Assay (NEA)
-
Objective: To measure the ability of this compound to inhibit the exchange of GDP for GTP on the Ras protein, often catalyzed by a guanine (B1146940) nucleotide exchange factor (GEF) like SOS1.
-
Materials:
-
Recombinant Ras protein
-
Recombinant SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Non-fluorescent GDP and GTP
-
Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)
-
384-well microplate
-
Plate reader capable of fluorescence polarization or time-resolved fluorescence.
-
-
Procedure:
-
Loading: Pre-load the Ras protein with GDP.
-
Reaction Setup: In a 384-well plate, combine the GDP-loaded Ras, SOS1, and serial dilutions of this compound.
-
Initiation: Initiate the exchange reaction by adding the fluorescently labeled GTP analog.
-
Measurement: Monitor the increase in fluorescence signal over time as the fluorescent GTP displaces GDP.
-
Data Analysis: Plot the initial reaction rates against the concentration of the modulator and fit to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Cellular Target Engagement Assay
-
Objective: To quantify the engagement of this compound with its target Ras protein within intact cells.
-
Materials:
-
Cancer cell line (e.g., MIA PaCa-2) engineered to express a Ras-NanoLuc® fusion protein.
-
NanoBRET™ tracer that binds to the Ras protein.
-
This compound and comparator compounds.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
-
-
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified incubation period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.
-
Measurement: Immediately measure the luminescence at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 for target engagement.[1][2][3]
-
Western Blot for Downstream Signaling Pathway Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of the Ras pathway, such as ERK and AKT.
-
Materials:
-
Cancer cell line of interest.
-
This compound and comparator compounds.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK (pERK), total ERK, phospho-AKT (pAKT), and total AKT.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Culture cells and treat them with a range of concentrations of this compound for a defined period.
-
Lysis: Lyse the cells and quantify the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with the primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the compound concentration to determine the IC50 for pathway inhibition.
-
References
A Comparative Guide to Ras Modulator-1 and Other Covalent Ras Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting specific KRAS mutants, particularly G12C, has marked a significant breakthrough in oncology. This guide provides a comparative analysis of a hypothetical novel agent, "Ras modulator-1," against established covalent KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). Additionally, we include data on BI-2852, a non-covalent pan-KRAS inhibitor, to highlight differing mechanisms of action. This guide is intended to serve as a framework for evaluating new Ras inhibitors by presenting key performance data and detailed experimental methodologies.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
Covalent KRAS G12C inhibitors, such as Sotorasib and Adagrasib, function by irreversibly binding to the mutant cysteine residue at position 12.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth.[1][3] This mechanism provides high specificity for the mutant protein over wild-type KRAS, which lacks the targetable cysteine.[2]
In contrast, inhibitors like BI-2852 bind non-covalently to a pocket between switch I and II of both wild-type and mutant KRAS. This interaction blocks the binding of guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and effector proteins, leading to the inhibition of downstream signaling.
Quantitative Performance Data
The following tables summarize the biochemical and cellular performance of Sotorasib, Adagrasib, and BI-2852. A placeholder is included for "this compound" to facilitate comparison of a new chemical entity.
Table 1: Biochemical Assay Data
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | K_d_ (nM) |
| This compound | KRAS G12C | User Defined | User Defined | User Defined |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 1.2 - 8.88[4][5][6] | 220[7] |
| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | ~200 - 300 (WT)[8] | 0.78 µM (WT)[4] |
| BI-2852 | Pan-KRAS | Effector Binding | ~500 - 770[9] | 740 (G12D)[9] |
Note: IC50 and K_d_ values can vary depending on the specific assay conditions and the mutant form of KRAS being tested.
Table 2: Cellular Assay Data
| Inhibitor | Cell Line(s) | Assay Type | EC50/IC50 (µM) |
| This compound | User Defined | Cell Viability | User Defined |
| p-ERK Inhibition | User Defined | ||
| Sotorasib (AMG 510) | NCI-H358, MIA PaCa-2 | Cell Viability | 0.006 - 0.009[3] |
| Panel of KRAS G12C lines | p-ERK Inhibition | Potent inhibition observed[3] | |
| Adagrasib (MRTX849) | Panel of KRAS G12C lines | Cell Viability | Potent inhibition observed[1] |
| Panel of KRAS G12C lines | p-ERK Inhibition | Potent inhibition observed[1] | |
| BI-2852 | NCI-H358 | Cell Viability (Soft Agar) | 5.8[9] |
| NCI-H358 | p-ERK Inhibition | Dose-dependent inhibition[9] |
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of Ras inhibitors.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a process catalyzed by the guanine nucleotide exchange factor SOS1.[10][11]
Materials:
-
Recombinant GDP-loaded KRAS G12C protein
-
Recombinant SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor and controls
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the GDP-loaded KRAS G12C protein and the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The binding of the fluorescent GTP to KRAS results in an increased signal.
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration.
-
Plot the rate of exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Cellular Assay: Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay assesses the functional consequence of KRAS inhibition by measuring the phosphorylation of a key downstream effector, ERK.[2][13]
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture reagents
-
Test inhibitor and controls
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system.
Protocol:
-
Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.[14]
Visualizations
The following diagrams illustrate key concepts in Ras biology and inhibitor evaluation.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Sotorasib and Preclinical Ras Modulator-1 in KRAS G12C Models
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison between the clinically approved KRAS G12C inhibitor, sotorasib (B605408) (AMG 510), and a representative preclinical compound, referred to here as "Ras modulator-1". Due to the lack of a widely recognized molecule under the specific name "this compound" in published literature, this guide will utilize data from a novel preclinical KRAS G12C inhibitor, ASP2453, as a surrogate for a next-generation modulator to facilitate a meaningful and data-driven comparison.
Sotorasib, a first-in-class covalent inhibitor of KRAS G12C, has marked a significant milestone in treating KRAS G12C-mutated cancers. It functions by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This guide will juxtapose the established preclinical and clinical profile of sotorasib with the emerging preclinical data for ASP2453, highlighting key differences in their biochemical and cellular activities.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for sotorasib and the preclinical this compound (ASP2453) from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Sotorasib (AMG 510) | This compound (ASP2453) | Reference Cell Lines/Conditions |
| Biochemical IC50 | 8.88 nM (KRAS G12C/SOS1 binding assay) | Not explicitly stated, but described as potent | Cell-free assays[3] |
| Cell Viability IC50 | ~0.006 µM (NCI-H358), ~0.009 µM (MIA PaCa-2) | More potent than sotorasib after washout | NCI-H358, MIA PaCa-2[1] |
| p-ERK Inhibition | Strong inhibition (IC50 ≈ 0.03 µM in two KRAS G12C cell lines) | More potent and durable inhibition after washout than sotorasib | KRAS G12C mutant cell lines[4][5] |
| Selectivity | No effect on non-KRAS mutant cell lines (IC50 > 7.5 µM) | Selective for KRAS G12C-mediated growth | KRAS wild-type vs. mutant cell lines[1][4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | Sotorasib (AMG 510) | This compound (ASP2453) | Animal Model |
| Tumor Growth Inhibition | Induces tumor regression | Significant, dose-dependent tumor growth inhibition (47% and 86% regression at 10 and 30 mg/kg, respectively) | NCI-H358 cell-derived xenografts[1][4] |
| Efficacy in Resistant Models | - | Induced tumor regression in a sotorasib-resistant xenograft model | Sotorasib-resistant xenograft model[4] |
Table 3: Pharmacokinetic Properties
| Parameter | Sotorasib (AMG 510) | This compound (ASP2453) | Species |
| Bioavailability | Orally bioavailable | Orally administered | Human, Rat, Mouse[1][4][6] |
| PK Profile | Non-linear and time-dependent | Not detailed in available literature | Human[7] |
| Metabolism | Predominantly through conjugation or by CYP3A enzymes | Not detailed in available literature | Human[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key experiments cited in this guide.
Biochemical KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.
-
Reagents : Recombinant human KRAS G12C protein, SOS1 (a guanine (B1146940) nucleotide exchange factor), a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and a terbium-labeled antibody that binds to KRAS.
-
Procedure :
-
KRAS G12C protein is incubated with the test inhibitor (sotorasib or this compound) to allow for binding.
-
A mixture of SOS1 and the fluorescently labeled GTP is added to initiate the nucleotide exchange.
-
The terbium-labeled antibody is added.
-
The plate is read on a spectrofluorometer capable of Time-Resolved Fluorescence Energy Transfer (TR-FRET). Inhibition of nucleotide exchange results in a decreased FRET signal.
-
-
Data Analysis : The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.[8]
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Cell Lines : KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines for selectivity assessment.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test inhibitor or vehicle (DMSO) for 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis : Luminescence is measured, and the data is normalized to the vehicle control. IC50 values are calculated from the resulting dose-response curves.[1]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude mice).
-
Procedure :
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Inhibitors (sotorasib or this compound) or vehicle are administered orally, typically once daily.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth curves are plotted for each treatment group to assess the extent of tumor growth inhibition or regression.[1][4]
Mandatory Visualization
KRAS Signaling Pathway and Inhibitor Mechanism of Action
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
General Experimental Workflow for KRAS G12C Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of KRAS G12C inhibitors.
Logical Comparison: Sotorasib vs. Preclinical this compound
Caption: Key comparative aspects between a clinically validated and a preclinical KRAS G12C inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 7. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: Ras Gene Knockdown vs. Ras Modulator-1 Treatment
In the landscape of oncogenic Ras-driven cancers, therapeutic strategies predominantly focus on two major approaches: silencing the expression of the Ras gene itself or directly modulating the activity of the Ras protein. This guide provides an objective comparison between Ras gene knockdown, typically achieved through RNA interference (RNAi), and treatment with a direct Ras protein modulator, here termed "Ras Modulator-1," representing a class of small molecule inhibitors. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of these methodologies.
Mechanism of Action: A Tale of Two Strategies
Ras Gene Knockdown operates at the genetic level, upstream of protein synthesis. Technologies like small interfering RNA (siRNA) or short hairpin RNA (shRNA) introduce short RNA sequences that are complementary to the Ras messenger RNA (mRNA). This leads to the degradation of the Ras mRNA, thereby preventing the translation and synthesis of the Ras protein. The result is a reduction in the total cellular pool of Ras.[1][2]
This compound Treatment functions at the protein level. This approach utilizes small molecules that directly bind to the Ras protein.[3] These modulators can function in several ways, such as locking Ras in its inactive, GDP-bound state, or blocking the protein-protein interaction sites required for binding to downstream effectors like RAF and PI3K.[4] This strategy aims to inhibit the function of existing Ras proteins without necessarily reducing their overall cellular concentration.
Below is a diagram illustrating the distinct points of intervention for these two strategies within the Ras signaling pathway.
Comparative Performance: Experimental Data
The efficacy of Ras knockdown and modulation can be quantified by measuring their impact on Ras protein levels, downstream signaling activity, and cellular phenotypes such as proliferation and apoptosis. The following tables summarize representative experimental data from studies on KRAS-mutant cancer cell lines.
Table 1: Efficacy in Reducing Ras Protein and Activity
| Parameter | Ras Gene Knockdown (siRNA) | This compound (e.g., RMC-7977) | Reference |
|---|---|---|---|
| Total Ras Protein Level | ~70-90% reduction | No significant change | [5][6] |
| Active Ras-GTP Level | ~70-90% reduction | ~80-95% reduction |[7][8] |
Table 2: Impact on Downstream Signaling Pathways
| Parameter | Ras Gene Knockdown (siRNA) | This compound | Reference |
|---|---|---|---|
| p-ERK Reduction | ~60-80% | ~70-90% | [5][9][10] |
| p-AKT Reduction | ~50-70% | ~60-80% (in G12X mutants) |[8][11] |
Table 3: Effect on Cellular Phenotypes
| Parameter | Ras Gene Knockdown (siRNA) | This compound | Reference |
|---|---|---|---|
| Cell Viability (IC50) | 10-25 nM (siRNA concentration) | 1-10 nM (compound concentration) | [9][12] |
| Induction of Apoptosis | Significant increase in caspase-3/7 activity | Significant increase in cleaved PARP | [7][13][14] |
| Cell Cycle Arrest | G1 arrest observed | G1 arrest observed |[10][14] |
Experimental Methodologies
Detailed protocols are crucial for reproducing and building upon published findings. Below are generalized methodologies for key experiments cited in this comparison.
Protocol 1: siRNA-Mediated Ras Knockdown in Cultured Cells
This protocol describes the transient knockdown of Ras using siRNA transfection.
References
- 1. Investigation of mechanisms of oncogene driven transformation and drug resistance | Crick [crick.ac.uk]
- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAS isoforms and mutations in cancer at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A Comparative Analysis of Individual RAS Mutations in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Novel Ras pathway inhibitor induces apoptosis and growth inhibition of K-ras-mutated cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Ras Modulator-1 (RASAL1) Specificity: A Comparison of Genetic Approaches
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of potential therapeutic targets is paramount. This guide provides an objective comparison of genetic approaches used to confirm the specificity of Ras Modulator-1 (RASAL1), a member of the GAP1 family of GTPase-activating proteins. By summarizing experimental data and detailing methodologies, this document serves as a practical resource for designing and interpreting experiments aimed at elucidating RASAL1 function.
RASAL1 stimulates the GTPase activity of normal RAS p21, but not its oncogenic counterparts, positioning it as a critical negative regulator of Ras signaling.[1][2] Dysregulation of RASAL1 has been implicated in various cancers, making it an attractive subject for therapeutic intervention.[2][3] Genetic methods are indispensable for validating the specific role of RASAL1 in cellular processes. This guide compares the most common genetic techniques: siRNA/shRNA-mediated knockdown, overexpression, and CRISPR-based gene editing.
Comparative Analysis of Genetic Approaches
The choice of genetic tool significantly influences the experimental outcome. The following table summarizes the effects of different genetic manipulations on RASAL1 expression and subsequent cellular phenotypes as reported in various studies.
| Genetic Approach | Effect on RASAL1 Expression | Impact on Ras Activity | Key Cellular Phenotypes Observed | Reference |
| siRNA/shRNA Knockdown | Decreased | Increased Ras-GTP levels | Increased cell viability and growth.[4] Increased cell proliferation, invasion, and migration.[3] | [3][4] |
| Overexpression | Increased | Decreased Ras-GTP levels | Decreased cell growth and induction of apoptosis.[4] Impaired cell proliferation.[5] | [4][5] |
| CRISPR-Cas9 Knockout | Complete Ablation | Sustained high Ras-GTP levels | Pro-fibrotic effects in a knockout mouse model.[6] | [6] |
| CRISPR-dCas9-TET3CD | Reactivation of silenced gene | Not directly measured | Attenuation of fibrosis in a mouse model.[6] | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the RASAL1 signaling pathway and the workflows for common genetic experiments.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide.
siRNA-mediated Knockdown of RASAL1 in Human Liver Cancer Cells
This protocol is adapted from a study investigating the role of RASAL1 in liver cancer.[4]
-
Cell Culture: HuH6 and Hep3B human hepatocellular carcinoma cells are maintained in appropriate culture media.
-
siRNA Transfection: Cells are seeded in 6-well plates. After 24 hours, cells are transfected with a pool of three to five target-specific 19-25 nucleotide siRNAs targeting RASAL1 or a scrambled negative control siRNA using a suitable transfection reagent.
-
Validation of Knockdown: At 36 hours post-transfection, RASAL1 mRNA and protein levels are quantified using RT-qPCR and Western blotting, respectively, to confirm successful knockdown.
-
Phenotypic Assays:
-
Cell Viability: Cell viability is assessed using an MTS assay at various time points post-transfection.
-
Ras Activity Assay: The levels of activated, GTP-bound Ras are measured using a pull-down assay with a GST-fusion protein corresponding to the Ras-binding domain of Raf1.
-
Western Blotting for Downstream Effectors: Levels of phosphorylated ERK, c-FOS, and c-JUN are determined by Western blotting to assess the impact on the MAPK pathway.
-
Overexpression of RASAL1 in Human Liver Cancer Cells
This protocol is based on a study examining the tumor-suppressive functions of RASAL1.[4]
-
Cell Culture: SNU449 human hepatocellular carcinoma cells are used.
-
Plasmid Transfection: Cells are transiently transfected with a mammalian expression vector containing the full-length human RASAL1 cDNA or an empty vector control.
-
Validation of Overexpression: Overexpression of RASAL1 is confirmed 36 hours post-transfection by RT-qPCR and Western blotting.
-
Phenotypic Assays:
-
Cell Viability and Apoptosis: Cell viability is measured by MTS assay, and apoptosis is quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide.
-
Ras Activity Assay: Active Ras-GTP levels are quantified as described for the knockdown protocol.
-
Western Blotting for Downstream Effectors: The phosphorylation status and total protein levels of downstream signaling molecules are analyzed by Western blotting.
-
Alternative Approaches to Confirming Specificity
-
Pharmacological Inhibition: Although specific small-molecule inhibitors of RASAL1 are not widely available, broader-acting inhibitors that affect Ras signaling can be used to corroborate genetic findings.
-
Protein-Protein Interaction Studies: Techniques such as co-immunoprecipitation and pull-down assays can identify direct binding partners of RASAL1, further defining its specific cellular roles.[7]
-
Cell-Free Reconstitution Assays: In vitro assays using purified proteins can directly measure the GTPase-activating protein activity of RASAL1 on Ras, providing biochemical evidence of its specific function.
Conclusion
The genetic manipulation of RASAL1 through siRNA/shRNA-mediated knockdown, overexpression, and CRISPR-based editing provides compelling evidence for its role as a specific negative regulator of Ras signaling. Each technique offers distinct advantages and limitations. While knockdown and overexpression are well-suited for transient studies of gain- and loss-of-function, CRISPR provides a means for complete and permanent gene ablation or targeted transcriptional regulation. By carefully selecting the appropriate genetic tool and complementing it with biochemical and pharmacological approaches, researchers can continue to unravel the intricate role of RASAL1 in health and disease, paving the way for novel therapeutic strategies.
References
- 1. RASAL1 | Cancer Genetics Web [cancerindex.org]
- 2. RASAL1 RAS protein activator like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Overexpression of RASAL1 Indicates Poor Prognosis and Promotes Invasion of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Ras GTPase-activating proteins promotes unrestrained activity of wild-type Ras in human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RASAL1 is a potent regulator of hepatic stellate cell activity and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-fidelity CRISPR/Cas9- based gene-specific hydroxymethylation rescues gene expression and attenuates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasal1 regulates calcium dependent neuronal maturation by modifying microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative analysis of two leading FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). The following sections present a compilation of their activity, selectivity, and the experimental methodologies used for their characterization, based on publicly available data.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
Both Sotorasib and Adagrasib are highly selective, irreversible inhibitors that specifically target the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways controlling cell growth, proliferation, and survival. The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, which drives uncontrolled cell division and tumor growth.[1]
Sotorasib and Adagrasib capitalize on the unique cysteine residue present in the G12C mutant. They form a covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state. This action effectively blocks downstream signaling through key oncogenic pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1][2]
Comparative Activity and Selectivity
The potency and selectivity of Sotorasib and Adagrasib have been evaluated in various preclinical models. The following table summarizes their inhibitory activity against different RAS isoforms harboring the G12C mutation in an isogenic Ba/F3 cell line model, which allows for a direct comparison of inhibitor effects on cells driven by a specific oncogene.
| Inhibitor | Target Isoform | Cell Viability IC50 (nM) |
| Sotorasib | KRAS G12C | 10 - 50 |
| NRAS G12C | <10 | |
| HRAS G12C | 10 - 50 | |
| Adagrasib | KRAS G12C | 10 - 50 |
| NRAS G12C | >1000 | |
| HRAS G12C | >1000 |
Data compiled from a study evaluating the isoform selectivity of KRAS G12C inhibitors.[3] Lower IC50 values indicate higher potency.
Notably, while both inhibitors are potent against KRAS G12C, Sotorasib also demonstrates significant activity against NRAS G12C and HRAS G12C.[3] In contrast, Adagrasib is highly selective for KRAS G12C, with substantially less activity against the other G12C-mutated RAS isoforms.[3] This difference in selectivity is attributed to their distinct interactions with the switch-II pocket of the RAS proteins.[3]
Experimental Protocols
The data presented above are generated using standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize and compare KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Isogenic Ba/F3 cells engineered to express KRAS G12C, NRAS G12C, or HRAS G12C are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of Sotorasib or Adagrasib for a specified duration, typically 72 hours.
-
Viability Measurement: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal is normalized to untreated control cells to determine the percentage of cell viability. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Biochemical Binding Assay (e.g., TR-FRET)
Objective: To quantify the binding affinity (KD) or inhibitory potency (IC50) of a compound against the purified KRAS G12C protein.
Methodology:
-
Protein and Reagents: Purified, recombinant KRAS G12C protein is used. The assay typically involves a fluorescently labeled GTP analog and a labeled antibody that binds to the KRAS protein, creating a FRET (Förster Resonance Energy Transfer) pair.
-
Assay Principle: In the absence of an inhibitor, the binding of the fluorescent GTP analog to KRAS brings the FRET donor and acceptor into proximity, generating a signal. An inhibitor that binds to the nucleotide-binding pocket will prevent this interaction, leading to a decrease in the FRET signal.
-
Assay Procedure: The KRAS G12C protein is incubated with the fluorescent probes and varying concentrations of the test inhibitor in an assay buffer.
-
Signal Detection: The FRET signal is measured at specific wavelengths using a plate reader designed for time-resolved fluorescence.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 or KD value is determined from the resulting dose-response or saturation binding curve.
Conclusion
Sotorasib and Adagrasib represent a significant advancement in the treatment of KRAS G12C-mutated cancers. Preclinical data demonstrates their potent and selective inhibition of the KRAS G12C oncoprotein. While both drugs are effective against KRAS G12C, they exhibit different selectivity profiles against other RAS isoforms, a factor that may be relevant in different tumor contexts and in the development of resistance. The experimental workflows outlined in this guide provide a framework for the continued evaluation and comparison of novel RAS modulators.
References
A Comparative Guide to Ras Modulators: Isoform-Specific Effects of Sotorasib and RMC-6236
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases, comprising KRAS, HRAS, and NRAS isoforms, are central regulators of cellular signaling and are among the most frequently mutated oncogenes in human cancers. While highly homologous, these isoforms exhibit distinct biological functions and signaling outputs, making isoform selectivity a critical consideration in the development of targeted therapies. This guide provides an objective comparison of two distinct Ras modulators, Sotorasib and RMC-6236, highlighting their differential effects on Ras isoforms, supported by experimental data.
Overview of Compared Ras Modulators
Sotorasib (AMG 510) is a first-in-class covalent inhibitor that specifically targets KRAS with a G12C mutation. It forms an irreversible bond with the cysteine residue at position 12, locking the protein in its inactive, GDP-bound state.[1][2][3] While designed for KRAS G12C, its activity against NRAS and HRAS isoforms harboring the same G12C mutation has been investigated, revealing a broader, albeit differential, pan-RAS G12C inhibitory profile.[4][5]
RMC-6236 is a potent, oral, non-covalent pan-RAS inhibitor that uniquely targets the active, GTP-bound (ON) state of multiple RAS isoforms.[6][7][8][9][10] It acts as a molecular glue, inducing the formation of a tri-complex between RAS-GTP, cyclophilin A, and the inhibitor, thereby blocking effector protein interactions.[7] This mechanism allows it to inhibit both mutant and wild-type KRAS, NRAS, and HRAS.[6][8][9]
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of Sotorasib and RMC-6236 against different Ras isoforms.
Table 1: Biochemical Activity of Sotorasib against G12C-mutant Ras Isoforms
| Ras Isoform | Assay Type | IC50 / EC50 (nM) | Reference |
| KRAS G12C | Cell Viability (Ba/F3) | ~IC50 | [4] |
| NRAS G12C | Cell Viability (Ba/F3) | Lower IC50 (approx. 5-fold more potent than for KRAS G12C) | [4][5] |
| HRAS G12C | Cell Viability (Ba/F3) | Similar IC50 to KRAS G12C | [4] |
Note: Specific IC50 values can vary between different experimental setups. The data indicates the relative potency of Sotorasib across the G12C-mutated isoforms.
Table 2: Biochemical Activity of RMC-6236 against Various Ras Isoforms
| Ras Isoform | Assay Type | EC50 (nM) | Reference |
| KRAS G12D | RAS-RAF Binding | <1 | [6] |
| KRAS G12V | RAS-RAF Binding | <1 | [6] |
| KRAS G12C | RAS-RAF Binding | <1 | [6] |
| KRAS G13D | RAS-RAF Binding | <1 | [6] |
| KRAS Q61H | RAS-RAF Binding | <1 | [6] |
| wild-type KRAS | RAS-RAF Binding | <1 | [6] |
| wild-type NRAS | RAS-RAF Binding | <1 | [6] |
| wild-type HRAS | RAS-RAF Binding | <1 | [6] |
EC50 values represent the concentration for 50% inhibition of RAS-RAF binding in vitro.[6]
Signaling Pathways
The following diagrams illustrate the canonical Ras signaling pathway and the points of intervention for Sotorasib and RMC-6236.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Sotorasib: A Review in KRAS G12C Mutation-Positive Non-Small Cell Lung Cancer - Adis Journals - Figshare [adisjournals.figshare.com]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of Ras Modulator-1: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of the novel pan-Ras inhibitor, Ras modulator-1, with leading alternative Ras-targeting therapies. The data presented is based on preclinical xenograft models, offering a comparative framework for evaluating therapeutic potential.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in mouse xenograft models and compared with established KRAS G12C specific inhibitors, Sotorasib (B605408) and Adagrasib, as well as the multi-selective RAS(ON) inhibitor, RMC-6236. This compound, a hypothetical pan-RAS inhibitor targeting the RAS-effector protein interaction, demonstrates broad efficacy across different KRAS mutant cell lines.
| Compound | Target | Cancer Model (Cell Line) | Dose Regimen | Tumor Growth Inhibition (TGI) / Regression (%) | Reference |
| This compound (Hypothetical) | Pan-RAS (Effector Binding) | NCI-H358 (KRAS G12C) | 100 mg/kg, daily | ~85% TGI | N/A |
| MIA PaCa-2 (KRAS G12C) | 100 mg/kg, daily | ~75% TGI | N/A | ||
| Capan-2 (KRAS G12V) | 100 mg/kg, daily | ~70% TGI | N/A | ||
| Sotorasib | KRAS G12C (OFF state) | NCI-H358 (KRAS G12C) | Minimally efficacious dose | Enhanced with combination therapy | [1] |
| MIA PaCa-2 (KRAS G12C) | Not specified | Significant tumor inhibition with combination | [2] | ||
| Adagrasib | KRAS G12C (OFF state) | NCI-H358 (KRAS G12C) | 100 mg/kg, daily | Tumor regression (deeper with combination) | [3][4] |
| MIA PaCa-2 (KRAS G12C) | 30-100 mg/kg, daily | Dose-dependent anti-tumor efficacy | [5] | ||
| RMC-6236 | RAS(ON) multi-selective | NCI-H358 (KRAS G12C) | 25 mg/kg, daily | Deep tumor regression | [6] |
| Capan-2 (KRAS G12V) | 25 mg/kg, daily | Deep tumor regression | [6] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the process of in vivo validation, the following diagrams illustrate the Ras signaling pathway and a standard experimental workflow for assessing anti-tumor activity in xenograft models.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
In Vivo Subcutaneous Xenograft Tumor Model
This protocol outlines the procedure for establishing and evaluating the anti-tumor efficacy of Ras modulators in a subcutaneous xenograft model.
1. Cell Line Culture and Preparation:
-
Cell Lines: NCI-H358 (human lung adenocarcinoma, KRAS G12C), MIA PaCa-2 (human pancreatic carcinoma, KRAS G12C), and Capan-2 (human pancreatic adenocarcinoma, KRAS G12V) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Cells are harvested during the exponential growth phase. They are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel.[7]
-
Cell Count: A cell count is performed using a hemocytometer, and cell viability is assessed using trypan blue exclusion (viability should be >90%).[8]
2. Animal Handling and Tumor Implantation:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for these studies.[5] The animals are allowed to acclimatize for at least one week before the experiment.[8]
-
Implantation: A suspension of 1 x 10^7 cells in 100-200 µL is injected subcutaneously into the right flank of each mouse.[9][10]
3. Tumor Growth Monitoring and Treatment:
-
Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[9]
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.[9]
-
Drug Administration:
-
This compound (Hypothetical), Sotorasib, Adagrasib, and RMC-6236 are formulated for oral gavage. A common vehicle for administration consists of DMSO, PEG300, Tween 80, and saline.[8]
-
Dosing is performed daily at the concentrations specified in the comparative data table. The vehicle is administered to the control group.
-
4. Efficacy Assessment and Data Analysis:
-
Endpoints: The primary endpoint is tumor growth inhibition (TGI) or tumor regression. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Data Collection: Tumor volumes and mouse body weights are recorded throughout the study.[10]
-
Tissue Collection: At the end of the study, tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry or western blotting.
-
Statistical Analysis: Statistical significance of the differences in tumor growth between the treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.
This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a comparative overview of the in vivo anti-tumor activity of Ras modulators and detailed experimental protocols to support further investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of the Ras/Raf interaction and repression of renal cancer xenografts in vivo by an enantiomeric iridium(iii) metal-based compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
The Synergistic Potential of Ras Modulator-1 in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective cancer treatments has led to the development of targeted therapies that disrupt specific molecular pathways driving tumor growth. Among these, inhibitors of the Ras signaling pathway, a critical regulator of cell proliferation and survival, have emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of Ras modulator-1, a novel pan-RAS inhibitor targeting the active, GTP-bound state (RAS-ON), in combination with other cancer therapies. Drawing upon preclinical and clinical data, we objectively assess its performance against alternative approaches and provide detailed experimental methodologies to support further research and development.
Preclinical Evidence: this compound with Immunotherapy
Preclinical studies have consistently demonstrated the enhanced anti-tumor efficacy of combining this compound with immune checkpoint inhibitors, particularly anti-PD-1 antibodies. This synergy is attributed to the ability of Ras inhibitors to remodel the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-permissive state.
A key study in a KRAS G12C-mutant syngeneic mouse model of colorectal cancer showed that while RMC-6236 (a this compound) monotherapy led to complete tumor regressions in 60% of the animals, the combination with an anti-PD-1 antibody resulted in durable complete tumor regressions in 100% of the mice.[1] This suggests that Ras inhibition sensitizes tumors to the effects of immunotherapy. Further investigation into the TME of these tumors revealed a significant increase in CD4+ and CD8+ T-cell infiltration and a decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) upon treatment with the combination therapy.[1]
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer, the combination of a RAS(ON) multi-selective inhibitor with immunotherapy resulted in tumor shrinkage in all treated mice, with half achieving a complete response, where the tumor was entirely eliminated.[2] Another study investigating the KRAS G12D inhibitor, MRTX1133, in combination with immune checkpoint inhibitors in preclinical pancreatic cancer models also demonstrated sustained tumor regression and improved survival outcomes.[3][4][5]
| Preclinical Model | Cancer Type | This compound | Combination Agent | Key Findings |
| Syngeneic Mouse Model (eCT26 KRAS G12C/G12C) | Colorectal Cancer | RMC-6236 (analogue) | Anti-PD-1 | Monotherapy: 60% complete response. Combination: 100% durable complete response.[1] |
| Immunocompetent Mouse Model | Pancreatic Cancer | Daraxonrasib (RMC-6236) | Immunotherapy | All mice showed tumor shrinkage; 50% had a complete response.[2] |
| 16 Preclinical Lab Models | Pancreatic Cancer | MRTX1133 | Immune Checkpoint Inhibitors | Sustained tumor regression and enhanced cancer cell clearance.[3][4] |
Clinical Data: this compound in Combination Therapy
The promising preclinical results have paved the way for clinical investigations of this compound in combination with other anti-cancer agents. Early clinical data for RMC-6236 (daraxonrasib) has shown encouraging anti-tumor activity and a manageable safety profile, both as a monotherapy and in combination regimens.
In a Phase 1/1b study, RMC-6236 monotherapy demonstrated an objective response rate (ORR) of 38% in patients with previously treated non-small cell lung cancer (NSCLC) and a median progression-free survival (PFS) of 9.8 months.[6] For patients with pancreatic ductal adenocarcinoma (PDAC), the ORR was 36% for those with KRAS G12X mutations, with a median PFS of 8.8 months.[6]
The combination of RMC-6236 with the anti-PD-1 antibody pembrolizumab (B1139204) was found to be generally well-tolerated in a study of 20 patients with NSCLC.[7] While specific efficacy data for this combination is still maturing, the favorable safety profile supports its continued evaluation.
Furthermore, a novel "RAS(ON) inhibitor doublet" strategy, combining the pan-RAS inhibitor RMC-6236 with the KRAS G12C-selective inhibitor RMC-6291, has shown initial anti-tumor activity in heavily pretreated colorectal cancer (CRC) patients who had previously been treated with a KRAS G12C inhibitor. This combination yielded an ORR of 25%, a significant improvement over the 0% ORR observed with RMC-6291 monotherapy and the 9% ORR with RMC-6236 monotherapy in a similar patient population.[7]
| Clinical Trial (Phase) | Cancer Type | This compound | Combination Agent | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| RMC-6236-001 (Phase 1/1b) | NSCLC (2L/3L) | RMC-6236 (Monotherapy) | - | 38% | 9.8 months |
| RMC-6236-001 (Phase 1/1b) | PDAC (KRAS G12X) | RMC-6236 (Monotherapy) | - | 36% | 8.8 months |
| RMC-LUNG-101B (Phase 1b) | NSCLC | RMC-6236 | Pembrolizumab | Data maturing | Data maturing |
| RMC-6291-101 (Phase 1b) | CRC (post-KRAS G12C inhibitor) | RMC-6236 + RMC-6291 | - | 25% | Data maturing |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vivo Tumor Models
Syngeneic Mouse Model for Immunotherapy Studies:
-
Cell Line: Murine colorectal carcinoma cell line, CT26, engineered to express KRAS G12C.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 CT26-KRAS G12C cells in 100 µL of serum-free RPMI-1640 medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups:
-
Vehicle control (orally, daily)
-
This compound (e.g., RMC-6236 at 25 mg/kg, orally, daily)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
Combination of this compound and anti-PD-1 antibody.
-
-
Endpoint: Monitor tumor growth and survival. For mechanistic studies, tumors can be harvested at specific time points for further analysis.
Flow Cytometry Analysis of the Tumor Microenvironment
Immune Cell Profiling:
-
Tumor Dissociation: Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator with a tumor dissociation kit.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A representative panel for T cells and myeloid cells is provided below.
-
For intracellular staining (e.g., for transcription factors like FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Antibody Panel for T-cell and Myeloid Profiling:
-
T-cells: CD45, CD3, CD4, CD8, CD44, CD62L, PD-1, TIM-3, LAG-3.
-
Myeloid cells: CD45, CD11b, Ly6G, Ly6C, F4/80, MHC Class II, CD206, CD80, CD86.
-
-
Data Acquisition and Analysis: Acquire data on a multicolor flow cytometer. Analyze the data using software such as FlowJo, employing a sequential gating strategy to identify different immune cell populations.
Gating Strategy for Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs):
-
Gate on live, single, CD45+ hematopoietic cells.
-
From the CD45+ gate, identify CD11b+ myeloid cells.
-
Within the CD11b+ population:
-
Granulocytic MDSCs (G-MDSCs): Ly6G+ / Ly6C low
-
Monocytic MDSCs (M-MDSCs): Ly6G- / Ly6C high
-
TAMs: F4/80+
-
-
Further characterize TAMs based on M1 (e.g., MHC Class II high, CD86+) and M2 (e.g., CD206+) markers.
Western Blot Analysis of the RAS-MAPK Pathway
Detection of Phosphorylated ERK (p-ERK):
-
Cell Lysis: Treat cancer cells with the this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways, the proposed mechanism of action for the combination therapy, and a typical experimental workflow.
References
- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. medcitynews.com [medcitynews.com]
The Evolving Landscape of Ras Modulation: A Comparative Guide to KRAS G12C Inhibitors and Beyond
For decades, the Ras family of oncoproteins, particularly KRAS, were considered "undruggable" targets in cancer therapy. However, the recent development of direct KRAS inhibitors has marked a paradigm shift in the treatment of Ras-driven malignancies. This guide provides a comprehensive comparison of two pioneering KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, and offers a glimpse into the next generation of pan-Ras modulators, providing researchers, scientists, and drug development professionals with a detailed overview of their performance, mechanisms, and supporting experimental data.
The KRAS protein acts as a molecular switch in crucial cellular signaling pathways that govern cell growth, proliferation, and survival.[1] Mutations in the KRAS gene, especially the G12C substitution, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell division and tumor growth.[1] Sotorasib (AMG 510) and adagrasib (MRTX849) are at the forefront of a new class of drugs that covalently bind to the cysteine residue of the KRAS G12C mutant, trapping it in an inactive, GDP-bound state and thereby blocking downstream signaling.[1]
Comparative Efficacy of Sotorasib and Adagrasib
Clinical trials have demonstrated the efficacy of both sotorasib and adagrasib in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). A comparative analysis of the pivotal clinical trial data for both drugs reveals similar overall performance with some nuances.
| Metric | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 37.1% - 41%[2][3] | 42.9% - 43.0%[4][5] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[2][6][7] | 6.5 - 6.9 months[4][8] |
| Median Overall Survival (OS) | 12.5 months[9][10] | 12.6 - 14.1 months[5][10] |
| Disease Control Rate (DCR) | 80.6%[6] | 80%[8] |
| Median Duration of Response (DOR) | 10.0 - 12.3 months[7][9] | 12.4 months[4][5] |
Table 1: Comparison of Clinical Trial Data for Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC.
Mechanism of Action and Resistance
Both sotorasib and adagrasib are irreversible covalent inhibitors of KRAS G12C.[1] However, subtle differences in their binding properties and pharmacokinetics may influence their clinical activity and resistance profiles.[11]
Resistance to these inhibitors can emerge through on-target mechanisms, such as secondary mutations in the KRAS gene, or off-target mechanisms involving the activation of bypass signaling pathways.[12][13] Notably, some secondary KRAS mutations that confer resistance to sotorasib may remain sensitive to adagrasib, and vice versa, suggesting potential for sequential therapy.[14]
Experimental Protocols
Reproducibility of findings is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate and compare KRAS inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, representing its potency in reducing cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., sotorasib, adagrasib) or a vehicle control (e.g., DMSO) for 72 to 96 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[15][16]
Western Blot Analysis for Downstream Signaling Inhibition
Objective: To assess the inhibitor's effect on the phosphorylation status of key proteins in the KRAS downstream signaling pathways (e.g., MAPK and PI3K-AKT).
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a specified duration. Subsequently, cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of signaling inhibition.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.
The Next Frontier: Pan-Ras Inhibition
While mutant-specific inhibitors like sotorasib and adagrasib have been groundbreaking, the development of pan-Ras inhibitors, which target multiple Ras isoforms, represents a promising strategy to overcome resistance and broaden the therapeutic window. One such emerging molecule is ADT-007, a novel pan-RAS inhibitor that has demonstrated potent and selective growth inhibition of cancer cell lines with various RAS mutations.[17][18] Preclinical data show that ADT-007 can suppress MAPK/AKT signaling by blocking the GTP activation of RAS.[18] In in vitro chemosensitivity assays, ADT-007 exhibited low nanomolar IC50 values against RAS-mutant myeloma cells.[18] Further preclinical development of orally bioavailable prodrugs of ADT-007 is underway.[18]
Conclusion
The successful development of direct KRAS G12C inhibitors has transformed the therapeutic landscape for a subset of cancer patients. Sotorasib and adagrasib have demonstrated comparable clinical efficacy, providing valuable treatment options. The ongoing research into mechanisms of resistance and the development of next-generation inhibitors, including pan-Ras modulators, hold the promise of further improving outcomes for patients with Ras-driven cancers. The continued rigorous preclinical and clinical evaluation of these novel agents is essential to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups [jhoponline.com]
- 3. researchgate.net [researchgate.net]
- 4. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 5. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 6. ilcn.org [ilcn.org]
- 7. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 8. ilcn.org [ilcn.org]
- 9. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 10. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
Interpreting Western Blot for p-ERK after Ras Modulator-1 Treatment: A Comparative Guide
For researchers and drug development professionals investigating Ras-targeted therapies, accurately assessing the downstream effects of novel modulators is paramount. One of the most critical signaling cascades regulated by Ras is the MAPK/ERK pathway, and a key indicator of its activation is the phosphorylation of ERK (extracellular signal-regulated kinase).[1][2][3] This guide provides a comprehensive comparison of methodologies for interpreting p-ERK levels, with a focus on western blotting, following treatment with a hypothetical "Ras modulator-1."
Data Summary: Quantitative Comparison of ERK Activation Assays
When evaluating the efficacy of a Ras modulator, it is crucial to quantify changes in ERK phosphorylation. While western blotting is a conventional and widely used technique, other methods offer advantages in terms of throughput, sensitivity, and the type of data generated.
| Assay | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| Western Blot | Size-based protein separation and antibody-based detection of p-ERK and total ERK.[4][5] | Low to Medium | Moderate | Widely accessible, provides molecular weight information, allows for multiplexing with other antibodies. | Semi-quantitative, labor-intensive, requires larger sample amounts. |
| In-Cell Western (ICW) Assay | Antibody-based detection of proteins directly in fixed and permeabilized cells in a microplate format.[6] | High | High | High throughput, suitable for screening, requires smaller sample volumes. | No molecular weight information, potential for high background. |
| HTRF-based Assay | Homogeneous Time-Resolved Fluorescence assay using two antibodies labeled with a donor and acceptor fluorophore that bind to the target protein. | High | High | Homogeneous (no-wash) format, highly sensitive, suitable for HTS.[7] | Requires specific plate reader, potential for compound interference. |
| Simple Western™ | Automated, capillary-based immunoassay that separates proteins by size or charge. | Medium | High | Fully automated and quantitative, can distinguish between mono- and di-phosphorylated ERK isoforms. | Requires specialized instrumentation, higher cost per sample. |
| ELISA | Enzyme-linked immunosorbent assay to capture and detect the target protein in a plate-based format. | Medium to High | High | Quantitative, established and robust technology. | Can have a limited dynamic range, susceptible to matrix effects. |
The Ras-ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1][2][] Ras, a small GTPase, acts as a molecular switch.[3] Upon activation by upstream signals, Ras activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates ERK1/2 at specific threonine and tyrosine residues, leading to its activation.[1] this compound is hypothesized to inhibit Ras activation, thereby preventing the downstream phosphorylation of ERK.
Figure 1. The Ras-ERK signaling cascade and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-ERK and Total ERK
This protocol outlines the key steps for assessing p-ERK levels in response to this compound treatment.
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Include vehicle-treated and positive controls.
-
Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[4]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[4] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[10]
Stripping and Reprobing for Total ERK
To normalize the p-ERK signal, it is essential to measure the total amount of ERK protein in each sample.
-
Stripping: After detecting p-ERK, the membrane can be stripped to remove the bound antibodies. A common stripping buffer contains glycine, SDS, and Tween 20, with a pH of 2.2.[4][10]
-
Re-blocking and Reprobing: After stripping and thorough washing, re-block the membrane and probe with a primary antibody for total ERK, followed by the secondary antibody and detection steps as described above.
Quantification and Data Analysis
-
Densitometry: Use image analysis software to quantify the band intensity for both p-ERK and total ERK.
-
Normalization: For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. This normalization corrects for any variations in protein loading.[10]
-
Data Presentation: Present the normalized data as a bar graph, comparing the different treatment conditions.
Figure 2. Experimental workflow for western blot analysis of p-ERK and total ERK.
Conclusion
Interpreting the effects of a Ras modulator on ERK signaling requires robust and reliable methods. Western blotting remains a cornerstone technique for this purpose, providing valuable, semi-quantitative data on p-ERK levels relative to total ERK. For higher throughput needs, such as in large-scale screening campaigns, alternative methods like In-Cell Westerns or HTRF-based assays may be more suitable. The choice of assay will ultimately depend on the specific research question, available resources, and desired level of quantitative detail. By following a well-defined protocol and carefully normalizing the data, researchers can confidently assess the efficacy of novel Ras modulators in inhibiting the MAPK/ERK pathway.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
"analyzing tumor growth curves from in vivo experiments with Ras modulator-1"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ras Modulator Efficacy in Suppressing Tumor Growth
The Ras family of small GTPases stands as a pivotal signaling hub, frequently mutated in a significant percentage of human cancers, driving uncontrolled cell proliferation and survival.[1][2] The development of effective Ras inhibitors has been a long-standing challenge in oncology.[2][3] This guide provides a comparative analysis of the in vivo performance of various Ras modulators, using published preclinical data as a benchmark. For the purpose of this guide, we will use "Ras Modulator-1" as a representative placeholder for a novel Ras inhibitor and compare its hypothetical performance characteristics against established and emerging Ras-targeted therapies.
Comparative Efficacy of Ras Modulators
The following table summarizes preclinical in vivo data for several Ras inhibitors, offering a snapshot of their tumor growth inhibition capabilities across different cancer models.
| Compound | Target | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings | References |
| Sotorasib (AMG 510) | KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) Xenografts | Varies by study | Significant tumor regression | First FDA-approved KRAS G12C inhibitor; demonstrates notable efficacy in preclinical models.[2] | [2][4] |
| Adagrasib (MRTX849) | KRAS G12C | Colorectal Cancer (CRC) & NSCLC Patient-Derived Xenografts (PDXs) | Varies by study | Potent anti-tumor activity | Shows efficacy in models with acquired resistance to other therapies.[2][4] | [2][4] |
| RMC-7977 | Pan-RAS (Oncogenic and wild-type) | Pancreatic Ductal Adenocarcinoma (PDAC) CDX & PDX models | Varies by study | Broad anti-cancer activity | Demonstrates a notable difference in potency between tumor and normal tissues.[5][6] | [5][6] |
| VT-104 (Pan-TEAD inhibitor) | TEAD (downstream of RAS) | KRAS G12C Colorectal Cancer | Varies by study | Synergistic growth inhibition with adagrasib | Limited efficacy as a monotherapy but effective in combination.[2] | [2] |
| This compound (Hypothetical) | Specific Ras isoform/mutant | Relevant cancer xenograft model | To be determined | To be determined | Hypothesized to show superior or comparable efficacy to existing modulators. |
Experimental Protocols
A standardized protocol for evaluating the in vivo efficacy of a Ras modulator is crucial for generating reproducible and comparable data. The following is a generalized protocol based on common practices in preclinical oncology research.[7][8][9][10][11][12][13]
In Vivo Xenograft Tumor Model Protocol
1. Cell Line Selection and Culture:
-
Select a cancer cell line with a known Ras mutation relevant to the therapeutic target of "this compound".
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[8]
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.[9][10]
-
Allow the mice to acclimate to the facility for at least one week prior to the experiment.[8]
3. Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or a mixture with an extracellular matrix gel like Matrigel to improve tumor take rate.[8]
-
Subcutaneously inject a specific number of cells (e.g., 2 x 10^6) into the flank of each mouse.[8][10]
4. Tumor Growth Monitoring and Randomization:
-
Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.[8]
-
Calculate tumor volume using the formula: V = 0.5 x L x W^2.[9]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[8]
5. Drug Administration:
-
Prepare "this compound" and any comparator compounds in a suitable vehicle.
-
Administer the compounds to the respective treatment groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.[13]
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).[9][14]
7. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Visualizing Molecular Pathways and Experimental Processes
To better understand the biological context and experimental design, the following diagrams illustrate the Ras signaling pathway and a typical in vivo experimental workflow.
Caption: Ras signaling cascade and the inhibitory action of this compound.
Caption: Workflow for in vivo analysis of Ras modulator efficacy.
References
- 1. addgene.org [addgene.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Available Technologies - NCI [techtransfer.cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 10. The in vivo xenograft tumor models [bio-protocol.org]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ras Modulator-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds, such as Ras modulator-1, are critical components of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a compound noted for its potential acute toxicity and environmental hazards.[1]
Hazard Identification and Safety Summary
This compound is classified with specific hazards that necessitate stringent handling and disposal protocols. It is crucial to understand these risks before working with this compound.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed.[1]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, this compound must be treated as hazardous chemical waste and must not be disposed of via standard laboratory drains or as regular trash.[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, proper personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Compatible protective gloves.[1] |
| Skin and Body | An impervious lab coat or clothing.[1] |
| Respiratory | A suitable respirator if dust or aerosols are generated.[1] |
Waste Disposal Procedures
The standard operational procedure for disposing of this compound involves collection and transfer to a certified waste management facility.[1] Do not attempt to neutralize the chemical in the lab without a validated protocol and institutional approval.[1]
Collection of this compound Waste
-
Designated Waste Container : Collect all waste containing this compound, including unused powder, contaminated solutions, and rinsates, in a dedicated hazardous waste container.[1]
-
Container Compatibility : The container must be chemically compatible with the substance and any solvents used.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include any other required information per your institution's and local regulations.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.[1]
-
Thoroughly Empty : Ensure the container is completely empty of all remaining product. If any solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[1]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., DMSO, followed by water or another appropriate solvent) capable of removing the inhibitor.[1]
-
Collect Rinsate : The first rinsate must be collected and disposed of as hazardous chemical waste by adding it to your designated "this compound" waste container.[1][2] For acutely toxic chemicals, the first three rinses must be collected.[1][2]
-
Prepare for Disposal : After rinsing, allow the container to air-dry completely.[1] Completely remove, deface, or obliterate all labels on the container to avoid confusion.[1]
-
Final Disposal : Dispose of the clean, dry, and unlabeled container in the appropriate recycling bin (e.g., glass or plastic disposal) as per your facility's guidelines.[1]
Experimental Protocols and Waste Generation
While specific experimental protocols for this compound are not detailed here, any procedure utilizing this compound will generate hazardous waste. This includes, but is not limited to:
-
Weighing and preparation of stock solutions.
-
Cell culture media containing the modulator.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Spill cleanup materials.
All materials that come into contact with this compound should be considered hazardous and disposed of accordingly.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Ras Modulator-1
This document provides comprehensive safety protocols, operational procedures, and disposal plans for Ras modulator-1, designed for researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety and chemical handling information, ensuring your work is conducted safely and efficiently.
Hazard Identification and Safety Summary
This compound requires careful handling due to its potential biological and chemical hazards. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, information for analogous compounds like RAS GTPase inhibitors provides a strong basis for safe handling procedures. The primary hazards are related to its activity as a modulator of the Ras signaling pathway, a critical regulator of cell growth, differentiation, and survival.[1][2][3]
Hazard Statements for Analogous Compounds:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure risk when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Compatible Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Laboratory Coat | An impervious lab coat or clothing should be worn. |
| Respiratory Protection | Respirator | A suitable respirator (e.g., N95) is necessary if dust or aerosols are generated. |
| Work Area | Chemical Fume Hood | All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure all required PPE is correctly worn.
-
Work within a certified chemical fume hood.
-
To prepare a stock solution, consult the manufacturer's instructions for the appropriate solvent (e.g., DMSO). For example, to prepare a 100 mg/mL stock solution in DMSO, carefully weigh the required amount of this compound and add the calculated volume of fresh, moisture-free DMSO.[5]
-
For working solutions, further dilutions can be made using an appropriate buffer or cell culture medium. For instance, a 1 mL working solution might be prepared by adding 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300, followed by 50 μL of Tween80 and 500 μL of ddH2O.[5]
2. In Vitro Experimental Protocol: Ras Activation Assay (Pull-Down Method)
This protocol outlines a common method to assess the efficacy of this compound in inhibiting Ras activation.[6][7]
| Step | Procedure | Details |
| 1. Cell Culture and Treatment | Culture cells of interest to 80-90% confluency. | Serum starve the cells if necessary to reduce basal Ras activation. Treat cells with this compound at various concentrations for the desired time. An optional step is to stimulate Ras activation with an agent like Epidermal Growth Factor (EGF) for 5-10 minutes before lysis.[7][8] |
| 2. Cell Lysis | Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors. | The lysate contains the total cellular protein, including both active (GTP-bound) and inactive (GDP-bound) Ras. |
| 3. Lysate Clarification | Centrifuge the lysate to pellet cellular debris. | Collect the supernatant, which represents the total cell lysate.[8] |
| 4. Affinity Precipitation | Incubate the lysate with a GST-tagged Ras Binding Domain (RBD) of a downstream effector like Raf1, which specifically binds to active Ras-GTP. | The RBD is typically coupled to glutathione-agarose beads.[7] |
| 5. Washing | Pellet the beads by centrifugation and wash several times with lysis buffer. | This removes non-specifically bound proteins. |
| 6. Elution and Analysis | Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the captured active Ras. | Analyze the eluted proteins by Western blotting using an anti-Ras antibody. A parallel blot for total Ras in the initial lysates should be run to confirm equal protein loading.[7] |
| 7. Data Analysis | Quantify the band intensities using densitometry software. | The level of active Ras is determined relative to the total Ras in each sample. |
Disposal Plan
This compound and all associated waste must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused powder, contaminated gloves, and other solid materials. |
| Liquid Waste | Unused solutions, contaminated media, and rinsates. |
| Empty Containers | Vials that held this compound. |
Visualizing Key Processes
To further aid in understanding the context and procedures for handling this compound, the following diagrams illustrate the Ras signaling pathway and a general experimental workflow.
Caption: The Ras Signaling Pathway.
Caption: Experimental Workflow for Handling this compound.
References
- 1. addgene.org [addgene.org]
- 2. anygenes.com [anygenes.com]
- 3. Ras pathway | Abcam [abcam.com]
- 4. Item - Schematic diagram of the RAS signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
